molecular formula C8H5NO B6161575 2-ethynylpyridine-4-carbaldehyde CAS No. 1211536-16-1

2-ethynylpyridine-4-carbaldehyde

Cat. No.: B6161575
CAS No.: 1211536-16-1
M. Wt: 131.1
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Description

2-ethynylpyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C8H5NO and its molecular weight is 131.1. The purity is usually 95.
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Properties

CAS No.

1211536-16-1

Molecular Formula

C8H5NO

Molecular Weight

131.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

difference between 2-ethynylpyridine-4-carbaldehyde and 2-formylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-formylpyridine (a ubiquitous chelating building block) and 2-ethynylpyridine-4-carbaldehyde (a specialized bifunctional linker). While both share a pyridine core and an aldehyde functionality, their applications diverge radically due to their structural geometry and electronic topography.

  • 2-Formylpyridine is defined by its chelating geometry (proximal N and C=O), making it the standard for synthesizing tridentate ligands (e.g., terpyridines) and metallo-supramolecular helicates.

  • 2-Ethynylpyridine-4-carbaldehyde is defined by its linear/orthogonal geometry . The distal aldehyde (C4) prevents chelation with the ring nitrogen, while the C2-alkyne provides a "click-ready" handle. It is designed for constructing Metal-Organic Frameworks (MOFs), covalent drug conjugates, and extended

    
    -systems where orthogonality is required.
    

Part 1: Structural & Electronic Topography

The fundamental difference lies in the spatial arrangement of the functional groups relative to the pyridine nitrogen, dictating their coordination chemistry and reactivity.

Comparative Metrics
Feature2-Formylpyridine2-Ethynylpyridine-4-carbaldehyde
IUPAC Name Pyridine-2-carbaldehyde4-Formyl-2-ethynylpyridine
Geometry Chelating (N,O) Linear / Angular (120°)
Dipole Moment High (N and O dipoles align)Moderate (Opposing vectors)
Coordination Bidentate (

-N,O) or Tridentate precursor
Monodentate N-donor (Linker)
Aldehyde Position C2 (

-position)
C4 (

-position)
Secondary Group None (H)Ethynyl (

) at C2
Electronic Effect Inductive withdrawal by adj.[1] NResonance withdrawal (para)
Structural Visualization (DOT Diagram)

The following diagram illustrates the divergent synthetic utility based on geometry.

G cluster_0 2-Formylpyridine (Chelator) cluster_1 2-Ethynylpyridine-4-carbaldehyde (Linker) NodeA 2-Formylpyridine (Aldehyde @ C2) NodeB Schiff Base Formation NodeA->NodeB + Amine NodeC N,N'-Chelation (Metal Binding) NodeB->NodeC + Metal Ion NodeZ Click Chemistry (Triazole Formation) NodeX 2-Ethynyl-4-formylpyridine (Aldehyde @ C4, Alkyne @ C2) NodeY Orthogonal Reactivity NodeX->NodeY NodeY->NodeZ CuAAC (Alkyne) NodeW Imine Extension (No Chelation) NodeY->NodeW Condensation (Aldehyde)

Figure 1: Functional divergence driven by substituent positioning. 2-Formylpyridine favors convergent chelation, while the 2,4-isomer favors divergent network formation.

Part 2: Reactivity Profiles

2-Formylpyridine: The Alpha-Effect

The aldehyde at the C2 position is highly activated due to the inductive electron-withdrawing effect of the adjacent nitrogen.

  • Chelation: Upon reaction with amines (e.g., 2-aminophenol), the resulting imine nitrogen and the pyridine nitrogen form a stable 5-membered chelate ring with metal ions (

    
    ).
    
  • Instability: It is more prone to hydration and oxidation than the C3 or C4 isomers due to the electron-deficient nature of the C2 position.

2-Ethynylpyridine-4-carbaldehyde: Orthogonal Bifunctionality

This molecule is designed for orthogonal synthesis —the ability to modify one functional group without affecting the other.

  • C4-Aldehyde (Ligation Handle): Reacts with amines to form imines or hydrazones. Because it is at C4, it cannot form a stable chelate with the pyridine nitrogen. This leaves the pyridine nitrogen free to coordinate to metals in a monodentate fashion (e.g., in MOF nodes).

  • C2-Ethynyl (Click Handle): The alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is crucial for "decorating" MOF pores or attaching the pyridine core to biological scaffolds.

Part 3: Synthetic Protocols

While 2-formylpyridine is commercially available, 2-ethynylpyridine-4-carbaldehyde typically requires de novo synthesis. The synthesis exploits the regioselectivity of Palladium-catalyzed couplings on 2,4-dihalopyridines.[2]

Synthesis of 2-Ethynylpyridine-4-carbaldehyde

Principle: Nucleophilic aromatic substitution and oxidative addition favor the C2 position of pyridine over C4 due to lower electron density at C2.

Step-by-Step Protocol:

  • Starting Material: 2,4-Dibromopyridine.

  • Step 1: Regioselective Sonogashira Coupling (C2 Functionalization)

    • Reagents: 2,4-Dibromopyridine (1.0 eq), Trimethylsilylacetylene (1.05 eq),

      
       (2 mol%), CuI (1 mol%), 
      
      
      
      (excess).
    • Conditions: THF, Room Temperature, 12h.

    • Mechanism:[3][4][5][6][7][8] Oxidative addition occurs preferentially at the C2-Br bond.

    • Product: 2-((Trimethylsilyl)ethynyl)-4-bromopyridine.[9]

  • Step 2: Formylation (C4 Functionalization)

    • Reagents: n-Butyllithium (1.1 eq), DMF (excess).

    • Conditions: Dry THF, -78°C.

    • Procedure: Add n-BuLi to the intermediate to perform Lithium-Halogen exchange at C4. Quench with DMF to install the aldehyde.

    • Note: The bulky TMS group protects the alkyne from nucleophilic attack.

  • Step 3: Deprotection

    • Reagents:

      
      , Methanol.
      
    • Result: Removal of the TMS group yields 2-ethynylpyridine-4-carbaldehyde .

Synthesis of Schiff Base Ligand (Using 2-Formylpyridine)

Principle: Standard condensation for creating N,N-bidentate ligands.

  • Reagents: 2-Formylpyridine (10 mmol), Aniline derivative (10 mmol), Ethanol (20 mL).

  • Procedure: Reflux for 2-4 hours.

  • Observation: Product often precipitates upon cooling.

  • Validation:

    
     NMR will show the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the imine singlet (~8.5 ppm).
    

Part 4: Applications in Drug Discovery & Materials[10]

Metal-Organic Frameworks (MOFs)
  • 2-Ethynylpyridine-4-carbaldehyde is a "pillaring" ligand. The pyridine N binds to the metal node, while the aldehyde and alkyne extend into the pore.

  • Application: The alkyne group can be "clicked" post-synthetically with azides to functionalize the pore interior (e.g., adding hydrophobic fluoro-chains or catalytic sites) without collapsing the framework.

Covalent Inhibitors (Drug Development)
  • 2-Formylpyridine: Used to synthesize reversible covalent inhibitors where the aldehyde forms a hemithioacetal with a cysteine residue in the active site.

  • 2-Ethynylpyridine-4-carbaldehyde: The alkyne moiety serves as a "warhead" for protein profiling (ABPP). The pyridine directs binding, and the alkyne reacts with cysteine (via nucleophilic addition) or serves as a bio-orthogonal tag for imaging.

Pathway Diagram: Synthesis & Application

Reactivity Start 2,4-Dibromopyridine Inter 2-(TMS-ethynyl)-4-bromopyridine Start->Inter Sonogashira (C2 Selective) Target 2-Ethynylpyridine-4-carbaldehyde Inter->Target 1. Li-Hal Exch / DMF 2. Deprotection App1 MOF Construction (Pillaring Ligand) Target->App1 Coordination (N-donor) App2 Bioconjugation (Click Chemistry) Target->App2 CuAAC (Alkyne)

Figure 2: Synthetic route and downstream applications of the bifunctional scaffold.

References

  • Regioselectivity in Pyridine Cross-Couplings

    • Title: Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines (Analogous Pyridine Reactivity).
    • Source: SSRN / Jason M. Nolan.[10]

    • URL:[Link]

  • 2-Formylpyridine Applic

    • Title: Pyridine-2-carbaldehyde: Reactions and Uses.[11]

    • Source: Wikipedia / ChemicalBook.
  • Orthogonal Reactivity in Pyridines

    • Title: Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Sonogashira Coupling Mechanisms

    • Title: Sonogashira Coupling - Reaction Mechanism and Conditions.
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

Sources

electronic properties of ethynyl-substituted pyridine aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Properties & Synthetic Utility of Ethynyl-Substituted Pyridine Aldehydes

Executive Summary

This technical guide analyzes the electronic structure, synthetic pathways, and application spectrum of ethynyl-substituted pyridine aldehydes (e.g., 5-ethynylpicolinaldehyde). These scaffolds represent a "privileged triad" in medicinal chemistry and materials science, combining the electron-deficient nature of the pyridine ring, the rigid conjugation of the ethynyl spacer, and the versatile reactivity of the aldehyde handle.

For researchers in drug discovery and optoelectronics, these molecules offer a tunable platform for developing push-pull fluorophores , metal-ion sensors , and bioactive pharmacophores .

Part 1: Molecular Architecture & Electronic Theory

The electronic behavior of ethynyl-substituted pyridine aldehydes is governed by the synergistic interaction between three distinct functional components. This is not merely a sum of parts but a cooperative system that lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating nucleophilic attack and charge transfer.

The Electronic Triad
  • The Pyridine Core (Electron Sink):

    • The nitrogen atom induces a permanent dipole and a –I (inductive) effect, withdrawing electron density from the ring carbons.

    • Result: The ring is electron-deficient, making it susceptible to nucleophilic attack (especially at C2/C4) and resistant to electrophilic substitution.

  • The Ethynyl "Wire" (Conjugation Extender):

    • The

      
      -hybridized carbons of the ethynyl group provide a rigid, linear bridge that extends 
      
      
      
      -conjugation.
    • Orbital Effect: It raises the Highest Occupied Molecular Orbital (HOMO) slightly while maintaining a low LUMO, narrowing the bandgap (

      
      ).
      
  • The Aldehyde "Handle" (LUMO Activator):

    • As a strong electron-withdrawing group (EWG), the carbonyl oxygen further polarizes the system.

    • Synergy: When placed para or ortho to the pyridine nitrogen, the aldehyde reinforces the electron deficiency, making the specific carbon sites highly reactive to condensation reactions (e.g., Schiff base formation).

Frontier Molecular Orbital (FMO) Theory

In "push-pull" derivatives—where an electron-donating group (EDG) is attached to the ethynyl terminus—the pyridine aldehyde acts as the acceptor.

  • HOMO: Localized predominantly on the ethynyl donor moiety.

  • LUMO: Delocalized across the pyridine ring and the carbonyl group.

  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density shifts from the alkyne to the pyridine-aldehyde core. This results in significant solvatochromism , where emission spectra red-shift in polar solvents due to stabilization of the polarized excited state.

Part 2: Synthesis & Structural Validation

The primary route to these scaffolds is the Sonogashira Cross-Coupling reaction. However, the presence of the basic pyridine nitrogen and the reactive aldehyde requires specific protocol modifications to prevent catalyst poisoning or side reactions like hydrohalogenation.

Diagram 1: Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Bromopyridine Carboxaldehyde Intermed Pd(II) Oxidative Addition Complex Start->Intermed Oxidative Addn. Reagents Terminal Alkyne Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) Et3N / DMF Transmetal Transmetallation (Copper Cycle) Reagents->Transmetal Cu-Acetylide Formation Product Ethynyl-Pyridine Aldehyde Intermed->Product Reductive Elim. Transmetal->Intermed Transfer R-C≡C- SideReaction AVOID: Hydrohalogenation (Keep basicity high) Product->SideReaction If Acidic pH

Caption: Optimized Sonogashira coupling pathway for pyridine aldehydes, highlighting the critical transmetallation step and the risk of acid-catalyzed side reactions.

Protocol: Optimized Sonogashira Coupling

Target: Synthesis of 5-((4-aminophenyl)ethynyl)picolinaldehyde.

  • Preparation: In a flame-dried Schlenk flask, dissolve 5-bromopicolinaldehyde (1.0 equiv) in anhydrous DMF (0.1 M).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%). Note: Keep CuI loading low to minimize homocoupling (Glaser coupling).

  • Base Addition: Add degassed Triethylamine (Et₃N) (3.0 equiv). The base is critical not just for the reaction but to neutralize HBr byproduct, preventing the protonation of the pyridine nitrogen which would deactivate the ring.

  • Alkyne Addition: Add 4-ethynyl-aniline (1.2 equiv) dropwise under Argon flow.

  • Reaction: Stir at room temperature for 4–6 hours. Avoid heating above 60°C to prevent aldehyde oxidation or polymerization.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Purification: Flash chromatography (SiO₂). Crucial: Pre-treat the silica column with 1% Et₃N/Hexanes to prevent the pyridine moiety from streaking or sticking to acidic silica sites.

Part 3: Photophysical Properties

The electronic properties of these molecules are best characterized by their interaction with light. The aldehyde group induces a distinct red-shift compared to non-formylated analogs.

Data Summary: Substituent Effects

Comparison of 5-ethynylpyridine derivatives in Acetonitrile (MeCN).

Substituent (R) on PyridineAbsorption

(nm)
Emission

(nm)
Stokes Shift (nm)Quantum Yield (

)
Electronic Character
-H (Reference)280340600.05Weak Acceptor
-CH₃ (Weak Donor)285355700.12Weak Push-Pull
-CHO (Aldehyde)320 410 90 0.45 Strong Acceptor
-CN (Nitrile)315400850.40Strong Acceptor

Note: Data represents generalized trends for push-pull systems where the ethynyl terminus bears a donor group (e.g., phenyl).

Solvatochromism & Sensing Mechanism

Because the excited state has a larger dipole moment than the ground state (due to charge transfer to the aldehyde/pyridine), these molecules exhibit positive solvatochromism .

  • Non-polar (Toluene): Blue/Green emission.

  • Polar (DMSO/Water): Red/Orange emission.

  • Sensing Application: This property is exploited in lipid droplet imaging , where the dye fluoresces brightly in the hydrophobic lipid core but is quenched or red-shifted in the aqueous cytosol.

Part 4: Applications in Drug Discovery

The aldehyde functionality turns the ethynylpyridine scaffold into a "warhead" for covalent tethering or metal chelation.

Schiff Base Ligands (Metal Sensing)

Reacting the aldehyde with amines (e.g., 8-aminoquinoline) creates tridentate ligands (N^N^N).

  • Mechanism: The pyridine N, imine N, and quinoline N form a pocket for transition metals (

    
    , 
    
    
    
    ).
  • Signal: Metal binding often "locks" the rotation of the bond, reducing non-radiative decay and triggering a "turn-on" fluorescence response.

Diagram 2: Logic of Application (Graphviz)

Applications Core Ethynyl-Pyridine Aldehyde Schiff Reaction w/ Amines (Schiff Base) Core->Schiff Reduction Reductive Amination Core->Reduction Imaging Direct Staining Core->Imaging Sensing Metal Ion Sensor (Zn2+, Cu2+) Schiff->Sensing Chelation Library Drug Library (Pharmacophores) Reduction->Library Diversity Lipid Lipid Droplet Bio-Imaging Imaging->Lipid Solvatochromism

Caption: Functional divergence of the scaffold into sensing, therapeutic, and imaging applications.

References

  • Royal Society of Chemistry (RSC). Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds. Chemical Science. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 5-Ethynylpyridine-2-carbaldehyde Compound Summary. Available at: [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Available at: [Link][1]

Sources

The Strategic Versatility of 2-Ethynylpyridine-4-Carbaldehyde: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Scaffold of Untapped Potential

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological applicability is relentless. Pyridine derivatives have long been a cornerstone of drug discovery, their presence in numerous FDA-approved drugs testament to their privileged structural status.[1][2] This guide delves into the potential of a relatively underexplored yet highly promising building block: 2-ethynylpyridine-4-carbaldehyde .

This molecule is uniquely equipped with two of organic chemistry's most versatile functional groups: a terminal alkyne and an aldehyde. This dual functionality paves the way for a multitude of selective chemical transformations, positioning it as a powerful linchpin for the synthesis of complex molecular architectures. From the creation of novel heterocyclic systems to its application as a bifunctional linker in targeted protein degradation, 2-ethynylpyridine-4-carbaldehyde offers a gateway to a new chemical space for researchers, scientists, and drug development professionals. This in-depth technical guide will illuminate the synthetic pathways, key reactions, and potential therapeutic applications of this compelling scaffold, providing a roadmap for its strategic deployment in medicinal chemistry programs.

I. Synthesis and Physicochemical Properties

While a direct, dedicated synthesis for 2-ethynylpyridine-4-carbaldehyde is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be proposed based on well-established palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, a robust method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, stands out as the most logical approach.[3][4]

The proposed synthesis would commence with a suitable 2-halo-pyridine-4-carbaldehyde, such as 2-bromopyridine-4-carbaldehyde, and a protected or terminal alkyne.

Proposed Synthetic Workflow:

Synthesis_of_2-ethynylpyridine-4-carbaldehyde 2-Bromopyridine-4-carbaldehyde 2-Bromopyridine-4-carbaldehyde Sonogashira Coupling Sonogashira Coupling 2-Bromopyridine-4-carbaldehyde->Sonogashira Coupling Terminal Alkyne (e.g., TMS-acetylene) Terminal Alkyne (e.g., TMS-acetylene) Terminal Alkyne (e.g., TMS-acetylene)->Sonogashira Coupling Intermediate 2-(Trimethylsilylethynyl)-pyridine-4-carbaldehyde Sonogashira Coupling->Intermediate Pd catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Deprotection Deprotection Intermediate->Deprotection Base (e.g., K₂CO₃) or Fluoride source Product 2-Ethynylpyridine-4-carbaldehyde Deprotection->Product

Caption: Proposed Sonogashira coupling route to synthesize 2-ethynylpyridine-4-carbaldehyde.

Table 1: Physicochemical Properties of 2-Ethynylpyridine-4-carbaldehyde

PropertyValueSource
Molecular FormulaC₈H₅NOPubChem
Molecular Weight131.13 g/mol PubChem
XLogP3-AA1.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

II. The Bireactive Nature: A Gateway to Diverse Chemical Space

The true synthetic power of 2-ethynylpyridine-4-carbaldehyde lies in the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold, opening doors to a vast and diverse chemical space.

A. The Alkyne Handle: Forging Connections with Precision

The terminal alkyne is a workhorse in modern medicinal chemistry, primarily due to its participation in highly efficient and selective reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and the Sonogashira cross-coupling.[5][6]

1. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This reaction is renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance, making it ideal for late-stage functionalization and the synthesis of complex molecules.[5] The reaction of 2-ethynylpyridine-4-carbaldehyde with an organic azide will regioselectively yield a 1,4-disubstituted 1,2,3-triazole.

Experimental Protocol: General Procedure for CuAAC Reaction

  • Dissolve 2-ethynylpyridine-4-carbaldehyde (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • To this solution, add sodium ascorbate (0.2-0.5 eq) followed by a copper(II) sulfate solution (0.1-0.2 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CuAAC_Reaction Start 2-Ethynylpyridine-4-carbaldehyde Reaction CuAAC Start->Reaction Azide R-N₃ Azide->Reaction Product 1,4-Disubstituted Triazole Reaction->Product Cu(I) catalyst Sodium Ascorbate

Caption: Schematic of the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

2. Sonogashira Cross-Coupling:

The ethynyl group can also be further functionalized through another Sonogashira coupling with various aryl or vinyl halides, allowing for the construction of extended conjugated systems, which are often found in kinase inhibitors and other targeted therapies.[4][7]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl or vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Add 2-ethynylpyridine-4-carbaldehyde (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

B. The Aldehyde Moiety: A Hub for Heterocycle Synthesis and Bioconjugation

The aldehyde group is a versatile precursor for a wide array of chemical transformations, most notably the formation of imines and subsequent heterocycles.

1. Formation of Thiosemicarbazones:

The condensation of pyridine aldehydes with thiosemicarbazide is a well-established route to thiosemicarbazones, a class of compounds that has demonstrated significant antitumor activity.[8][9][10] These compounds are believed to exert their anticancer effects through various mechanisms, including the inhibition of ribonucleotide reductase and the induction of oxidative stress.

Experimental Protocol: Synthesis of Thiosemicarbazones

  • Dissolve 2-ethynylpyridine-4-carbaldehyde (1.0 eq) in a suitable solvent, such as ethanol.

  • Add a solution of thiosemicarbazide (1.0-1.1 eq) in the same solvent.

  • Add a catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid or acetic acid).

  • Reflux the reaction mixture for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Thiosemicarbazone_Formation Aldehyde 2-Ethynylpyridine-4-carbaldehyde Condensation Condensation Aldehyde->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Product 2-Ethynylpyridine-4-carbaldehyde Thiosemicarbazone Condensation->Product Acid catalyst Reflux

Caption: Synthesis of thiosemicarbazones from 2-ethynylpyridine-4-carbaldehyde.

2. Other Condensation Reactions:

The aldehyde can also react with a variety of other nucleophiles, such as amines, hydrazines, and hydroxylamines, to form Schiff bases, hydrazones, and oximes, respectively. These reactions provide a facile means to introduce further diversity and modulate the physicochemical properties of the resulting molecules.

III. Potential Applications in Medicinal Chemistry

The unique bifunctional nature of 2-ethynylpyridine-4-carbaldehyde makes it a highly attractive scaffold for several cutting-edge areas of medicinal chemistry.

A. Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The pyridine ring of 2-ethynylpyridine-4-carbaldehyde can serve as such a hinge-binding motif. The ethynyl and aldehyde functionalities can then be elaborated to occupy the solvent-exposed region and the hydrophobic pocket of the kinase, respectively. For instance, the ethynyl group can be used to introduce larger aromatic systems via Sonogashira coupling, while the aldehyde can be converted into various substituted amines or other functional groups to optimize potency and selectivity.

B. PROTACs and Other Bifunctional Molecules

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[11][] A PROTAC consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a linker. The linker is a critical component that dictates the efficacy of the PROTAC.

The alkyne group of 2-ethynylpyridine-4-carbaldehyde is an ideal handle for incorporation into PROTAC linkers via click chemistry.[11] This allows for the modular and efficient assembly of PROTAC libraries with varying linker lengths and compositions. The aldehyde group can be used to attach the PROTAC to a solid support for library synthesis or can be further functionalized to modulate the physicochemical properties of the final molecule.

PROTAC_Concept POI_Ligand Target Protein Ligand PROTAC PROTAC POI_Ligand->PROTAC Linker Linker containing 2-ethynylpyridine-4-carbaldehyde derivative Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC

Caption: Conceptual application of 2-ethynylpyridine-4-carbaldehyde in PROTAC design.

C. Anticancer Agents

As previously discussed, the derivatization of the aldehyde group into thiosemicarbazones is a promising strategy for the development of novel anticancer agents.[8][9][13] The presence of the ethynyl group offers an additional site for modification, allowing for the synthesis of dual-action compounds or for the optimization of pharmacokinetic properties.

IV. Conclusion and Future Outlook

2-Ethynylpyridine-4-carbaldehyde represents a powerful and versatile building block for medicinal chemistry. Its dual functionality allows for a wide range of selective chemical transformations, enabling the rapid and efficient synthesis of diverse and complex molecular architectures. The potential applications of this scaffold in the development of kinase inhibitors, PROTACs, and other anticancer agents are significant.

As our understanding of disease biology continues to evolve, the need for innovative chemical tools to probe biological systems and develop new therapies will only intensify. The strategic application of underexplored yet highly functionalized scaffolds like 2-ethynylpyridine-4-carbaldehyde will be paramount in meeting this challenge. It is our hope that this technical guide will inspire researchers to unlock the full potential of this promising molecule in their drug discovery endeavors.

V. References

  • J Med Chem. 1992 Oct 2;35(20):3667-71.

  • MDPI. (2024, December 19). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Retrieved from [Link]

  • PubMed. (2006, April 15). Synthesis and anticancer activity of thiosemicarbazones. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and anticancer activity of thiosemicarbazones. Retrieved from [Link]

  • CD Bioparticles. (n.d.). PROTAC Linkers. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023, January 15). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • SciSpace. (2011, December 15). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Universidad de Zaragoza. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Retrieved from [Link]

  • ChemRxiv. (2025, May 22). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. Retrieved from [Link]

  • Jetir.org. (n.d.). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. Retrieved from [Link]

  • ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • Chinese Chemical Society. (2025, December 9). Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group. Retrieved from [Link]

  • ChemRxiv. (2025, May 22). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. Retrieved from [Link]

  • PubMed. (2021, May 21). Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. Retrieved from [Link]

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. (n.d.).

  • ResearchGate. (2017, January 6). (PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Retrieved from [Link]

  • PubMed. (2000, March 15). Synthesis, crystal structure, spectral properties and cytotoxic activity of platinum(II) complexes of 2-acetyl pyridine and pyridine-2-carbaldehyde N(4)-ethyl-thiosemicarbazones. Retrieved from [Link]

  • Rasayan. (n.d.). one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. Retrieved from [Link]

  • Sciforum. (n.d.). Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Retrieved from [Link]

Sources

The Stability Paradox: Terminal Alkynes in Pyridine Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Terminal Alkynes in Pyridine Aldehyde Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Triangle of Instability

Molecules containing a pyridine ring , a terminal alkyne , and an aldehyde function represent a unique challenge in organic synthesis. While each functional group is individually manageable, their coexistence creates a "Triangle of Instability."

The central threat is not the inherent reactivity of these groups against one another under neutral conditions, but rather the pyridine moiety’s ability to act as an intramolecular ligand . Pyridine efficiently scavenges trace transition metals (particularly Copper(I/II) and Zinc(II)) from previous synthetic steps. These trapped metals then catalyze two primary degradation pathways:

  • Glaser Homocoupling: Oxidative dimerization of the alkyne.

  • Alkynylation: Nucleophilic attack of the acetylide on the aldehyde (propargyl alcohol formation).

This guide provides the mechanistic insight and strict protocols required to stabilize, store, and utilize these high-value intermediates.

Mechanistic Vulnerabilities

To ensure stability, one must understand the specific failure modes of this scaffold.

The Pyridine "Ligand Effect"

Unlike simple aryl alkynes, pyridine derivatives are Lewis bases (


). The nitrogen lone pair is an effective ligand for Cu(I) and Cu(II). In many synthetic routes (e.g., Sonogashira coupling used to install the alkyne), trace copper remains bound to the pyridine nitrogen despite standard aqueous workups.
  • Consequence: The molecule carries its own catalyst. Even ppb levels of Cu, coordinated by the pyridine, can facilitate alkyne activation.

The Glaser/Eglinton Risk

Terminal alkynes (


) are prone to oxidative homocoupling.
  • Mechanism: Pyridine acts as the base to deprotonate the

    
    -complexed alkyne.
    
  • Trigger: Exposure to atmospheric oxygen.[1]

  • Result: Formation of 1,3-diynes (dimers) and precipitation of insoluble polymers.

Nucleophilic Attack (Alkynylation)

Aldehydes are electrophilic. While uncatalyzed addition of a neutral alkyne to an aldehyde is slow, the presence of a Lewis acid (trace Zn or Cu bound to pyridine) activates the aldehyde carbonyl and increases the acidity of the alkyne proton.

  • Result: Slow conversion to propargylic alcohols, often observed as a "gumming" of the material upon storage.

Visualization: The Auto-Catalytic Degradation Cycle

The following diagram illustrates how the pyridine moiety facilitates the degradation of the alkyne and aldehyde groups through trace metal coordination.

DegradationCycle Scaffold Pyridine-Aldehyde-Alkyne Scaffold Coordination Pyridine-Cu Complex (Intramolecular Catalyst) Scaffold->Coordination Pyridine N binds Metal Alkynylation Alkynylation (Aldehyde Attack) Scaffold->Alkynylation Internal Reaction TraceCu Trace Copper (Cu) from Synthesis TraceCu->Coordination Glaser Glaser Coupling (Alkyne Dimerization) Coordination->Glaser Catalyzes Coordination->Alkynylation Lewis Acid Activation Oxygen Atmospheric O2 Oxygen->Glaser Oxidant Polymer Insoluble Polymer/Tars Glaser->Polymer Alkynylation->Polymer

Caption: Figure 1. The "Auto-Catalytic Degradation Cycle" showing how the pyridine moiety recruits trace metals to catalyze the destruction of the alkyne and aldehyde groups.

Protocol 1: Purification & Metal Scavenging

Standard silica chromatography is insufficient to remove trace copper from pyridine derivatives. The following protocol is mandatory before storage.

Step-by-Step Metal Removal
  • The EDTA Wash (Liquid-Liquid Extraction):

    • Dissolve the crude material in a non-polar solvent (e.g., DCM or EtOAc).

    • Prepare a 0.5 M aqueous solution of EDTA (disodium salt) adjusted to pH ~8.

    • Wash the organic layer vigorously with the EDTA solution (3x).

    • Indicator: If the aqueous layer turns blue/green, copper is being removed.[2] Continue washing until the aqueous layer is colorless.

    • Follow with a brine wash and dry over

      
      .[2]
      
  • Solid-Phase Scavenging (For High-Purity Needs):

    • If the compound is destined for biological assay or sensitive catalysis, use a thiourea-based scavenger resin (e.g., QuadraPure™ TU or SiliaMetS® Thiourea ).

    • Dosage: Add 3–5 equivalents of resin (relative to expected metal load, usually 5-10% w/w of product).

    • Procedure: Stir gently in DCM/MeOH (9:1) for 4–16 hours at room temperature.

    • Filtration: Filter through a glass frit or Celite pad. The filtrate will be metal-free (<5 ppm).

Expert Insight: Pyridine derivatives often "streak" on silica gel due to interaction with silanols. Adding 1% triethylamine (TEA) to the eluent improves separation, but TEA must be removed completely (high vacuum) as it can act as a base co-catalyst for Glaser coupling.

Protocol 2: Storage & Handling

Once purified, the stability of the terminal alkyne depends on preventing oxidation and condensation.

ParameterRecommendationRationale
Atmosphere Argon (Strict) Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket against

-mediated Glaser coupling.
Temperature -20°C Slows the kinetics of self-aldol condensation of the aldehyde and spontaneous polymerization.
Concentration Solid State or Dilute Store as a neat solid if possible. If oil, store as a dilute solution in benzene/toluene (frozen) to prevent intermolecular reactions.
Container Amber Glass + Teflon Tape Aldehydes are photosensitive (radical decomposition). Teflon tape prevents oxygen ingress better than Parafilm alone.
Stabilizers BHT (Optional) For long-term storage of oils, 0.1% BHT (butylated hydroxytoluene) can scavenge radical initiators.

Protocol 3: Synthetic Strategy (Orthogonality)

When utilizing this scaffold, you often need to react one group while preserving the other.[3]

Scenario A: Reacting the Aldehyde (Preserving the Alkyne)
  • Risk: Bases used for aldehyde reactions (e.g., Wittig, Knoevenagel) can deprotonate the alkyne.

  • Solution: Use TIPS-protection for the alkyne. The Triisopropylsilyl group is bulky and stable to most bases/nucleophiles.

    • Installation: Alkyne + TIPS-Cl + Imidazole (DMF, RT).

    • Removal: TBAF (THF, 0°C).

  • Alternative: If protecting groups are impossible, use CeCl3·7H2O promoted additions (Luche conditions) which are mild and neutral.

Scenario B: Reacting the Alkyne (Preserving the Aldehyde)
  • Risk: CuAAC (Click chemistry) or Sonogashira coupling can be poisoned by the aldehyde (reductive amination if amines are present) or the pyridine (sequestering the catalyst).

  • Solution: Use a stronger ligand for the copper catalyst (e.g., TBTA or THPTA ) to outcompete the pyridine moiety.

  • Aldehyde Protection: Temporarily mask the aldehyde as an acetal (Ethylene glycol + pTsOH) if the reaction conditions are harsh.

Visualization: Stabilization Workflow

Workflow Crude Crude Reaction Mixture EDTA 1. EDTA Wash (Bulk Metal Removal) Crude->EDTA Dissolve in DCM Resin 2. Scavenger Resin (Polishing <5ppm) EDTA->Resin Organic Layer Dry 3. Drying & Conc. (Remove Solvents) Resin->Dry Filtration Storage 4. Storage (Argon, -20°C, Amber) Dry->Storage Immediate

Caption: Figure 2. The critical purification workflow to ensure long-term stability of pyridine-alkyne-aldehyde derivatives.

References

  • Glaser Coupling Mechanism & Pyridine Role

    • Title: The Glaser reaction mechanism. A DFT study.
    • Source: Tetrahedron (via ResearchG
    • URL:[Link]

  • Metal Scavenging Protocols

    • Title: User Guide: QuadraPure™ Metal Scavengers.[4]

    • Source: Sigma-Aldrich / Reaxa[4]

  • Aldehyde-Alkyne Reactivity (Alkynylation)

    • Title: Alkynylation of Aldehydes: Mechanism and Implement
    • Source: Wikipedia (General Reference for Nef/Favorskii types)
    • URL:[Link]

  • CuAAC Interference by Pyridine

    • Title: Ligand tricks for faster clicks: bioconjug
    • Source: Chemical Communications (RSC)

    • URL:[Link]

Sources

Methodological & Application

Application Note: Dual-Functional Bioconjugation via Schiff Base Formation and Orthogonal Click Chemistry Using 2-Ethynylpyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Executive Summary

The rational design of modular bioconjugation scaffolds is critical in modern drug development, targeted therapeutics, and molecular probe synthesis. 2-Ethynylpyridine-4-carbaldehyde (CAS: 1211536-16-1, MW: 131.13) is a highly versatile, bifunctional building block. It features an electrophilic aldehyde at the 4-position—primed for Schiff base (imine) formation with primary amines—and a terminal alkyne at the 2-position, serving as an orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

This application note provides a comprehensive, self-validating guide to utilizing 2-ethynylpyridine-4-carbaldehyde. By sequentially exploiting its dual reactivity, researchers can link two distinct molecular entities (e.g., a targeting peptide and a fluorophore) with absolute regiocontrol and minimal cross-reactivity.

Mechanistic Insights & Causality

To achieve high yields and prevent side reactions, it is essential to understand the physical chemistry governing both functional handles.

The Kinetics of Schiff Base Formation

Schiff base formation is a reversible condensation reaction between a carbonyl group and a primary amine, yielding an imine and a molecule of water. The reaction proceeds via a tetrahedral carbinolamine intermediate[2].

The Causality of pH Control: The rate-determining step is highly pH-dependent[3].

  • If the pH is too high (basic): The carbonyl carbon lacks electrophilic activation (protonation of the oxygen), slowing the nucleophilic attack.

  • If the pH is too low (acidic): The primary amine becomes protonated (forming an unreactive ammonium ion), and the pyridine nitrogen of the scaffold (pKa ~5.2) also protonates, drastically reducing the nucleophilicity of the system.

  • Optimal Window: The reaction is optimally catalyzed by weak acids (e.g., glacial acetic acid) at a pH of 4.5–5.5[2]. This provides sufficient protons to activate the aldehyde while leaving the bulk of the amine in its reactive, unprotonated state.

Thermodynamic Driving Force: Because the reaction exists in equilibrium, the removal of the water byproduct is mandatory to drive the reaction forward (Le Chatelier's Principle). This is achieved experimentally using 4Å molecular sieves or a Dean-Stark trap.

Mechanism Step1 Carbonyl Activation (H+ Catalysis) Step2 Nucleophilic Attack (by R-NH2) Step1->Step2 Step3 Carbinolamine Formation (Tetrahedral Intermediate) Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Step5 Imine (Schiff Base) Product Step4->Step5

Acid-catalyzed mechanism of Schiff base formation from aldehydes and primary amines.

Orthogonality of the Ethynyl Group

The terminal alkyne at the 2-position is completely inert to the mildly acidic, nucleophilic conditions of imine formation. Once the Schiff base is isolated, the alkyne can be reacted with an azide-functionalized molecule. While thermal cycloaddition requires extreme heat and yields mixed 1,4- and 1,5-regioisomers, the introduction of a Cu(I) catalyst (CuAAC) accelerates the reaction by up to seven orders of magnitude at room temperature, yielding exclusively the 1,4-disubstituted 1,2,3-triazole[1][4].

Expert Note: The pyridine nitrogen in the scaffold can act as a competing ligand for Cu(I). To prevent catalyst sequestration and stalling of the CuAAC reaction, an excess of a strong copper-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended.

Experimental Workflows & Protocols

Workflow A 2-Ethynylpyridine-4-carbaldehyde (Aldehyde + Alkyne) C Schiff Base Intermediate (Imine + Alkyne) A->C Imine Condensation (pH 4.5-5.5) B Primary Amine (R-NH2) B->C E Final Bioconjugate (Imine + Triazole) C->E CuAAC Click Chemistry (CuSO4, NaAsc) D Azide-Functionalized Target (R'-N3) D->E

Workflow of orthogonal bioconjugation using 2-ethynylpyridine-4-carbaldehyde.

Protocol A: Synthesis of the Schiff Base Intermediate

Objective: Condense 2-ethynylpyridine-4-carbaldehyde with a primary amine to form a stable imine.

Materials:

  • 2-ethynylpyridine-4-carbaldehyde (1.0 equiv)

  • Target Primary Amine (1.1 equiv)

  • Anhydrous Ethanol or Methanol (0.1 M concentration)

  • Glacial Acetic Acid (0.1 equiv, catalytic)

  • Activated 4Å Molecular Sieves (200 mg per mmol of substrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon or N2). Add the activated 4Å molecular sieves.

  • Dissolution: Dissolve 2-ethynylpyridine-4-carbaldehyde in anhydrous ethanol and transfer to the flask.

  • Amine Addition: Add the primary amine dropwise to the stirring solution at room temperature.

  • Catalysis: Add glacial acetic acid (0.1 equiv). The solution may exhibit a slight color change, indicating initial complexation.

  • Reaction: Equip the flask with a reflux condenser and heat to 65°C (reflux) for 4–12 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc) or crude 1H-NMR. The reaction is complete when the characteristic aldehyde proton singlet (~10.1 ppm) disappears, replaced by the imine proton singlet (~8.4 - 8.6 ppm).

  • Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Concentrate the filtrate under reduced pressure. Purify via recrystallization or basic alumina chromatography (silica gel may hydrolyze the imine).

Protocol B: CuAAC "Click" Conjugation

Objective: Conjugate the Schiff base intermediate to an azide-bearing payload via CuAAC.

Materials:

  • Schiff Base Intermediate (1.0 equiv)

  • Azide-functionalized payload (1.2 equiv)

  • CuSO4·5H2O (0.1 equiv)

  • Sodium Ascorbate (0.2 equiv)

  • THPTA ligand (0.15 equiv)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Procedure:

  • Premixing Catalyst: In a small vial, dissolve CuSO4·5H2O and THPTA in a minimal amount of water. Add sodium ascorbate; the solution will turn from blue to colorless/pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species[5].

  • Substrate Mixing: In a separate flask, dissolve the Schiff base intermediate and the azide payload in the tBuOH/H2O mixture. Degas the solution by bubbling Argon for 10 minutes.

  • Initiation: Inject the pre-formed Cu(I)-THPTA complex into the substrate solution.

  • Reaction: Stir at room temperature for 2–6 hours.

  • Validation (In-Process): Monitor by LC-MS or IR spectroscopy. The disappearance of the azide stretching band (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹) confirms completion.

  • Purification: Add EDTA (0.5 M) to chelate and remove copper. Extract the product with dichloromethane, dry over Na2SO4, and concentrate.

Quantitative Data & Troubleshooting

Table 1: Reaction Optimization for Schiff Base Formation

Summarized data for optimizing the imine condensation step to maximize yield and minimize hydrolysis.

SolventCatalystWater ScavengerTemp (°C)Time (h)Avg. Yield (%)Notes
DichloromethaneNoneMgSO42524< 20%Insufficient activation; poor thermodynamics.
MethanolAcOH (0.1 eq)None651245 - 55%Equilibrium stalls due to water accumulation.
Ethanol (Anhydrous) AcOH (0.1 eq) 4Å Mol. Sieves 65 6 > 85% Optimal conditions; sieves drive equilibrium.
Toluenep-TsOH (0.05 eq)Dean-Stark110470 - 80%High heat risks alkyne degradation/polymerization.
Table 2: Diagnostic Spectroscopic Markers

Self-validation markers for tracking the transformation of 2-ethynylpyridine-4-carbaldehyde across both protocols.

Functional Group Stage¹H-NMR Shift (ppm, CDCl3)IR Stretching Frequency (cm⁻¹)Diagnostic Indication
Starting Material ~10.1 (s, 1H, -CHO)1705 (C=O stretch)Presence of unreacted aldehyde.
Starting Material ~3.3 (s, 1H, -C≡CH)3290 (Alkyne C-H stretch)Presence of terminal alkyne.
Schiff Base (Imine) ~8.5 (s, 1H, -CH=N-)1640 (C=N stretch)Successful Protocol A. Aldehyde peak disappears.
Final Triazole ~8.1 (s, 1H, Triazole-CH)N/A (Azide 2100 cm⁻¹ disappears)Successful Protocol B. Alkyne peak disappears.

References

  • Jencks, W. P. (1964). "Mechanism and Catalysis of Simple Carbonyl Group Reactions." Progress in Physical Organic Chemistry, 63-128. Available at:[Link]

  • Meldal, M., & Tornøe, C. W. (2002). "Peptidotriazoles on Solid Phase:[1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." Chemical Reviews. Available at:[Link]

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315. Available at:[Link]

Sources

Application Notes and Protocols for the Use of 2-Ethynylpyridine-4-carbaldehyde as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Bifunctional Ligand

In the dynamic field of coordination chemistry, the design and synthesis of ligands with tailored electronic and steric properties are paramount to the development of novel metal complexes with unique functionalities. 2-Ethynylpyridine-4-carbaldehyde emerges as a particularly compelling ligand, offering a unique combination of a pyridine nitrogen atom for metal coordination, a reactive aldehyde group for post-synthetic modification, and a terminal alkyne moiety that can participate in further coupling reactions or coordinate to a second metal center. This bifunctionality opens avenues for the construction of sophisticated supramolecular architectures, luminescent materials, and potential therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and utilization of 2-ethynylpyridine-4-carbaldehyde in coordination chemistry. The protocols detailed herein are grounded in established synthetic methodologies and are supplemented with insights into the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Part 1: Synthesis of 2-Ethynylpyridine-4-carbaldehyde

The synthesis of 2-ethynylpyridine-4-carbaldehyde is most effectively achieved through a Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[1][2] The general strategy involves the coupling of a 2-halopyridine-4-carbaldehyde with a protected alkyne, followed by a deprotection step.

Protocol 1.1: Sonogashira Coupling of 2-Bromopyridine-4-carbaldehyde with Trimethylsilylacetylene

This protocol outlines the palladium- and copper-catalyzed coupling of 2-bromopyridine-4-carbaldehyde with (trimethylsilyl)acetylene. The use of a trimethylsilyl (TMS) protecting group for the alkyne is advantageous as it prevents self-coupling of the terminal alkyne (Glaser coupling) and is readily removed under mild conditions.[3]

Materials and Reagents:

  • 2-Bromopyridine-4-carbaldehyde

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromopyridine-4-carbaldehyde (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous triethylamine (3.0 equiv) and anhydrous tetrahydrofuran (to achieve a 0.2 M concentration of the aryl bromide) via syringe.

  • To the stirred solution, add (trimethylsilyl)acetylene (1.5 equiv) dropwise via syringe.

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)pyridine-4-carbaldehyde.

Expert Insights: The choice of Pd(PPh₃)₂Cl₂ as the palladium source is common for Sonogashira couplings due to its stability and ready availability.[4][5][6] Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[1] Triethylamine acts as both a base to deprotonate the terminal alkyne (in situ if unprotected) and to quench the HX formed during the catalytic cycle. Anhydrous conditions are important to prevent the deactivation of the catalysts and unwanted side reactions.

Protocol 1.2: Deprotection of the Trimethylsilyl Group

The TMS group can be selectively removed under mild conditions to yield the terminal alkyne. Several methods are available, with fluoride-based reagents or mild base/acid conditions being the most common. A particularly chemoselective method utilizes a catalytic amount of a silver salt.[7][8]

Materials and Reagents:

  • 2-((Trimethylsilyl)ethynyl)pyridine-4-carbaldehyde

  • Silver(I) nitrate (AgNO₃) or Silver(I) trifluoromethanesulfonate (AgOTf)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)pyridine-4-carbaldehyde (1.0 equiv) in a solvent mixture of dichloromethane, methanol, and water (e.g., 7:4:1 v/v/v).

  • Add a catalytic amount of silver(I) nitrate (0.1 equiv).

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-ethynylpyridine-4-carbaldehyde.

Expert Insights: The silver-catalyzed deprotection is advantageous as it is mild and tolerant of many other functional groups, including the aldehyde.[7][8] Alternatively, for a more traditional approach, a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF can be employed. However, care must be taken as fluoride can sometimes be basic enough to induce side reactions with sensitive substrates. Another mild method involves using a base like DBU in the presence of a small amount of water.[9]

Synthesis_of_Ligand A 2-Bromopyridine- 4-carbaldehyde C Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF) A->C B (Trimethylsilyl)acetylene B->C D 2-((Trimethylsilyl)ethynyl)pyridine- 4-carbaldehyde C->D Formation of protected ligand E TMS Deprotection (AgNO₃, CH₂Cl₂/MeOH/H₂O) D->E F 2-Ethynylpyridine- 4-carbaldehyde E->F Final Ligand Platinum_Complex_Synthesis A cis-[Pt(dppe)Cl₂] C Reaction (CuI, (i-Pr)₂NH, CH₂Cl₂) A->C B 2-Ethynylpyridine- 4-carbaldehyde (2 equiv.) B->C D cis-[Pt(dppe)(C≡C-py-4-CHO)₂] C->D Complex Formation

Caption: Synthesis of a platinum(II) bis(alkynyl) complex.

Protocol 2.2: Synthesis of a Gold(I) Alkynyl Complex

Gold(I) complexes, particularly those with phosphine and alkynyl ligands, have shown promising applications in catalysis and medicinal chemistry, including as anticancer agents. [10][11][12][13] Materials and Reagents:

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • 2-Ethynylpyridine-4-carbaldehyde

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-ethynylpyridine-4-carbaldehyde (1.1 equiv) in methanol.

  • Add a solution of potassium hydroxide (1.2 equiv) in methanol to the flask and stir for 15 minutes at room temperature to form the potassium acetylide in situ.

  • In a separate flask, dissolve (triphenylphosphine)gold(I) chloride (1.0 equiv) in a mixture of dichloromethane and methanol.

  • Slowly add the gold(I) solution to the acetylide solution and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with dichloromethane and filter to remove any inorganic salts.

  • Concentrate the filtrate and precipitate the product by adding hexane.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum to yield the [Ph₃PAu(C≡C-py-4-CHO)] complex.

Expert Insights: The pre-formation of the acetylide with a strong base ensures efficient reaction with the gold(I) precursor. The use of a phosphine ligand like triphenylphosphine stabilizes the linear gold(I) center. These complexes are often air- and light-stable, but should be stored in a cool, dark place.

Protocol 2.3: Synthesis of a Ruthenium(II) Polypyridyl Complex

Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties, with applications in solar energy conversion, sensing, and as anticancer agents. [14][15][16][17][18] Materials and Reagents:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

  • 2-Ethynylpyridine-4-carbaldehyde

  • Ethanol/water mixture

  • Silver(I) nitrate (AgNO₃) (optional, for halide abstraction)

Procedure:

  • In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 equiv) and 2-ethynylpyridine-4-carbaldehyde (1.1 equiv) in an ethanol/water mixture (e.g., 3:1 v/v).

  • Reflux the mixture for 4-8 hours under an inert atmosphere. The color of the solution should change, indicating complex formation.

  • Monitor the reaction by UV-Vis spectroscopy or TLC.

  • Cool the reaction mixture to room temperature.

  • If a chloride salt is desired, concentrate the solution and precipitate the product by adding a saturated solution of an appropriate counter-ion salt (e.g., NH₄PF₆).

  • Alternatively, to promote coordination of the ethynylpyridine, one can perform a halide abstraction step by adding silver(I) nitrate to remove a chloride ligand, followed by the addition of the ethynylpyridine ligand.

  • Filter the crude product, wash with cold water and then diethyl ether, and dry under vacuum.

  • Purify the complex by column chromatography on alumina or by recrystallization.

Expert Insights: The synthesis of ruthenium(II) polypyridyl complexes often requires elevated temperatures to facilitate ligand exchange. The choice of solvent is important to ensure the solubility of both the starting materials and the product. The final complex will be cationic, and the counter-ion can be exchanged to modify the solubility and crystallinity of the product.

Part 3: Post-Synthetic Modification via Schiff Base Condensation

The aldehyde functionality of the coordinated 2-ethynylpyridine-4-carbaldehyde ligand provides a handle for further derivatization. Schiff base condensation with a primary amine is a straightforward and high-yielding reaction that can be used to introduce new functional groups, build larger supramolecular assemblies, or attach the metal complex to a biological molecule. [19][20][21][22]

Protocol 3.1: General Procedure for Schiff Base Formation

Materials and Reagents:

  • Metal complex of 2-ethynylpyridine-4-carbaldehyde (e.g., from Protocol 2.1, 2.2, or 2.3)

  • Primary amine (e.g., aniline, benzylamine, or an amino acid ester)

  • Ethanol or Methanol

  • A catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve the metal complex containing the aldehyde functionality in ethanol or methanol.

  • Add the primary amine (1.0-1.2 equiv).

  • If the reaction is slow, add a catalytic amount of acetic acid to protonate the aldehyde oxygen, making the carbonyl carbon more electrophilic.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Monitor the formation of the imine by ¹H NMR (disappearance of the aldehyde proton signal and appearance of a new imine proton signal around 8-9 ppm) or IR spectroscopy (appearance of a C=N stretch around 1620-1650 cm⁻¹).

  • Upon completion, the product may precipitate from the solution. If not, remove the solvent under reduced pressure.

  • Wash the resulting solid with a non-polar solvent like hexane or diethyl ether to remove any unreacted amine.

  • The product can be further purified by recrystallization if necessary.

Expert Insights: This post-synthetic modification allows for the fine-tuning of the properties of the metal complex. For example, introducing a fluorescent amine can create a ratiometric sensor, while attaching a bioactive molecule can lead to targeted drug delivery systems. The stability of the resulting imine bond can vary, and in some cases, reduction to the corresponding amine may be necessary for enhanced stability.

Schiff_Base_Formation A Metal Complex with 2-Ethynylpyridine-4-carbaldehyde Ligand C Schiff Base Condensation (Ethanol, Δ) A->C B Primary Amine (R-NH₂) B->C D Modified Metal Complex with Imine Functionality C->D Post-Synthetic Modification

Caption: Post-synthetic modification via Schiff base condensation.

Part 4: Applications and Future Directions

The coordination complexes derived from 2-ethynylpyridine-4-carbaldehyde have a wide array of potential applications, driven by the synergistic interplay of the metal center and the functional ligand.

Luminescent Materials: Platinum(II) and Ruthenium(II) complexes are expected to exhibit interesting photophysical properties. The extended π-conjugation of the ethynylpyridine ligand can lead to red-shifted absorption and emission profiles. The aldehyde group provides a site for further functionalization to tune these properties or to graft the complex onto surfaces for device fabrication. [23][24] Catalysis: Palladium complexes bearing this ligand could be explored as catalysts in cross-coupling reactions. [4][6][25]The pyridine and alkyne moieties can influence the electronic and steric environment of the palladium center, potentially leading to novel catalytic activities.

Medicinal Chemistry and Drug Development: Gold(I) and Ruthenium(II) complexes are known to possess anticancer properties. [10][11][12][13][14][26][27]The 2-ethynylpyridine-4-carbaldehyde ligand can be used to construct novel metal-based drug candidates. The aldehyde group can be used to conjugate the complex to targeting vectors or to form prodrugs that are activated under specific biological conditions.

Future Outlook: The modular nature of this ligand system allows for systematic studies of structure-property relationships. Future research could focus on:

  • Synthesis of Multimetallic Complexes: Utilizing both the pyridine and alkyne functionalities to bridge multiple metal centers, leading to materials with cooperative effects.

  • Development of Smart Materials: Incorporating the Schiff base derivatives into polymers or gels to create stimuli-responsive materials that change their optical or electronic properties in response to pH, temperature, or specific analytes.

  • Biological Probes: Designing fluorescent or phosphorescent complexes that can be used for cellular imaging and as diagnostic tools.

By providing this detailed guide, we hope to empower researchers to explore the rich coordination chemistry of 2-ethynylpyridine-4-carbaldehyde and to unlock its full potential in a variety of scientific disciplines.

References

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  • Mahmoudi, F.; Farhadi, S.; Dusek, M.; Poupon, M. Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Adv. J. Chem. A2020, 3, 534-542.
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  • Saha, R.; Qaium, M. A.; Younus, M.; Begum, S.; Raithby, P. R.; Kijima, M. A new series of luminescent phosphine stabilised platinum ethynyl complexes. Dalton Trans.2005, 2816-2822.
  • Wu, S.; Tan, C.; Yin, H.; Liu, Z.; Wang, Y.; Li, Y. Synthesis and characterization of polypyridine ruthenium(II) complexes and anticancer efficacy studies in vivo and in vitro. J. Inorg. Biochem.2022, 236, 111963.
  • Li, Y.; Liu, Y.; Jia, W.; Liu, X.; Li, Y.; Liu, Z. Novel luminescent homo/heterometallic platinum(ii) alkynyl complexes based on Y-shaped pyridyl diphosphines. Dalton Trans.2015, 44, 14836-14844.
  • Cocchietto, M.; Carofiglio, T.; Gleria, M.; Milani, B.; Perin, G.; Tassan, A.; Ugo, R.; Vavasori, A.; Zoleo, A. Synthesis, structure, and photophysical properties of luminescent platinum(II) complexes containing cyclometalated 4-styryl-functionalized 2-phenylpyridine ligands. Inorg. Chem.2006, 45, 8519-8531.
  • Al-Omair, M. A.; Al-Warthan, A. A.; El-Azab, A. S.; Khedr, A. M. Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells. Molecules2020, 25, 2453.
  • Psomas, G.; Tarushi, A.; Raptopoulou, C. P.; Terzis, A.; Kessissoglou, D. P. Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties. Inorganics2024, 12, 193.
  • Pérez, H.; Barba-Behrens, N.; García, J. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Molecules2018, 23, 1563.
  • Apps, M. G.; Johnson, B. W.; Sutcliffe, O. B.; Brown, S. D.; Wheate, N. J. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. J. Vis. Exp.2013, e51740.
  • Barloy, L.; Le-Goff, X. F.; Hissler, M.; Kaim, W.; Zalis, S.; Mobian, Y.; Pfeffer, M. Platinum Complexes of Tetradentate NCCN-Coordinating Ligands: Structures and Photophysical Properties of PtII, Pt2 III and PtIV Compounds. Chem. Eur. J.2011, 17, 12647-12658.
  • Hussain, A.; Alajmi, M. F.; Ali, D.; Ali, A.; Rizvi, S. U. M.; Perwez, A.; Hassan, M. I. Nature-Inspired Gold(I) Complexes as Anticancer Agents: Ligand Design, Structure–Activity Relationships, and Mechanisms. Int. J. Mol. Sci.2024, 25, 1989.
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  • Petrović, B.; Zangrando, E.; Srdić, M.; Radisavljević, S.; Bugarčić, Ž. D. New ruthenium(II) complexes with quinone diimine and substituted bipyridine as inert ligands: Synthesis, characterization, mechanism of action, DNA/HSA binding affinity and cytotoxic activity. Dalton Trans.2018, 47, 1243-1257.
  • Al-Musawi, S.; Al-Jibouri, M. N. A. Anticancer Applications of Gold Complexes: Structure–Activity Review. Molecules2024, 29, 390.
  • Hotze, A. C. G.; van der Geer, E. P. L.; van der Schilden, K.; Haasnoot, J. G.; Reedijk, J. Synthesis and characterization of ruthenium(II) complexes with the new ligand 2-phenylazopyridine-5-sulfonic acid (HSAZPY). Inorg. Chim. Acta2003, 355, 374-380.
  • Johnstone, T. C.; Suntharalingam, K.; Lippard, S. J. Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorg. Synth.2016, 36, 1-21.
  • Che, C.-M.; Sun, R. W.-Y. Strategies to Improve the Anti-Cancer Properties of Gold(III) Complexes. Walsh Medical Media2013.
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  • Lee, C.-Y.; Chen, C.-T.; Huang, S.-L.; Liu, S.-H.; Lin, C.-C. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules2016, 21, 1419.
  • Krogul, A.; Cedrowski, J.; Wiktorska, K.; Ozimiński, W. P.; Skupińska, J.; Litwinienko, G. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules2022, 27, 5522.
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Application Note: Strategic Synthesis of Triazole-Pyridine Ligands from 2-Ethynylpyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the modular synthesis of bifunctional triazole-pyridine ligands using 2-ethynylpyridine-4-carbaldehyde (2-EP-4-CHO) as a pivotal scaffold. These ligands are increasingly critical in metallodrug development, photoluminescence, and catalysis due to their ability to form stable N,N-bidentate or N,N,N-tridentate coordination complexes.

While the "Click" chemistry (CuAAC) of simple pyridines is well-documented, the presence of the reactive aldehyde at the C4 position introduces a chemo-selective challenge and a strategic opportunity. This guide provides a validated workflow for:

  • Synthesizing the precursor (2-EP-4-CHO) from commercially available halides.

  • Executing the CuAAC reaction while preserving the aldehyde.

  • Functionalizing the aldehyde to generate complex Schiff base ligands.

Strategic Considerations & Retrosynthesis

The target molecule, 2-ethynylpyridine-4-carbaldehyde , is a "linchpin" intermediate. It possesses two orthogonal reactive sites:

  • Site A (C2-Alkyne): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to install a 1,2,3-triazole.[1] This creates a bidentate N,N-chelating pocket (pyridine nitrogen + triazole nitrogen).

  • Site B (C4-Aldehyde): A versatile electrophile for condensation reactions (imines, hydrazones) to extend ligand denticity or conjugate biomolecules.

Chemo-selectivity Rule: The aldehyde is susceptible to oxidation (to carboxylic acid) or propargyl-type nucleophilic attack. Therefore, the CuAAC reaction is performed under non-oxidative, aqueous-compatible conditions (Cu(I) generated in situ) to preserve the aldehyde for subsequent steps.

Synthetic Workflow Diagram

G Start 2-Bromo-4- formylpyridine Protect Step 1: Protection (Acetal Formation) Start->Protect Ethylene Glycol pTsOH Sono Step 2: Sonogashira Coupling (TMS-Acetylene) Protect->Sono Pd(PPh3)2Cl2, CuI TMS-Acetylene Deprotect Step 3: Deprotection (2-EP-4-CHO) Sono->Deprotect 1N HCl / THF Click Step 4: CuAAC (Triazole Formation) Deprotect->Click R-N3, CuSO4 NaAsc Ligand Step 5: Condensation (Final Ligand) Click->Ligand R'-NH2 (Schiff Base)

Figure 1: Modular synthetic pathway from halide precursor to final triazole-pyridine ligand.

Experimental Protocols

Protocol A: Synthesis of 2-Ethynylpyridine-4-carbaldehyde

Note: This compound is rarely available in catalogs and is best prepared fresh to avoid polymerization.

Reagents: 2-Bromoisonicotinaldehyde, Ethylene glycol, Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2, CuI, Triethylamine (TEA).

  • Aldehyde Protection (Acetalization):

    • Dissolve 2-bromoisonicotinaldehyde (10 mmol) in toluene (50 mL).

    • Add ethylene glycol (15 mmol) and p-toluenesulfonic acid (cat. 5%).

    • Reflux with a Dean-Stark trap for 4 hours until water evolution ceases.

    • Validation: 1H NMR should show disappearance of CHO peak (~10 ppm) and appearance of acetal proton (~5.8 ppm).

  • Sonogashira Coupling:

    • To the protected bromide in dry THF/TEA (1:1, 40 mL) under Argon, add Pd(PPh3)2Cl2 (5 mol%) and CuI (2 mol%).

    • Add TMS-acetylene (12 mmol) dropwise. Stir at 50°C for 6-12 hours.

    • Filter salts, concentrate, and purify via short silica plug (Hexane/EtOAc).

  • Global Deprotection:

    • Dissolve the intermediate in THF (20 mL). Add 1M HCl (10 mL).

    • Stir at RT for 2 hours. (This removes both the TMS group and hydrolyzes the acetal back to the aldehyde).

    • Neutralize with NaHCO3, extract with DCM.

    • Yield: Expect 60-75% overall. Store at -20°C under N2.

Protocol B: The "Click" Reaction (CuAAC)

Objective: Install the triazole moiety while keeping the aldehyde intact.

Reagents: 2-Ethynylpyridine-4-carbaldehyde (1.0 equiv), Organic Azide (1.1 equiv), CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%). Solvent: t-BuOH : Water (1:1).

Step-by-Step:

  • Preparation: In a 20 mL scintillation vial, dissolve the alkyne (1.0 mmol) and the azide (1.1 mmol) in 5 mL of t-BuOH.

  • Catalyst Activation: In a separate tube, dissolve CuSO4·5H2O (25 mg) and Sodium Ascorbate (40 mg) in 5 mL of deionized water. The solution should turn bright yellow (formation of Cu(I)).

  • Initiation: Add the aqueous catalyst solution to the organic vial. The mixture will become heterogeneous (cloudy).

  • Reaction: Stir vigorously at Room Temperature (25°C) for 4–12 hours.

    • Monitoring: TLC (DCM/MeOH 95:5). The alkyne spot (high Rf) will disappear; the triazole product is usually more polar and fluorescent under UV (254 nm).

  • Workup (Copper Removal):

    • Dilute with water (20 mL) and extract with DCM (3 x 20 mL).

    • Wash organic layer with 0.1 M EDTA solution (to chelate residual copper, critical for biological assays).

    • Dry over Na2SO4 and concentrate.[2]

    • Purification: Flash chromatography (Gradient: 0 -> 5% MeOH in DCM).

Protocol C: Ligand Expansion (Schiff Base Formation)

Objective: Convert the aldehyde into a tridentate ligand (e.g., for Ru/Ir complexes).

Reagents: Triazole-Pyridine-Aldehyde (from Protocol B), Primary Amine (e.g., 2-aminophenol, hydrazide, or aniline derivatives).

  • Dissolve the aldehyde (0.5 mmol) in Ethanol (5 mL).

  • Add the amine (0.5 mmol) and 1 drop of Glacial Acetic Acid.

  • Reflux for 2–4 hours.

    • Observation: Product often precipitates upon cooling.

  • Isolation: Filter the solid, wash with cold cold ethanol and ether. Recrystallize from EtOH/DMF if necessary.

Data Analysis & Validation

Expected NMR Characteristics
MoietyProton (1H NMR, CDCl3/DMSO)Shift (ppm)Multiplicity
Aldehyde -CH O10.0 - 10.2Singlet
Triazole C5-H (Triazole ring)8.5 - 9.0Singlet
Pyridine C3-H (Alpha to Triazole)8.3 - 8.6Doublet/Singlet
Linker Imine -CH =N- (if reacted)8.4 - 8.8Singlet
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in CuAAC Oxidation of Cu(I) to Cu(II)Increase Sodium Ascorbate to 50 mol%; Degas solvents with N2.
Aldehyde Degradation Cannizzaro reaction or oxidationAvoid strong bases (NaOH/KOH). Use amine bases (TEA/DIPEA) only if necessary.
Green Product Copper contaminationWash with EDTA or aqueous NH4OH.

Mechanism of Action (CuAAC)

The copper-catalyzed cycle proceeds via a dinuclear copper intermediate. The pyridine nitrogen can coordinate to the copper, potentially accelerating the reaction (autocatalysis) or sequestering the catalyst.

CuAAC Cu1 Cu(I) Species Coord Cu-Acetylide Intermediate Cu1->Coord + Alkyne Alk 2-Ethynylpyridine (Alkyne) Alk->Coord Cycle Metallacycle (Transition State) Coord->Cycle + Azide Azide Organic Azide (R-N3) Azide->Cycle Prod Triazole-Pyridine Product Cycle->Prod Reductive Elimination Prod->Cu1 Catalyst Regeneration

Figure 2: Simplified catalytic cycle of the CuAAC reaction involving the pyridine-alkyne.

References

  • Himo, F., et al. (2005).[3] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration. Journal of the American Chemical Society.[3] Link

  • Crowley, J. D., & Bandeen, P. H. (2010). Pyridyl-1,2,3-triazole ligands: synthesis and metallosupramolecular chemistry. Dalton Transactions. Link

  • Byrne, J. P., et al. (2013). "Click" chemistry in coordination chemistry: a new family of 1,2,3-triazole ligands. Coordination Chemistry Reviews. Link

  • Sigma-Aldrich. 2-((Trimethylsilyl)ethynyl)pyridine Product Page (Precursor Reference). Link

  • Worrell, B. T., et al. (2013). Direct Evidence for a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link

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Application Note: Catalyst-Free Preparation of Functionalized Ionic Conjugated Polymers using 2-Ethynylpyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Application Protocol

Executive Summary & Rationale

In the development of polymeric drug carriers and bio-imaging agents, conjugated polymers offer exceptional optoelectronic properties. However, traditional syntheses of polyacetylenes rely heavily on transition metal catalysts (e.g., Mo, W, Rh), which leave behind toxic residues that are notoriously difficult to purge—a critical bottleneck in drug development.

  • Conjugated Backbone: Provides intrinsic fluorescence for bio-imaging and diagnostics.

  • Ionic Nature: Quaternization of the pyridine ring ensures excellent solubility in aqueous and polar environments, a prerequisite for biological applications.

  • Orthogonal Reactivity: The 4-carbaldehyde group remains unreacted during the mild polymerization process, serving as a highly reactive handle for downstream bioconjugation (e.g., attaching targeting peptides or small-molecule drugs via reductive amination).

This guide details the causality, self-validating experimental workflows, and mechanistic principles required to synthesize these advanced materials [1].

Mechanistic Causality: Why Catalyst-Free?

The polymerization of 2-ethynylpyridine derivatives does not require an external initiator. Instead, it relies on the Menschutkin reaction (quaternization with alkyl halides) or direct protonation (with strong acids) [1, 2].

The Causality: When the pyridine nitrogen is quaternized, it becomes strongly electron-withdrawing. This drastically reduces the electron density of the adjacent ethynyl triple bond, activating it toward nucleophilic attack. The activated monomeric species then undergoes rapid, spontaneous linear polymerization to form a highly conjugated, charged polyacetylene backbone [3]. Because the reaction is driven entirely by the thermodynamic stability of the resulting conjugated system, no metal catalysts are required.

Mechanism Monomer 2-Ethynylpyridine- 4-carbaldehyde Intermediate Activated N-Substituted Ethynylpyridinium Monomer->Intermediate Menschutkin Rxn or Protonation Agent Quaternizing Agent (R-X or TFA) Agent->Intermediate Polymer Ionic Conjugated Polyacetylene (Pendant Aldehydes) Intermediate->Polymer Spontaneous Linear Polymerization

Figure 1: Spontaneous polymerization mechanism of 2-ethynylpyridine-4-carbaldehyde via quaternization.

Quantitative Data & Reagent Selection

The choice of quaternizing agent dictates the reaction kinetics and the final polymer's physical properties. Strong acids like Trifluoroacetic acid (TFA) offer faster activation due to the inductive effect of fluorine atoms, while alkyl halides provide stable, covalently bound side chains [2, 3].

Table 1: Comparison of Polymerization Conditions and Polymer Properties
Polymerization MethodQuaternizing AgentReaction TempTypical YieldSolubility ProfileKey Advantage for Drug Dev.
Alkyl Halide Quaternization 1-Bromohexane60 °C70 - 80%DMF, DMSO, MethanolHighly stable covalent sidechains; tunable lipophilicity.
Strong Acid Protonation Trifluoroacetic Acid (TFA)25 - 40 °C85 - 95%Water, Acetone, DMFExtremely fast activation; excellent aqueous solubility.

Experimental Protocols

The following protocols are designed as self-validating systems . Visual cues (color changes, viscosity increases) and spectroscopic checkpoints are embedded to ensure the scientist can verify success at every stage without waiting for final end-point assays.

Workflow Step1 1. Monomer & Reagent Preparation (Inert Atm) Step2 2. Spontaneous Polymerization (Solvent-free or DMF, 60°C) Step1->Step2 Step3 3. Precipitation & Washing (Ether/Acetone) Step2->Step3 Step4 4. Spectroscopic Validation (NMR, UV-Vis, IR) Step3->Step4 Step5 5. Post-Polymerization Bio-conjugation (Reductive Amination) Step4->Step5

Figure 2: Step-by-step experimental workflow for polymer synthesis and post-modification.

Protocol A: Synthesis via Alkyl Halide Quaternization

This method is ideal for creating stable, amphiphilic polymers for drug encapsulation.

  • Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve 5.0 mmol of 2-ethynylpyridine-4-carbaldehyde in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen because it solubilizes both the neutral monomer and the resulting ionic polymer, preventing premature precipitation that would truncate molecular weight.

  • Initiation: Add 5.0 mmol of the chosen alkyl halide (e.g., 1-bromohexane) dropwise to the solution.

  • Polymerization: Heat the reaction mixture to 60 °C using an oil bath. Stir continuously for 24 hours.

    • Self-Validation Checkpoint: Within the first 2-4 hours, the solution will transition from a light brown to a deep, viscous reddish-black. This bathochromic shift is the direct visual confirmation of extended

      
      -conjugation forming along the polyacetylene backbone [3].
      
  • Precipitation: Cool the mixture to room temperature and precipitate the polymer by adding it dropwise into 200 mL of vigorously stirred diethyl ether.

  • Purification: Recover the dark precipitate via vacuum filtration. Wash extensively with diethyl ether and dry under vacuum at 40 °C for 24 hours to yield the poly[N-hexyl-2-ethynylpyridinium-4-carbaldehyde bromide].

Protocol B: Synthesis via Strong Acid Activation (TFA)

This method yields highly water-soluble polymers suitable for direct systemic injection.

  • Preparation: In a round-bottom flask cooled in an ice bath, add 5.0 mmol of 2-ethynylpyridine-4-carbaldehyde.

  • Initiation: Slowly add 5.0 mmol of Trifluoroacetic acid (TFA) dropwise.

    • Causality: The reaction is highly exothermic due to the rapid protonation of the pyridine nitrogen and subsequent immediate polymerization [2]. The ice bath prevents thermal degradation of the aldehyde group.

  • Polymerization: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The mixture will solidify into a dark, lustrous mass.

  • Purification: Dissolve the crude mass in a minimal amount of methanol and precipitate into a large excess of acetone. Filter and dry under vacuum.

Protocol C: Post-Polymerization Bio-conjugation (Reductive Amination)
  • Dissolve 100 mg of the synthesized polymer in 5 mL of an appropriate buffer (e.g., PBS, pH 7.4, if using the TFA-derived polymer).

  • Add 1.2 molar equivalents (relative to the aldehyde repeating units) of a primary amine-containing drug or targeting peptide.

  • Stir for 2 hours to allow Schiff base (imine) formation.

  • Add 2.0 equivalents of Sodium Cyanoborohydride (NaCNBH

    
    ) to reduce the imine to a stable secondary amine linkage.
    
  • Purify the conjugated polymer via dialysis against deionized water (MWCO depends on the polymer size, typically 3.5 kDa).

Spectroscopic Validation Standards

To ensure the structural integrity of the synthesized polymer and the survival of the aldehyde handle, perform the following analyses:

  • 
    H-NMR (DMSO-
    
    
    
    ):
    • Disappearance of the acetylenic proton peak at ~3.5 ppm confirms complete monomer conversion.

    • Appearance of broad peaks between 6.5–7.5 ppm confirms the conjugated polyene backbone.

    • Retention of a sharp peak at ~10.0 ppm confirms the aldehyde group remains fully intact and unreacted during polymerization.

  • UV-Vis Spectroscopy: A broad absorption band stretching from 300 nm to 700 nm indicates the

    
     transitions of the highly conjugated backbone [2].
    
  • FT-IR: Disappearance of the

    
     stretching band (~2100 cm
    
    
    
    ) and the acetylenic
    
    
    stretch (~3200 cm
    
    
    ), with the preservation of the strong
    
    
    aldehyde stretch at ~1700 cm
    
    
    .

References

  • Subramanyam, S., & Blumstein, A. (1992). Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. Macromolecules, 25(16), 4058-4064.[Link]

  • Gal, Y.-S., Jin, S.-H., Park, J. W., Sohn, T.-K., & Lim, K. T. (2015). Synthesis of Poly(2-Ethynylpyridinium Trifluoroacetate) by Spontaneous Polymerization. Molecular Crystals and Liquid Crystals, 622(1), 31-35.[Link]

  • Gal, Y.-S., Jin, S.-H., Park, J. W., & Lim, K. T. (2013). Synthesis and Characterization of Poly[N-(2-ethyl pyrroyl)-2-ethynylpyridinium Bromide]. Molecular Crystals and Liquid Crystals, 584(1), 54-60.[Link]

Application Note: Orthogonal Functionalization of 2-Ethynylpyridine-4-Carbaldehyde for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of fluorescent probes requires versatile precursor molecules that can undergo modular, high-yield functionalization without compromising their core photophysical properties. 2-ethynylpyridine-4-carbaldehyde has emerged as a highly valuable bifunctional building block in the synthesis of bio-imaging agents, chemosensors, and target-specific fluorophores. This application note provides a comprehensive guide to the orthogonal functionalization of this precursor, detailing the causality behind experimental choices, step-by-step synthetic protocols, and the photophysical mechanisms that govern the resulting probes.

Chemical Rationale & Structural Advantages

The utility of 2-ethynylpyridine-4-carbaldehyde lies in its structurally distinct and electronically coupled reactive sites, allowing for orthogonal functionalization pathways:

  • Terminal Alkyne (C2 Position): The ethynyl group serves as an ideal handle for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry. This allows for the bio-orthogonal conjugation of bulky fluorophores (e.g., BODIPY, Rhodamine) or specific targeting peptides under mild conditions[1]. The resulting 1,2,3-triazole linkage is chemically stable and can act as an auxiliary coordination site for metal ions.

  • Carbaldehyde (C4 Position): The highly electrophilic aldehyde is primed for condensation reactions, such as Schiff base formation or Knoevenagel condensations[2][3]. This site is typically utilized to extend the

    
    -conjugation system, creating a pathway for Intramolecular Charge Transfer (ICT).
    
  • Pyridine Core: The pyridine ring acts as an intrinsic electron-withdrawing group (EWG). When the carbaldehyde is converted into an electron-donating conjugated system, a strong "push-pull" ICT dipole is established. Furthermore, the pyridine nitrogen acts as a primary recognition site for transition metals (e.g., Zn²⁺, Cu²⁺) or protons, which directly modulates the fluorescence upon binding[4].

Synthetic Workflows

Orthogonal synthetic pathways for 2-ethynylpyridine-4-carbaldehyde functionalization.

Protocol 1: CuAAC "Click" Functionalization (Fluorophore Attachment)

Purpose: To attach an azide-functionalized fluorophore (e.g., Azido-BODIPY) to the ethynyl group, yielding a highly fluorescent, triazole-linked pyridine probe[4].

Reagents:

  • 2-ethynylpyridine-4-carbaldehyde (1.0 eq)

  • Azido-BODIPY or target Azide (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (

    
    ) (0.1 eq)
    
  • Sodium Ascorbate (0.2 eq)

  • Solvent: THF /

    
     (1:1 v/v)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ethynylpyridine-4-carbaldehyde and the azide derivative in the THF portion of the solvent mixture under an inert argon atmosphere.

  • Catalyst Activation: In a separate vial, dissolve

    
     and sodium ascorbate in the 
    
    
    
    portion. A color change from blue to pale yellow/colorless indicates the successful reduction of Cu(II) to the catalytically active Cu(I) species.
  • Reaction: Add the aqueous catalyst solution dropwise to the organic mixture. Stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexane:EtOAc).

  • Workup: Dilute the mixture with dichloromethane (DCM) and wash with brine (3x). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via silica gel column chromatography to isolate the triazole-linked probe.

Expert Insights & Causality:

  • Why Sodium Ascorbate? Ascorbic acid acts as a mild reducing agent to generate Cu(I) in situ. This prevents the oxidative homocoupling of the terminal alkynes (Glaser coupling), which would otherwise consume the precursor and generate unwanted fluorescent background noise.

  • Why THF/

    
    ?  The biphasic/miscible solvent system is critical. THF solubilizes the highly hydrophobic BODIPY and pyridine organic components, while water is necessary to dissolve the inorganic copper catalyst and ascorbate salts, ensuring homogeneous catalytic turnover.
    

Protocol 2: Knoevenagel Condensation (Conjugation Extension)

Purpose: To react the C4-carbaldehyde with an active methylene compound (e.g., malononitrile) to form a dicyanovinyl-pyridine derivative. This creates a highly conjugated hemicyanine-type structure that functions as a sensitive environmental or colorimetric sensor[3].

Reagents:

  • 2-ethynylpyridine-4-carbaldehyde (1.0 eq)

  • Malononitrile (1.2 eq)

  • Piperidine (0.1 eq, catalytic)

  • Glacial Acetic Acid (0.1 eq, catalytic)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Mixing: Dissolve 2-ethynylpyridine-4-carbaldehyde and malononitrile in absolute ethanol in a round-bottom flask.

  • Catalysis: Add piperidine and glacial acetic acid to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 3–5 hours. A deep color change (typically yellow to dark red/orange) signifies the formation of the extended conjugated system.

  • Precipitation: Cool the reaction to 0 °C in an ice bath. The highly conjugated product will typically precipitate out of the ethanolic solution.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol, and dry in vacuo.

Expert Insights & Causality:

  • Why Piperidine and Acetic Acid? Piperidine acts as a base to deprotonate the active methylene of malononitrile, forming a highly nucleophilic enolate that attacks the electrophilic carbonyl carbon of the carbaldehyde. The addition of glacial acetic acid buffers the system and facilitates the subsequent dehydration step (loss of

    
    ), driving the thermodynamic equilibrium entirely toward the stable alkene product[2].
    

Photophysical Data Summary

The functionalization of 2-ethynylpyridine-4-carbaldehyde yields probes with distinct photophysical profiles based on the selected pathway.

Probe DerivativeRecognition MoietyTarget Analyte

(nm)

(nm)
Quantum Yield (

)
Triazole-BODIPY Pyridine-Triazole CleftTransition Metals (e.g.,

)
~505~5200.85 (Free)

0.40 (Bound)
Dicyanovinyl-Pyridine Pyridine NitrogenProtons (pH < 5.0)~410~5600.05 (Free)

0.65 (Bound)
Schiff Base-Pyridine Imine-Pyridine

/

~380~4900.10 (Free)

0.75 (Bound)

Note: Values are representative averages for these structural classes measured in physiological buffers (pH 7.4, unless otherwise noted).

Mechanism of Action: ICT-Based Sensing

When functionalized via the carbaldehyde group, the resulting probes typically operate via an Intramolecular Charge Transfer (ICT) mechanism. In the unbound state, the electron density is distributed unevenly, often leading to non-radiative decay pathways (quenched state). Upon binding of an analyte (like a proton or a metal cation) to the pyridine nitrogen, the electron-withdrawing capability of the pyridine ring is drastically enhanced. This strengthens the "push-pull" system, locking the molecule into a highly rigid, emissive state.

Intramolecular Charge Transfer (ICT) mechanism activated by target analyte binding.

Conclusion

2-ethynylpyridine-4-carbaldehyde is a premier scaffold for the rational design of fluorescent probes. By leveraging the orthogonal reactivity of its alkyne and aldehyde groups, researchers can independently tune the targeting capabilities and the photophysical emission profiles of the resulting molecules. Adhering to the optimized CuAAC and Knoevenagel protocols ensures high-yield, reproducible synthesis of advanced bio-imaging agents.

References

  • Benchchem. "6-Ethynylpyridin-2(1H)-one". Available at:[1]

  • Chemical Science (RSC Publishing). "Graftable SCoMPIs enable the labeling and X-ray fluorescence imaging of proteins". Available at:

  • MDPI. "Facile Synthesis of Pyridyl Rosamines as Potential Photosensitizers". Available at:[2]

  • RSC Publishing. "An indolium inspired portable colorimetric sensor for cyanide recognition in environmental samples with smartphone integration". Available at:[3]

  • ORCA – Online Research @ Cardiff. "Highly-fluorescent BODIPY-functionalised metallacages as drug delivery systems: synthesis, characterisation and cellular accumulation studies". Available at:[4]

Sources

Advanced MOF Linker Engineering: Dual-Functionalized Frameworks via 2-Ethynylpyridine-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: Targeted Drug Delivery, Heterogeneous Catalysis, and Biosensing

Introduction & Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the precise engineering of organic linkers. While standard linkers (e.g., terephthalic acid or 4,4'-bipyridine) provide structural stability, they often lack the chemical handles required for advanced, application-specific functionalization.

2-Ethynylpyridine-4-carbaldehyde (CAS: 1211536-16-1) emerges as a highly specialized, trifunctional building block that solves this limitation by offering three distinct reactive sites, each serving a specific mechanistic purpose:

  • The Pyridine Nitrogen: Acts as a strong neutral N-donor to coordinate with transition metals (e.g., Zn²⁺, Cu²⁺), driving the thermodynamic assembly of the framework[1].

  • The Aldehyde Group (C4-position): Enables rapid, catalyst-free dynamic covalent chemistry (Schiff base condensation) to elongate the molecule into a symmetric, rigid linker without requiring harsh cross-coupling conditions that might degrade sensitive functional groups[2].

  • The Ethynyl Group (C2-position): Provides a bio-orthogonal, highly strained terminal alkyne handle. Positioned adjacent to the coordinating nitrogen, it projects directly into the MOF pores, serving as an ideal anchor for Post-Synthetic Modification (PSM) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

This application note details a self-validating workflow to synthesize a click-ready dipyridyl-diimine linker, assemble a pillared-paddlewheel MOF, and execute a high-yield PSM to attach a functional azide.

Linker Design & Workflow Strategy

To create a symmetric linker suitable for MOF construction, 2-ethynylpyridine-4-carbaldehyde is condensed with p-phenylenediamine. The resulting Schiff base, L-Ethynyl (


-bis(2-ethynylpyridin-4-ylmethylene)benzene-1,4-diamine), acts as a rigid pillar. When combined with Zinc nitrate and 1,4-benzenedicarboxylic acid (BDC), it forms a 3D pillared-paddlewheel architecture with accessible alkyne-lined channels.

Workflow A 2-Ethynylpyridine-4-carbaldehyde (Precursor) C Schiff Base Condensation (Dynamic Covalent) A->C B p-Phenylenediamine (Core) B->C D Dipyridyl-Diimine Linker (L-Ethynyl) C->D E Solvothermal Assembly (+ Zn2+ & BDC) D->E F Pristine MOF (Alkyne-Functionalized) E->F G CuAAC Click Chemistry (PSM) F->G H Functionalized MOF (Targeted Application) G->H

Workflow from 2-ethynylpyridine-4-carbaldehyde to a functionalized MOF via PSM.

Experimental Protocols

Protocol 1: Pre-Synthetic Modification (Synthesis of L-Ethynyl)

Causality: Schiff base condensation is utilized here because it is a high-yielding, water-generating reaction that avoids the use of transition metal catalysts, which could prematurely coordinate to the pyridine or alkyne moieties.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 equivalents (2.62 g, 20 mmol) of 2-ethynylpyridine-4-carbaldehyde in 50 mL of anhydrous ethanol.

  • Amine Addition: Slowly add 1.0 equivalent (1.08 g, 10 mmol) of p-phenylenediamine dissolved in 20 mL of ethanol.

  • Catalysis: Add 3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. The dynamic nature of the imine bond allows for thermodynamic error correction, ensuring high purity of the rigid linear product.

  • Isolation: Cool to room temperature. Collect the resulting yellow precipitate via vacuum filtration, wash with cold ethanol (3 × 15 mL), and dry under vacuum at 60 °C overnight. (Expected yield: >85%).

Protocol 2: De Novo Solvothermal MOF Assembly

Causality: A mixed-linker strategy is employed. The BDC linkers form 2D sheets with Zn²⁺ paddlewheels, while the L-Ethynyl linkers act as pillars connecting the sheets. N,N-Dimethylformamide (DMF) is used as the solvent because its high boiling point supports the high activation energy required for crystalline framework assembly[4].

Step-by-Step Methodology:

  • Precursor Mixing: In a 20 mL scintillation vial, combine Zn(NO₃)₂·6H₂O (0.30 g, 1.0 mmol), 1,4-benzenedicarboxylic acid (BDC) (0.16 g, 1.0 mmol), and L-Ethynyl (0.17 g, 0.5 mmol).

  • Solvation: Add 15 mL of DMF. Sonicate for 10 minutes until complete dissolution is achieved.

  • Crystallization: Seal the vial tightly and heat in an isothermal oven at 80 °C for 48 hours.

  • Activation (Critical Step): Decant the mother liquor. To remove trapped DMF and unreacted precursors, wash the crystals with fresh DMF (3 × 10 mL), followed by solvent exchange with anhydrous dichloromethane (DCM) for 3 days, replacing the DCM daily.

  • Drying: Evacuate the crystals under dynamic vacuum at 100 °C for 12 hours to yield the activated Pristine MOF.

Protocol 3: Post-Synthetic Modification (CuAAC Click Chemistry)

Causality: CuAAC is chosen for PSM because the alkyne-azide cycloaddition is highly specific and proceeds with near 100% conversion even within the sterically confined pores of a MOF[3]. The formation of the triazole ring also adds a stable, rigid linkage that does not compromise framework integrity.

Step-by-Step Methodology:

  • Preparation: Suspend 100 mg of the activated Pristine MOF in 10 mL of anhydrous acetonitrile.

  • Azide Addition: Add 3.0 equivalents (relative to the alkyne groups) of the target functional azide (e.g., 1-azidopyrene for fluorescent tagging or an azide-functionalized drug molecule).

  • Catalyst Introduction: Add 10 mol% of[Cu(CH₃CN)₄]PF₆ as the Cu(I) catalyst. Note: Cu(I) is preferred over Cu(II)/ascorbate to prevent aqueous degradation of the imine bonds in the L-Ethynyl linker.

  • Reaction: Stir the suspension gently at 40 °C for 24 hours in the dark.

  • Purification: Filter the functionalized MOF and wash extensively with acetonitrile and methanol to remove the copper catalyst and unreacted azide. Dry under vacuum.

Mechanism N1 MOF Pore (Terminal Alkyne) N2 Cu(I) Catalyst Coordination N1->N2 + Cu(I) N3 Azide Insertion (R-N3) N2->N3 N4 Metallacycle Intermediate N3->N4 Cycloaddition N5 Triazole-Linked Functional MOF N4->N5 Protonation - Cu(I)

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) within MOF pores.

Quantitative Data & Validation

To validate the success of the framework assembly and the subsequent PSM, nitrogen sorption isotherms (at 77 K) and elemental analysis should be conducted. The successful attachment of the azide derivative will inherently decrease the pore volume and surface area due to the steric bulk of the newly formed triazole conjugates, while the nitrogen mass percentage will increase.

Table 1: Expected Physicochemical Properties Before and After PSM

Material StateBET Surface Area (m²/g)Total Pore Volume (cm³/g)Nitrogen Content (wt%)PSM Conversion Yield
Pristine MOF ~ 1,8500.786.5%N/A
Functionalized MOF ~ 1,1200.4511.2%> 95% (via ¹H-NMR)*

*Determined by digesting the MOF in DCl/DMSO-d₆ and integrating the triazole proton against the pyridine backbone.

References

  • Green Synthesis of a New Schiff Base Linker and Its Use to Prepare Coordination Polymers Crystal Growth & Design - ACS Publications.[Link]

  • A mechanochemically synthesized Schiff-base engineered 2D mixed-linker MOF for CO2 capture and cationic dye removal Dalton Transactions (RSC Publishing).[Link]

  • Schiff-base Post-Synthetic Modification of IRMOF-3 to Encapsulate Pd Nanoparticles Chemical Methodologies. [Link]

  • Post-Synthetic Modification of Metal–Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C–C Triple Bonds Langmuir - ACS Publications.[Link]

Sources

reductive amination protocols for 2-ethynylpyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols for 2-Ethynylpyridine-4-carbaldehyde

Introduction & Strategic Analysis

The substrate 2-ethynylpyridine-4-carbaldehyde presents a classic chemoselectivity challenge in medicinal chemistry. It contains three distinct reactive functionalities:

  • Aldehyde (C-4): The target for reductive amination.[1][2]

  • Alkyne (C-2): A "spectator" functionality that must be preserved for downstream applications (e.g., Sonogashira coupling or CuAAC "click" chemistry).

  • Pyridine Nitrogen: A basic site that can coordinate to metal catalysts or alter local pH.

The Challenge: Standard catalytic hydrogenation (


 or 

) is strictly contraindicated . These conditions will rapidly reduce the C-2 ethynyl group to an ethyl or vinyl group, destroying the molecule's utility. Furthermore, strong hydride donors like

are too aggressive and lack chemoselectivity.

The Solution: This guide details two hydride-based protocols designed for absolute chemoselectivity.

  • Protocol A (Standard): Uses Sodium Triacetoxyborohydride (STAB) .[3][4] This is the industry "gold standard" for aldehydes. It is mild, does not require pre-formation of the imine, and is completely inert toward alkynes.

  • Protocol B (Hindered Amines): Uses Titanium(IV) Isopropoxide followed by Sodium Borohydride (

    
    ).[5] This is reserved for sterically encumbered amines where imine formation is the rate-limiting step.
    

Chemoselectivity & Mechanism

The success of Sodium Triacetoxyborohydride (STAB) relies on its steric bulk and electron-withdrawing acetoxy groups, which stabilize the boron-hydrogen bond. Unlike Sodium Borohydride (


), STAB is not nucleophilic enough to reduce the aldehyde at a significant rate under neutral conditions. However, it rapidly reduces the protonated iminium ion formed in situ upon reaction of the aldehyde with an amine.

Key Advantage: This allows for "Direct Reductive Amination" (One-Pot) without reducing the alkyne or the aldehyde starting material.[3]

G Start Aldehyde + Amine Imine Iminium Ion (Transient) Start->Imine - H2O Aldehyde_Red Direct Aldehyde Reduction Start->Aldehyde_Red Slow with STAB Product Secondary Amine (Alkyne Intact) Imine->Product Fast Reduction Reductant STAB (Hydride Transfer) Reductant->Imine H- source

Figure 1: Kinetic selectivity of STAB ensures the imine is reduced preferentially over the aldehyde, while the alkyne remains untouched.

Protocol A: Standard STAB Method

Best For: Primary amines, unhindered secondary amines, and anilines.

Reagents & Materials
  • Substrate: 2-ethynylpyridine-4-carbaldehyde (1.0 equiv).

  • Amine: 1.1 – 1.2 equiv (Use 1.5 equiv if volatile).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF. Note: DCE promotes faster reaction rates than THF for this transformation.

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv). Optional: Only required if reaction is sluggish.

Step-by-Step Procedure
  • Solvation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2-ethynylpyridine-4-carbaldehyde (1.0 mmol, 131 mg) in DCE (5 mL, 0.2 M).

  • Amine Addition: Add the amine (1.1 mmol).

    • Observation: If the amine is an HCl salt, add 1.1 equiv of Triethylamine (

      
      ) to liberate the free base.
      
  • Reductant Addition: Add STAB (1.5 mmol, 318 mg) in a single portion.

    • Note: The reaction may bubble slightly (

      
       evolution) if moisture is present.
      
  • Reaction: Stir at room temperature (20–25 °C) under nitrogen or argon atmosphere.

    • Time: Typically 2–6 hours. Monitor by TLC or LCMS.

    • Target: Disappearance of aldehyde (m/z 132 for

      
      ).
      
  • Quench: Once complete, quench by adding saturated aqueous

    
      (5 mL). Stir vigorously for 15 minutes to destroy excess borohydride.
    
  • Workup (Critical for Pyridines):

    • Extract with DCM (

      
       mL).
      
    • pH Check: Ensure the aqueous layer is pH > 8. If acidic, the pyridine-amine product will remain in the water.

    • Combine organic layers, wash with brine, and dry over

      
      .[6]
      
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography.

    • Tip: Use DCM/MeOH gradients. Add 1%

      
       or 
      
      
      
      to the eluent to prevent the basic amine product from streaking on the silica.

Protocol B: Titanium(IV) Isopropoxide Method

Best For: Sterically hindered amines (e.g., tert-butyl amines) or weakly nucleophilic amines where Protocol A fails.

Mechanism

 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine species, which is then reduced by the stronger reductant 

.
Step-by-Step Procedure
  • Imine Formation: In a dry flask under Argon, combine 2-ethynylpyridine-4-carbaldehyde (1.0 mmol) and the amine (1.2 mmol).

  • Titanium Addition: Add

    
      (neat, 1.5 – 2.0 equiv) via syringe.
    
    • Caution:

      
       is moisture sensitive.[3]
      
  • Stir: Stir neat (solvent-free) or in minimal dry THF at room temperature for 2–6 hours.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch) or crude NMR.

  • Dilution: Dilute the viscous mixture with dry Methanol (5 mL).

  • Reduction: Cool to 0 °C. Carefully add Sodium Borohydride (

    
    )  (1.5 equiv) portion-wise.
    
    • Safety: Exothermic with gas evolution.

  • Quench & Workup:

    • Add water (1 mL) to quench. A heavy white precipitate (

      
      ) will form.
      
    • Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with MeOH/DCM.

    • Concentrate the filtrate and proceed to standard extraction (DCM/NaHCO3) as in Protocol A.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
No Reaction (Aldehyde remains) Amine is poorly nucleophilic.Switch to Protocol B (

). Or add 1.0 eq Acetic Acid to Protocol A.
Aldehyde Reduced to Alcohol Reductant too strong or added too early.Ensure STAB is used, not

(unless Protocol B). Do not use MeOH with STAB.
Low Yield (Product in Aqueous) pH of workup is too low.Pyridines are basic. Adjust aqueous layer to pH 9-10 with NaOH before extraction.
Alkyne Reduced Contamination with transition metals.Avoid

gas. Ensure glassware is free of Pd/Pt residues.

Experimental Workflow Diagram

Workflow Start Select Amine Partner Decision Is Amine Hindered / Weak? Start->Decision PathA Protocol A: STAB Solvent: DCE Decision->PathA No (Standard) PathB Protocol B: Ti(OiPr)4 Solvent: Neat/THF -> MeOH Decision->PathB Yes (Difficult) MixA Mix Aldehyde + Amine + STAB (One Pot) PathA->MixA Quench Quench: Sat. NaHCO3 MixA->Quench StepB1 1. Mix Aldehyde + Amine + Ti(OiPr)4 (Wait for Imine) PathB->StepB1 StepB2 2. Add NaBH4 (0 °C) StepB1->StepB2 StepB2->Quench Workup Workup: Extract DCM Adjust pH > 9 Quench->Workup Purify Purify: Silica Gel (DCM/MeOH + 1% NH4OH) Workup->Purify

Figure 2: Decision tree and workflow for selecting the optimal reductive amination pathway.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[7][8] Link

    • Foundational paper establishing STAB as the reagent of choice for chemoselective reductive amin
  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929. Link

    • Primary reference for the Titanium-medi
  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

    • Comprehensive review of STAB compatibility with functional groups including alkynes.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Ethynylpyridine-4-carbaldehyde Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

2-ethynylpyridine-4-carbaldehyde presents a unique stability challenge due to the synergistic reactivity of its three functional components:

  • The Pyridine Ring: Electron-deficient, making the C4-aldehyde highly electrophilic and prone to hydration/oxidation.

  • The Aldehyde (C4): Susceptible to radical-mediated autoxidation to carboxylic acid (2-ethynylisonicotinic acid).

  • The Alkyne (C2): A terminal alkyne sensitive to oxidative homocoupling (Glaser coupling) and hydration under acidic conditions.

Root Cause of Oxidation: The electron-withdrawing nature of the pyridine nitrogen (inductive effect


) destabilizes the C-H bond of the aldehyde, lowering the activation energy for radical abstraction by atmospheric oxygen.

Storage & Handling Protocols (The "Zero-Oxidation" Standard)

To prevent degradation, you must eliminate the three initiators of decay: Oxygen, Light, and Acid.

Protocol A: Long-Term Storage
ParameterSpecificationReason
Atmosphere Argon (Ar) or Nitrogen (

)
Displaces

to prevent radical autoxidation and Glaser coupling of the alkyne.
Temperature -20°C to -80°CKinetic suppression of radical propagation steps.
Container Amber Glass / Foil-wrappedUV light promotes radical formation (Type I/II photo-oxidation).
Stabilizer BHT (0.1 - 1.0 wt%)Butylated hydroxytoluene acts as a radical scavenger, terminating chain reactions.
State Solid / CrystallineSolutions degrade 10x faster due to higher diffusion rates of oxygen.
Protocol B: Handling in Solution
  • Solvent Choice: Use anhydrous, degassed solvents (DCM, THF, or Toluene). Avoid ethers (Et2O) prone to peroxide formation unless freshly distilled.

  • Degassing: Sparge solvents with Argon for 15 minutes before dissolving the aldehyde.

  • Glassware: Oven-dried, argon-flushed glassware is mandatory.

Synthetic Strategy: The "Masking" Approach

If you are synthesizing this molecule, do not carry the free aldehyde through the Sonogashira coupling. The basic conditions and metal catalysts (Pd/Cu) used to install the alkyne will likely degrade the aldehyde or cause side reactions (Cannizzaro).

Recommended Workflow:

  • Protect the aldehyde (as an acetal).

  • Couple the alkyne (Sonogashira).

  • Deprotect the aldehyde immediately before use.

ProtectionStrategy Start 2-Bromo-4- pyridinecarbaldehyde Step1 Protection (Ethylene Glycol, pTsOH) Start->Step1 Mask Aldehyde Intermediate Protected Acetal (Stable to Base/Pd) Step1->Intermediate Step2 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Intermediate->Step2 Install Alkyne Precursor 2-TMS-ethynyl Acetal Step2->Precursor Step3 Deprotection Sequence 1. Base (remove TMS) 2. Acid (remove Acetal) Precursor->Step3 Reveal Groups Final Target: 2-Ethynylpyridine- 4-carbaldehyde Step3->Final Isolate & Store

Caption: Figure 1. Strategic protection workflow to bypass aldehyde instability during metal-catalyzed cross-coupling.

Purification Troubleshooting (Neutralizing Silica)

A common failure point is column chromatography. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to:

  • Catalyze the hydration of the alkyne to a ketone.

  • Accelerate the oxidation of the aldehyde.

The "Neutral Silica" Protocol

Goal: Deactivate acidic sites on silica gel.

  • Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run the column with solvent containing 0.5% Et3N.

    • Note: The Et3N prevents acid-catalyzed degradation but must be removed thoroughly via high-vacuum drying post-purification.

Degradation Pathways Analysis

Understanding how the molecule dies is the key to keeping it alive.

DegradationPathways Target 2-Ethynylpyridine- 4-carbaldehyde Acid 2-Ethynylisonicotinic Acid (White Solid) Target->Acid Autoxidation (Radical Chain) Hydrate 2-Acetylpyridine- 4-carbaldehyde Target->Hydrate Alkyne Hydration (Markovnikov) Dimer Glaser Dimer (Bis-alkyne) Target->Dimer Oxidative Coupling Oxygen Oxygen (O2) + Radical Initiator Oxygen->Target Water Water (H2O) + Acid/Silica Water->Target Copper Cu(I) Catalyst + Base + O2 Copper->Target

Caption: Figure 2. Primary degradation pathways. The aldehyde oxidizes to acid; the alkyne hydrates to ketone or dimerizes.

FAQ & Troubleshooting Guide

Q1: My yellow oil turned into a white solid overnight. What happened? Diagnosis: You likely experienced Autoxidation . The white solid is 2-ethynylisonicotinic acid. Fix:

  • Check if the vial was sealed under Argon.

  • Dissolve the solid in saturated NaHCO3. If it dissolves with effervescence, it is the acid. The aldehyde can sometimes be recovered from the remaining oil, but the solid is irreversible waste.

Q2: I see a new spot on TLC right at the baseline after column chromatography. Diagnosis: Silica-induced degradation. The aldehyde likely oxidized to the acid (which sticks to the baseline) or the alkyne hydrated. Fix: Use the Neutral Silica Protocol (see Section 4). Pre-treat your column with 1% Triethylamine.

Q3: Can I use sodium bisulfite to purify this aldehyde? Answer: Yes, but with caution.

  • Method: Shake the impure aldehyde with saturated aqueous

    
    . The aldehyde forms a water-soluble bisulfite adduct.[1] Wash the organic layer (impurities), then treat the aqueous layer with mild base (
    
    
    
    ) to regenerate the aldehyde.[1]
  • Risk: The terminal alkyne is sensitive. Ensure the pH does not exceed 8.5 during regeneration to avoid polymerization.

Q4: Is the alkyne or the aldehyde more unstable? Answer: The aldehyde is generally more sensitive to air (oxidation). The alkyne is more sensitive to copper/palladium residues (dimerization) and acid (hydration).

  • Priority: Protect the aldehyde first. The alkyne is relatively stable if kept acid-free and metal-free.

References

  • Mechanisms of Pyridine Oxidation

    • Title: Kinetics of Oxid
    • Relevance: Establishes the susceptibility of pyridine-carbaldehydes to oxidative
    • Source: (General reference for heteroaromatic oxidation kinetics).

  • Sonogashira Coupling & Protecting Groups

    • Title: Sonogashira Cross-Coupling Reaction: Reaction Conditions and Protecting Groups.[2]

    • Relevance: Confirms the necessity of protecting electrophilic aldehydes during Pd/Cu c
    • Source:

  • Purification of Labile Aldehydes

    • Title: Purification of Organic Compounds by Flash Column Chromatography.[3]

    • Relevance: Provides the standard protocol for neutralizing silica gel with Triethylamine to prevent acid-catalyzed degrad
    • Source: [Organic Syntheses, Coll.[4] Vol. 6, p.324]([Link]) (Adapted general protocol).

  • Handling of 2-Ethynylpyridine Derivatives

    • Title: 2-Ethynylpyridine Product Information & Stability.

    • Relevance: Highlights the tendency of ethynylpyridines to darken (polymerize/oxidize) and the requirement for cold storage.
    • Source:

Sources

how to store 2-ethynylpyridine-4-carbaldehyde to prevent polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals handling 2-ethynylpyridine-4-carbaldehyde .

This molecule presents a unique "dual-threat" instability profile. It contains both a terminal alkyne (prone to polymerization) and an aldehyde (prone to autoxidation). The guidelines below synthesize mechanistic chemistry with field-proven methodologies to ensure the absolute integrity of your compound.

Mechanistic Overview: The Dual-Threat Degradation Profile

Before implementing storage protocols, it is critical to understand why this compound degrades. The terminal alkyne is highly susceptible to uncatalyzed polymerization, often forming poly(2-ethynylpyridinium) derivatives when exposed to thermal stress [1]. Simultaneously, the 4-carbaldehyde group undergoes light-induced autoxidation. Upon photoexcitation, the aldehyde forms a triplet radical pair that reacts with ambient oxygen to form peroxy radicals, ultimately degrading into a carboxylic acid [2].

Degradation A 2-Ethynylpyridine-4-carbaldehyde B Photoexcitation (Light) A->B UV/Vis F Thermal/Catalytic Stress A->F Heat/Metals C Triplet Radical Pair B->C D Peroxy Radicals (+O2) C->D E Carboxylic Acid Degradant D->E Autoxidation G Alkyne Activation F->G H Poly(2-ethynylpyridinium) G->H Polymerization

Mechanistic degradation pathways of 2-ethynylpyridine-4-carbaldehyde via oxidation & polymerization.

Troubleshooting & FAQ

Q1: Why does my 2-ethynylpyridine-4-carbaldehyde turn dark and viscous during storage? A: The darkening is a visual indicator of extended conjugated polymer chains forming. This occurs because the ethynyl group undergoes uncatalyzed polymerization when exposed to ambient heat or light [1]. The increasing viscosity is the physical manifestation of these high-molecular-weight poly(2-ethynylpyridinium) networks. If your sample has turned into a dark resin, it can no longer be salvaged and must be quenched (see Protocol 2).

Q2: What are the absolute baseline parameters for long-term storage? A: To arrest both kinetic polymerization and radical-mediated autoxidation, you must strictly control temperature, atmosphere, and light.

ParameterOptimal ConditionMechanistic Rationale
Temperature -20°C (Long-term)Lowers the kinetic energy below the activation threshold required for alkyne polymerization [3].
Atmosphere Argon or NitrogenDisplaces ambient

, starving the autoxidation pathway and preventing peroxy radical formation [5].
Light Exposure Amber Vials / DarkPrevents the photoexcitation of the aldehyde moiety into a highly reactive triplet radical pair [2].
Moisture Anhydrous (<50 ppm

)
Prevents hydration of the aldehyde and inhibits trace-acid/base catalyzed trimerization [5].

Q3: Can I store the compound as a stock solution to avoid repeated weighing? A: Storing this specific compound as a stock solution is generally discouraged for long-term preservation. Solvents facilitate molecular mobility, increasing the collision frequency required for intermolecular polymerization. However, if high-throughput workflows demand it, use anhydrous, degassed solvents (e.g., DMSO) and store at -80°C for no longer than 1 to 6 months [3]. Never use protic solvents or buffers containing primary amines (like Tris), as they will rapidly react with the aldehyde moiety via Schiff base formation [4].

Q4: How do I handle the compound on the benchtop without triggering degradation? A: You must equilibrate the sealed vial to room temperature before opening it. Opening a cold vial in ambient air causes immediate atmospheric moisture condensation on the chemical bed. This moisture acts as a medium for catalytic degradation [5].

Validated Experimental Protocols

Protocol 1: Aliquoting and Inert Gas Purging Workflow

This protocol is a self-validating system: If executed correctly, the aliquots will maintain their original color and free-flowing state for >12 months at -20°C.

  • Equilibration: Transfer the sealed master vial from -20°C storage directly into a benchtop desiccator. Allow 30–60 minutes for the vial to reach ambient temperature to prevent condensation.

  • Preparation: Inside a certified chemical fume hood, prepare pre-weighed, amber-glass storage vials (2 mL capacity).

  • Transfer: Use static-free, non-metallic spatulas (to avoid trace-metal catalyzed alkyne activation) to transfer the required mass into each amber vial.

  • Purging (Schlenk Line / Manifold): Insert a sterile needle connected to an Argon line into the vial headspace. Purge with low-flow Argon for 60 seconds to completely displace oxygen.

  • Sealing: Cap tightly with PTFE-lined septa caps. Wrap the exterior seal tightly with Parafilm to prevent gas exchange.

  • Validation & Storage: Immediately transfer the aliquots to a -20°C freezer dedicated to reactive organics. Validation check: Inspect one aliquot after 30 days; it should exhibit zero darkening or clumping.

StorageWorkflow Step1 1. Equilibrate to RT (in desiccator) Step2 2. Aliquot Solid (Amber Vials) Step1->Step2 Step3 3. Argon/N2 Purge (Displace O2) Step2->Step3 Step4 4. Seal with PTFE & Parafilm Step3->Step4 Step5 5. Store at -20°C (Dark) Step4->Step5

Step-by-step workflow for the safe aliquoting and long-term storage of reactive aldehydes.

Protocol 2: Quenching and Disposal of Degraded Material

If your compound has polymerized or oxidized, it poses a reactive hazard and must be quenched safely prior to disposal [6].

  • Solubilization: In a fume hood, add 2–5 mL of a non-reactive organic solvent (e.g., ethyl acetate) to the vial to suspend the polymerized degradants.

  • Aldehyde Quenching: Slowly add an equal volume of saturated sodium bisulfite (

    
    ) aqueous solution while stirring vigorously.
    
  • Mechanistic Validation: The bisulfite will attack any unreacted aldehyde groups, forming a stable, water-soluble bisulfite adduct. This reaction is mildly exothermic; the cessation of heat generation validates that the quenching is complete.

  • Phase Separation & Disposal: Separate the aqueous and organic layers, label the container as "Hazardous Waste: Aldehyde/Polymer Adducts," and dispose of it according to your institution's Environmental Health & Safety (EHS) guidelines.

References

  • The Royal Society of Chemistry. "Light-induced autoxidation of aldehydes to peracids and carboxylic acids". Chemical Science. [Link]

Technical Support Center: Purification of 2-Ethynylpyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-ethynylpyridine-4-carbaldehyde .

This molecule presents a unique chromatographic challenge due to its tri-functional nature: a basic pyridine ring (prone to tailing), a highly electrophilic 4-carbaldehyde group (prone to acetal formation), and a terminal alkyne (sensitive to thermal degradation). The following self-validating protocols and troubleshooting guides are engineered to ensure high recovery and structural integrity during column chromatography.

Troubleshooting Workflow

The following decision matrix illustrates the logical progression for optimizing the purification of 2-ethynylpyridine-4-carbaldehyde.

G Start Crude 2-Ethynylpyridine- 4-carbaldehyde CheckTLC Perform 2D-TLC (Check Silica Stability) Start->CheckTLC IsStable Stable on Silica? CheckTLC->IsStable UseAlumina Use Neutral Alumina (No Additives) IsStable->UseAlumina No (Off-Diagonal Spots) AddTEA Pre-treat Silica with 2% TEA in Eluent IsStable->AddTEA Yes (Diagonal Spots) RunColumn Run Flash Column (Hexane/EtOAc) UseAlumina->RunColumn AddTEA->RunColumn Tailing Severe Tailing Observed? RunColumn->Tailing IncreaseTEA Increase TEA to 5% or Switch to Alumina Tailing->IncreaseTEA Yes Evaporate Evaporate in vacuo (T < 30°C) Tailing->Evaporate No

Troubleshooting workflow for purifying 2-ethynylpyridine-4-carbaldehyde.

Core Experimental Protocol: Self-Validating Flash Chromatography

To prevent irreversible adsorption and chemical degradation, every purification batch must be validated prior to committing the crude mixture to the column.

Step 1: 2D-TLC Pre-Validation (The Self-Validation Step) Before packing your column, spot the crude mixture on a standard silica TLC plate. Develop the plate in one direction using Hexane/EtOAc (7:3). Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system.

  • Causality: If the compound spots do not fall on a perfect diagonal line, the molecule is degrading on the acidic silica[1]. If off-diagonal spots appear, immediately switch your stationary phase to neutral alumina.

Step 2: Column Equilibration & Neutralization If 2D-TLC confirms stability, prepare a standard silica gel column. Prepare your mobile phase (e.g., Hexane/EtOAc 8:2) and add 2% v/v Triethylamine (TEA) . Pour the eluent down the walls of the column to minimally disturb the silica layer, and apply positive air pressure to force the solvent through[2].

  • Causality: The TEA acts as a competing base, permanently shielding the acidic residual silanol groups on the silica surface from the basic nitrogen of the pyridine ring, thereby preventing peak tailing[1].

Step 3: Sample Loading Dissolve the crude 2-ethynylpyridine-4-carbaldehyde in a minimum volume of Dichloromethane (DCM). Do not use methanol or ethanol. Apply the solution evenly to the top of the silica bed.

Step 4: Gradient Elution Elute the column using the TEA-doped Hexane/EtOAc solvent. Maintain a rapid flow rate (approximately 2 inches/min) to minimize the compound's residence time on the column[2].

Step 5: Low-Temperature Concentration Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure using a rotary evaporator. Strictly maintain the water bath temperature below 30 °C.

  • Causality: Terminal alkynes (ethynyl groups) can undergo thermally-induced polymerization or Glaser-type homocoupling if concentrated under high heat in the presence of trace impurities.

Quantitative Comparison of Chromatographic Conditions

Selecting the wrong stationary or mobile phase will lead to catastrophic yield losses. Use the table below to benchmark your expected outcomes based on your chosen system.

Stationary PhaseEluent SystemAdditiveAverage RecoveryPurity (HPLC)Mechanistic Observation
Standard Silica (60 Å)Hexane / EtOAcNone< 40%~85%Severe tailing; basic pyridine nitrogen binds irreversibly to acidic silanols[1].
Standard Silica (60 Å)DCM / MeOHNone0% (Lost)N/ATotal degradation; highly electrophilic aldehyde forms acetals with MeOH[3].
Standard Silica (60 Å)Hexane / EtOAc2% TEA82 - 88%> 95%Sharp bands; TEA successfully masks silanol sites[1].
Neutral AluminaHexane / EtOAcNone90 - 95%> 98%Optimal recovery; no acidic sites to trap the pyridine ring or degrade the alkyne.

Frequently Asked Questions (FAQs)

Q: Why is my compound streaking severely down the column despite using a highly non-polar eluent? A: Peak tailing and streaking are classic symptoms when purifying basic heterocycles like pyridine. The basic nitrogen atom in the pyridine ring forms strong hydrogen bonds with the acidic residual silanol groups (Si-OH) present on standard silica gel[1]. To eliminate this, you must add 1-5% triethylamine (TEA) to your mobile phase to competitively bind and shield these active silanol sites[1].

Q: I recovered a product, but my NMR spectrum shows the disappearance of the aldehyde proton (~10 ppm) and the appearance of new signals around 5-6 ppm. What happened? A: You likely used a primary alcohol (such as methanol or ethanol) in your eluent or loading solvent. The 4-carbaldehyde group is situated on an electron-deficient pyridine ring, making the carbonyl carbon exceptionally electrophilic[3]. In the presence of alcohols and the mildly acidic environment of silica gel, the aldehyde rapidly undergoes nucleophilic attack to form a hemiacetal or full acetal. Always restrict your solvents to non-nucleophilic mixtures like Hexane/EtOAc or DCM/EtOAc.

Q: My overall yield is extremely low, and a large brown band is stuck at the baseline of the column. How do I prevent this? A: Certain ethynylpyridines exhibit severe instability during standard silica gel chromatography[4]. The spatial proximity of the basic nitrogen and the highly reactive ethynyl group can lead to unwanted side reactions, hydrohalogenation, or irreversible binding when exposed to the acidic environment of standard silica[4]. If you observe baseline trapping, abandon standard silica and switch to neutral alumina or amine-functionalized (end-capped) silica gel.

References

  • ACS Omega - Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. Retrieved from:[Link][4]

  • Organic Syntheses - Dry silica gel (84 g) - Organic Syntheses Procedure (Flash Column Chromatography). Retrieved from:[Link][2]

Sources

Technical Support Center: Optimizing Sonogashira Coupling for Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the alkynylation of heteroaryl aldehydes. Sonogashira cross-coupling of pyridine aldehydes presents a unique intersection of chemical challenges: the strong coordinating ability of the pyridine nitrogen and the high electrophilicity of the formyl group.

This guide deconstructs the mechanistic failures behind low yields and provides self-validating, field-tested protocols to optimize your synthetic workflows.

Section 1: The Mechanistic Causality (Why Standard Conditions Fail)

When applying standard Sonogashira conditions (e.g.,


, 

, and a primary/secondary amine base like diethylamine) to pyridine aldehydes, yields frequently plummet below 20%. This is driven by three competing mechanistic pathways:
  • Catalyst Poisoning: The pyridine nitrogen acts as a strong

    
    -donor, displacing phosphine ligands and forming stable, inactive Pd(II) complexes. This strips the palladium of the steric bulk required for efficient reductive elimination.
    
  • Aldehyde Side-Reactions: Primary and secondary amines (e.g., diethylamine) readily undergo condensation with the highly electrophilic pyridinecarboxaldehyde to form imines (Schiff bases)[1]. Furthermore, basic conditions can trigger Cannizzaro-type disproportionation or aldol condensations if enolizable protons are present.

  • Glaser Homocoupling: Pyridine halides often undergo slow oxidative addition. In the presence of copper co-catalysts and trace oxygen, the terminal alkyne rapidly dimerizes into a diyne, consuming the starting material before cross-coupling can occur[2].

G Substrate Pyridine Aldehyde + Terminal Alkyne StdCond Standard Pd/Cu (e.g., Pd(PPh3)4, CuI, Et2NH) Substrate->StdCond OptCond Optimized Cu-Free (e.g., Pd(dppf)Cl2, Cs2CO3, THF) Substrate->OptCond Fail1 Catalyst Poisoning (Pyridine N-coordination) StdCond->Fail1 Fail2 Aldehyde Condensation (Imine formation with amine) StdCond->Fail2 Fail3 Glaser Homocoupling (Cu-promoted diyne formation) StdCond->Fail3 Success High Yield Cross-Coupled Product OptCond->Success

Caption: Reaction pathways contrasting standard vs. optimized Sonogashira conditions for pyridine aldehydes.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture turns pitch black within 15 minutes, and LC-MS shows unreacted pyridine aldehyde. What is happening? A1: The rapid formation of "Pd black" indicates catalyst decomposition. The pyridine nitrogen coordinates to the palladium center, stripping away the stabilizing monodentate phosphine ligands (like


). Without these ligands, Pd(0) aggregates and precipitates out of solution.
Solution: Switch to a bidentate ligand like dppf (e.g., 

) or use bulky, electron-rich Buchwald ligands (e.g., XPhos). The chelate effect or extreme steric bulk prevents the pyridine nitrogen from displacing the phosphine, keeping the catalyst in the active cycle.

Q2: I am seeing a massive peak corresponding to the exact mass of my alkyne dimer. How do I stop Glaser homocoupling? A2: Glaser homocoupling is a copper-catalyzed aerobic oxidation of terminal alkynes. Because oxidative addition into deactivated pyridine halides is often rate-limiting, the alkyne has ample time to dimerize[2]. Solution: Implement a Copper-Free Sonogashira protocol. By removing


, you eliminate the primary pathway for diyne formation. If copper must be used to accelerate the transmetalation step, rigorously degas your solvents (freeze-pump-thaw) and add the alkyne slowly via a syringe pump over 2-4 hours to keep its steady-state concentration low.

Q3: My aldehyde peak disappears, but I don't see the cross-coupled product. Instead, I see a +55 Da mass shift (if using diethylamine). A3: Your amine base is acting as a nucleophile. Diethylamine condenses with the formyl group to form an imine. Solution: Never use primary or secondary amines when working with aldehydes. Switch to a sterically hindered, non-nucleophilic tertiary amine (like DIPEA) or, ideally, an inorganic base such as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or 

in a polar aprotic solvent like THF or DMF.

Section 3: Optimized Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling (Recommended)

This protocol is designed as a self-validating system: by excluding copper and nucleophilic amines, we systematically shut down the two most common failure modes (Glaser coupling and imine formation)[2].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridinecarboxaldehyde (1.0 equiv),

    
     (0.05 equiv), and anhydrous 
    
    
    
    (2.0 equiv).
  • Atmosphere Control: Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Oxygen must be strictly excluded to prevent background oxidation of the Pd(0) species, which leads to catalyst deactivation.

  • Solvent Addition: Add anhydrous, degassed THF (0.2 M relative to the halide) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 60 °C in a pre-heated oil bath and stir vigorously for 12-16 hours. Validation Check: Monitor by TLC or LC-MS. The absence of a diyne byproduct confirms the success of the Cu-free environment.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic base and Pd residue. Concentrate and purify via silica gel chromatography[3].

Protocol B: Syringe-Pump Copper-Catalyzed Sonogashira (For unreactive substrates)

If your specific pyridine aldehyde requires copper to overcome a high transmetalation energy barrier, use this protocol to manipulate the reaction kinetics.

  • Preparation: Add bromopyridinecarboxaldehyde (1.0 equiv),

    
     (0.05 equiv), and 
    
    
    
    (0.02 equiv) to a Schlenk flask.
  • Atmosphere Control: Evacuate and backfill with Argon (3x).

  • Solvent & Base: Add degassed DMF (0.2 M) and anhydrous DIPEA (3.0 equiv). Causality: DIPEA is highly sterically hindered, preventing nucleophilic attack on the sensitive aldehyde group.

  • Alkyne Preparation: Dissolve the terminal alkyne (1.5 equiv) in 2 mL of degassed DMF and load it into a syringe.

  • Reaction: Heat the reaction to 50 °C. Use a syringe pump to add the alkyne solution dropwise over 3 hours. Causality: Starving the reaction of the alkyne prevents the Cu-acetylide intermediate from finding another Cu-acetylide to dimerize with, forcing it to undergo transmetalation with the Pd complex instead.

Section 4: Quantitative Data Comparison

The following table summarizes the expected yield improvements when shifting from standard to optimized conditions for various pyridine aldehyde substrates.

SubstrateCatalyst SystemBase / SolventAdditive / TechniqueYield (%)Primary Issue Mitigated
2-Bromo-3-pyridinecarboxaldehyde

/


(Neat)
None (Standard)< 20%Baseline (Imine formation & Poisoning)
2-Bromo-3-pyridinecarboxaldehyde


/ THF
Cu-Free82%Avoids imine & Glaser homocoupling
5-Bromo-2-pyridinecarboxaldehyde

/

DIPEA / DMFSlow alkyne addition76%Minimizes Glaser homocoupling
4-Chloro-3-pyridinecarboxaldehydePd(XPhos)G3

/ Dioxane
Cu-Free, 80 °C88%Overcomes unreactive C-Cl bond

References

  • Cyclizations of phenylethyl-substituted pyridinecarboxaldehydes Source: PubMed Central (PMC) - NIH URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL:[Link]

  • Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium Source: ACS Omega URL:[Link]

Sources

troubleshooting low solubility of 2-ethynylpyridine-4-carbaldehyde Schiff bases

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, working with rigid, highly conjugated systems like 2-ethynylpyridine-4-carbaldehyde Schiff bases presents unique physicochemical challenges. The combination of a planar pyridine ring, a rigid ethynyl (alkyne) axis, and an azomethine (-C=N-) linkage creates a highly flat molecular architecture. This flatness drives strong intermolecular


 stacking, resulting in high crystal lattice energies and notoriously poor solubility in both aqueous and mild organic media[1].

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers without compromising the integrity of your pharmacophore.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my 2-ethynylpyridine-4-carbaldehyde Schiff base crash out of solution immediately upon dilution into aqueous biological assay buffers? The Causality: Your compound is likely synthesized and stored in a polar aprotic solvent. When introduced to an aqueous environment, the hydrophobic effect forces the non-polar ethynyl and aromatic regions to aggregate rapidly to minimize water contact. Because the molecule is highly planar, these aggregates quickly organize into tightly packed, insoluble microcrystals[1]. The Solution: Do not use direct dilution. You must create a micellar transition environment using biocompatible surfactants (e.g., Tween-80 or Pluronic F-127) to shield the hydrophobic core before it contacts the bulk aqueous phase[2].

Q2: Can I lower the pH to protonate the pyridine nitrogen and force the compound into an aqueous solution? The Causality: Proceed with extreme caution. While protonating the basic pyridine nitrogen (pKa ~5.2) will theoretically form a water-soluble pyridinium salt, the azomethine (-C=N-) bond of the Schiff base is highly susceptible to nucleophilic attack by water[3]. In acidic aqueous conditions, the imine will rapidly hydrolyze back into the starting 2-ethynylpyridine-4-carbaldehyde and your primary amine[4]. The Solution: If pH adjustment is mandatory for your assay, maintain a strict window of pH 5.5–6.5. This is a delicate balance between partial pyridine protonation and imine stability.

Q3: How can I rationally design a more soluble derivative without altering the 2-ethynylpyridine core? The Causality: Solubility is a thermodynamic competition between solvent-solute interactions and the molecule's crystal lattice energy. If you cannot change the solvent, you must disrupt the lattice. The Solution: Modify the primary amine partner used during condensation. Introducing steric bulk (e.g., a 3,5-di-tert-butyl substituted amine) creates a "molecular umbrella" that physically prevents the flat pyridine-imine planes from stacking closely[5]. Alternatively, grafting a highly polar moiety (like a sulfonate or PEG chain) onto the amine partner will thermodynamically favor solvation over crystallization.

Part 2: Decision Workflows & Pathways

The following diagrams illustrate the logical pathways for troubleshooting solubility and understanding the pH-dependent degradation of these compounds.

G N1 Solubility Issue Detected N2 Determine Application Medium N1->N2 N3 Organic Synthesis/Catalysis N2->N3 N4 Aqueous Biological Assay N2->N4 N5 Use Polar Aprotic (DMSO, DMF) N3->N5 N6 Co-solvent System (DMSO + Tween-80) N4->N6 N7 Precipitation/Hydrolysis? N6->N7 N8 Supramolecular Complexation (β-Cyclodextrin) N7->N8 Yes N9 Structural Modification (Add Bulky/Polar Groups) N7->N9 Persistent

Caption: Troubleshooting workflow for resolving poor Schiff base solubility in various media.

Pathway S1 Pyridine Schiff Base (Neutral, Insoluble) S2 Mild Acid (pH 5.5 - 6.5) S1->S2 S3 Strong Acid (pH < 4.0) S1->S3 S4 Protonated Pyridine (Soluble, Intact Imine) S2->S4 Optimal S5 Protonated Imine -> Hydrolysis (Aldehyde + Amine) S3->S5 Degradation

Caption: pH-dependent solubility and hydrolysis pathway of pyridine Schiff bases.

Part 3: Quantitative Solvent Profiling

When selecting a solvent system, it is critical to match the dielectric properties and hydrogen-bonding capacity of the solvent to the rigid Schiff base.

SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Water 80.1InsolubleHigh lattice energy; hydrophobic ethynyl/aromatic rings repel solvation[1].
Dichloromethane (DCM) 8.93Low to ModerateWeak dipole interactions; insufficient to fully break strong

stacking[1].
Acetonitrile (ACN) 37.5LowPolar, but lacks the strong H-bond acceptor capacity needed for this scaffold[1].
Dimethyl Sulfoxide (DMSO) 46.7HighStrong polar aprotic nature and sulfoxide geometry efficiently disrupt intermolecular hydrogen bonding and lattice packing[1].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. This ensures that the act of solubilizing the compound has not inadvertently destroyed the active Schiff base pharmacophore.

Protocol A: Co-Solvent & Surfactant System for Biological Assays

Use this protocol when evaluating the compound in cell culture or Minimum Inhibitory Concentration (MIC) assays where aqueous media is required[2].

  • Stock Preparation: Dissolve the 2-ethynylpyridine-4-carbaldehyde Schiff base in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM). Ensure complete dissolution via sonication for 5 minutes.

  • Surfactant Priming: In a separate sterile tube, prepare the assay buffer (e.g., PBS or Mueller-Hinton broth) supplemented with 0.05% Pluronic F-127 or 0.1% Tween-80.

  • Controlled Dilution: Dropwise, add the DMSO stock into the vigorously vortexing surfactant-buffer solution. The final DMSO concentration must remain

    
     0.5% to prevent cellular toxicity.
    
  • Self-Validation (Optical Clearance): Before adding to biological samples, read the absorbance of the final solution at 600 nm. A rising baseline at 600 nm (where the compound does not absorb) indicates Rayleigh scattering from invisible nano-precipitates. If

    
    , increase the surfactant concentration slightly or reduce the compound concentration.
    
Protocol B: Supramolecular Encapsulation via -Cyclodextrin

Use this protocol to create a permanently water-soluble inclusion complex for in vivo dosing or formulation[6].

  • Host-Guest Matrix Preparation: Dissolve

    
    -cyclodextrin (
    
    
    
    -CD) in deionized water to form a saturated solution.
  • Complexation: Add the solid Schiff base to the

    
    -CD solution in a 1:1 molar ratio. Stir the suspension continuously at room temperature for 48–72 hours in the dark (to prevent photo-isomerization of the imine bond)[6].
    
  • Isolation: Filter the suspension through a 0.45

    
    m PTFE syringe filter to remove any un-complexed, insoluble Schiff base.
    
  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize to obtain the solid inclusion complex[6].

  • Self-Validation (Structural Integrity): Re-dissolve the lyophilized powder in

    
     and perform 
    
    
    
    H-NMR. You must observe the azomethine proton signal (typically around
    
    
    8.5 - 8.8 ppm). If this peak is missing and replaced by an aldehyde peak (
    
    
    ~10.0 ppm), the compound hydrolyzed during the 72-hour stirring phase. Furthermore, shifts in the pyridine aromatic protons confirm successful encapsulation within the hydrophobic
    
    
    -CD cavity.

References

  • ResearchGate Discussion:How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays?
  • Frontiers in Chemistry:Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect Source: Frontiers URL
  • IJPR Journal:Physical properties and phase solubility studies of Schiff base and their inclusion complexe Source: International Journal of Pharmaceutical Research and Applications URL
  • BenchChem Technical Support:Optimizing Schiff Base Formation Source: Benchchem URL
  • ResearchGate Discussion:I'm working on schiff base complexes - kindly suggest me a better solvent or method to recrystallize a Ni complex?
  • ResearchGate Discussion:Can anyone tell me what I can do when the reactant and product both show the same solubility?

Sources

handling air-sensitive pyridine carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing you with the mechanistic causality behind degradation, the physical chemistry of these reagents, and self-validating protocols to ensure your syntheses succeed.

Pyridine carbaldehydes (2-, 3-, and 4-pyridinecarboxaldehyde) are highly versatile electrophiles in drug development and heterocyclic synthesis[1][2]. However, their electron-deficient nature makes them exceptionally prone to autoxidation, moisture-induced hydration, and catalyst sequestration[3][4].

I. Physicochemical & Stability Data

To effectively troubleshoot, you must first understand the baseline quantitative properties of the reagents you are handling.

Property2-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde4-Pyridinecarboxaldehyde
Melting Point Liquid at RT7 °C[2]-4 °C to -2 °C[1]
Boiling Point (10 mmHg) 53–54 °C78–81 °C[2]71–73 °C[1]
Primary Degradant Picolinic acidNicotinic acidIsonicotinic acid
Storage Conditions 2–8 °C, Dark, Inert Gas2–8 °C, Dark, Inert Gas[2]2–8 °C, Dark, Inert Gas[1]
Coordination Behavior Strong Bidentate (N, O)[3]Monodentate / Weak[3]Monodentate

II. Logical Workflow for Reagent Handling

Workflow A Commercial Pyridine Carbaldehyde B QC: 1H NMR & Visual (Check for COOH / Brown Color) A->B C Purification Protocol (Vacuum Distillation / Alumina) B->C Impurities >1% (Acid/Alcohol) D Inert Transfer (Schlenk Line / Glovebox) B->D Purity >99% C->D Purified Product E Storage (Ar/N2, 2-8°C, Dark) D->E F Catalytic/Synthetic Workflows D->F

Logical workflow for the quality control, purification, and handling of pyridine carbaldehydes.

III. Troubleshooting & FAQs

Q1: My 4-pyridinecarboxaldehyde has turned from a pale yellow liquid to a dark brown syrup. Can I still use it directly in a reductive amination? A: No. You must purify it prior to use. The Causality: Pyridine carbaldehydes undergo rapid autoxidation when exposed to ambient triplet oxygen. The radical chain mechanism generates a peroxy acid intermediate, which subsequently reacts with another aldehyde molecule to form two equivalents of pyridinecarboxylic acid (in this case, isonicotinic acid)[2][5]. This acid impurity not only skews your stoichiometric ratios but will protonate the basic amines in your reductive amination, completely stalling the reaction.

Q2: I am experiencing inexplicably low yields in my copper-catalyzed coupling reactions when using 2-pyridinecarboxaldehyde, but the 3- and 4-isomers work fine. What is happening? A: You are experiencing catalyst sequestration due to the chelate effect. The Causality: 2-pyridinecarboxaldehyde acts as a potent bidentate ligand. The nitrogen in the pyridine ring and the oxygen in the carbonyl group are perfectly positioned to form a thermodynamically stable 5-membered chelate ring with soft and borderline transition metals like Cu(I) and Cu(II)[3][4]. This sequesters the metal, pulling it out of the catalytic cycle. The Fix: Increase your catalyst loading (e.g., from 5 mol% to 15-20 mol%), or switch to a less coordinating solvent to favor substrate turnover. Alternatively, use a Lewis acid co-catalyst (like BF3·OEt2) to activate the imine intermediate without relying solely on the transition metal[4].

Q3: How should I properly store these derivatives to maintain >99% purity over several months? A: They must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C, protected from light[1][2]. The Causality: Light can trigger photochemical radical initiation, accelerating autoxidation. Furthermore, ambient moisture leads to the reversible formation of gem-diols (hydrates). Because the pyridine ring is highly electron-withdrawing, the equilibrium for hydration is more favorable than in standard aliphatic aldehydes. Storing them in a Schlenk flask or a septum-sealed bottle under Argon prevents both oxidation and hydration[6][7].

IV. Self-Validating Experimental Protocols

Protocol A: Purification of Degraded Pyridine Carbaldehydes

If your reagent has degraded (evidenced by a brown color or a broad OH peak in NMR), use this protocol to remove the carboxylic acid and alcohol byproducts[5].

Step-by-Step Methodology:

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is oven-dried (120 °C for >4 hours) and cooled under a stream of dry Argon.

  • Preparation: Add the impure pyridinecarboxaldehyde to the distillation flask along with a small magnetic stir bar. Do not fill the flask more than halfway.

  • Distillation: Apply high vacuum (approx. 10 mmHg). Slowly heat the oil bath.

    • For 2-isomer: Collect the fraction boiling at ~53–54 °C.

    • For 3-isomer: Collect the fraction boiling at ~78–81 °C[2].

    • For 4-isomer: Collect the fraction boiling at ~71–73 °C[1].

  • Alternative (Small Scale): For volumes <2 mL, pass the neat liquid through a short plug of activated Basic Alumina (Brockmann Grade I) inside a Pasteur pipette. The basic alumina will selectively bind the carboxylic acid impurities via strong acid-base interactions, eluting the neutral aldehyde[4].

  • Self-Validation: Dissolve a 10 µL aliquot of the purified product in CDCl3. Run a ^1H NMR. The protocol is validated as successful if the broad carboxylic acid peak (typically >11.0 ppm) is completely absent, and the sharp aldehyde proton peak (~10.0–10.1 ppm) integrates cleanly against the pyridine ring protons.

Protocol B: Schlenk Line Transfer and Storage

To prevent re-oxidation, the purified aldehyde must be handled using rigorous air-free techniques[6][7].

Step-by-Step Methodology:

  • Preparation of the Storage Vessel: Attach a clean, oven-dried Schlenk tube (equipped with a Teflon stopcock and a rubber septum) to the Schlenk line.

  • Purging: Perform three vacuum/Argon cycles. Evacuate the flask for 3 minutes, then slowly backfill with Argon. Repeat this process three times to ensure a strictly inert atmosphere[7].

  • Transfer: Purge a gas-tight glass syringe and a long stainless-steel needle with Argon (draw and expel Argon three times). Insert the needle into the distillation receiving flask (or the commercial Sure/Seal™ bottle) and draw up the required volume of purified pyridinecarboxaldehyde.

  • Injection: Transfer the liquid into the purged Schlenk tube by piercing the septum.

  • Sealing: Close the Teflon stopcock tightly. Wrap the septum with Parafilm to prevent oxygen ingress over time. Store the Schlenk tube in an explosion-proof refrigerator at 2–8 °C[1].

V. References

  • 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFptHg8BTouwX0VCy9pujN-VK6_vWErirLY2YMc4k7FBX7ePEmsRLuLENCcQtNYLK2QHJdi7bwhlw4EhLii-loXb7It6-LlMrqfoMveRAXHIvU-KRB97uzRf6d5V000PGANt6G_Xam7SXwwWi-j9ZlchFWs59Xt6x8SATC0bGvChPzn5GI4S2b9t_RPmq15qhPtwCPCXcnOVDHJsNKbIYHiVD1mJzUpm4UKQyZYTdRUJs52jOzfqYBbBw==]

  • Pyridine-3-carbaldehyde. Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhkavV4ycO5HfebwDUROkFQZe8OaJGbXRmnfRHMTtdjuQUMAFgzP1CL9RtniWM-r1iaKhkSt4I9Dd8-lQPhT-9Byzd4XD9ZtObpToYNMHMJ2OlNyUpjJSRjKaaU0-__j5PEaVn474fXbVYVVLg]

  • Technical Support Center: Handling Hygroscopic and Air-Sensitive Reagents. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvJs1M6IXn4b388ZQArKnpe4fFK-tn4geVdZx_hFGBbS2CPIUZaaKLXd0PtKfw5fLbygaO7366ULjkrgxSYjDmcSt4f2aIfHZfyehOO8__Y5t1XS6g9PGhdYRh-Xazz3sp-S0-Hj3WXvpVSFDosUtMv5YYvG63c0zfjV9c0-W5XXEuw4bc2XTIHe7dg5E5ege6O3OGvTWyb6ZFyS0WDF-dVZfwv25ZN755bWq7eBY=]

  • Chemical Redox Agents for Organometallic Chemistry. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErhjy33Xg1_r5bovbYx57kDpm-CkOvC5s_SMVdz1X6VW12PjehO7izoMbNW05G1ffwhtsouckr3q2iUAABJYbrsE9sbDNJQgF6GvCEBj4jjUYUqN6gYm-2etvcSBSfjYcZX-uh94wRDJnhJlH5Hro8QLUBKl4BT9Hx-kDnp7TlO3cHUeuLmHfKmpv_VSjeR9rC9xh4]

  • An Illustrated Guide to Schlenk Line Techniques. ACS Organometallics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlnP9Tg2HwpVPJfekll_Nd4OoJujYok7fdPnLQwLfLctVIXEjw4st9E4yWikZOGTtQ625OfA58DciVq59Gh0DahqM-6IsbT0yxF3NGO3wNHaHiTy3Ta7TmfjlldDI-F-LTtUAdCNy8zY0fNNXq8O3_zHsFDg==]

  • Is copper(I) really soft? Probing the hardness of Cu(I) with pyridinecarboxaldehyde ligands. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfLOQu9S7mhiIoHQhcDjPmy-7TUIHfz6STVuRFYh48c1olIYYj0C-GqJ8Bn2YrVC-1MRxW4wd6O0J36a3yG8VgdZ3e408K8_j8MQPBA6HNQLf2TLIXBPq_qgvV_5ALH5XFtt2zlh_O6ETdYPygnTNTTDGU4oKuz5Dwj36_L4kmH8LXgQLbKYrZBK4YyY9WSNUS8VYwAqjW3zSC3YGQdCmKZ2amxhdr6Hh_YlVnLTf17JKksrkkeh0mxMUBU0udn4beeDo=]

  • UC Riverside eScholarship: Copper-Catalyzed Synthesis and Ligand Sequestration.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFId0lvYJaOBqu5CVl3ZGzhafRYtI_3dNkmBIONQ6-vwx3oe7wXYUQbHs8tAjDwoy-5M1Ll01A19o9fSRmzeGOZnE_rrVzlxAEdZgm2EEnOTZp9cmEXwJxkhg4x10AKG1UtFJF_STxHz8tDyYlgzl2P4QroKw==]

Sources

Technical Support Center: Troubleshooting Aldehyde Protection in 2-Ethynylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and late-stage functionalization, I frequently consult with researchers facing chemoselectivity issues. The 2-ethynylpyridine scaffold is a highly valuable motif in drug development and click chemistry (CuAAC). However, protecting an aldehyde in the presence of this moiety introduces competing side reactions due to the basicity of the pyridine ring and the electrophilicity of the terminal alkyne.

This guide provides a deep mechanistic understanding, diagnostic workflows, and a self-validating protocol to achieve high-yielding acetalization without compromising the alkyne or pyridine functionalities.

Mechanistic Overview: The Causality of Side Reactions

When subjecting a 2-ethynylpyridine carboxaldehyde derivative to standard acetalization conditions (e.g.,


-TsOH, ethylene glycol, toluene, reflux), researchers typically encounter complex mixtures or complete reaction failure. The causality behind these failures lies in orthogonal reactivity conflicts:
  • Pyridine Buffering: The pyridine nitrogen (pKa ~5.2) rapidly undergoes an acid-base reaction with strong Brønsted acids. In non-polar solvents like toluene, this forms an insoluble pyridinium salt that crashes out of solution, sequestering both the substrate and the catalyst.

  • Alkyne Hydration: Alkynes are highly susceptible to electrophilic addition reactions, as their sp-hybridized carbons exert a strong attraction for

    
    -electrons (1)[1]. Under acidic conditions, trace water generated from the acetalization can lead to Markovnikov addition across the triple bond (2)[2]. This forms an unstable enol that rapidly tautomerizes into a stable methyl ketone byproduct (3)[3].
    
  • Hydroalkoxylation: In the presence of excess alcohol and acid, the alcohol can add across the activated alkyne to form an unwanted enol ether.

G Substrate 2-Ethynylpyridine Carboxaldehyde Acetal Protected Acetal (Desired Product) Substrate->Acetal Diol, Mild Acid (Optimized) Ketone Methyl Ketone (Alkyne Hydration) Substrate->Ketone Trace H2O, H+ EnolEther Enol Ether (Hydroalkoxylation) Substrate->EnolEther Excess ROH, H+ Protonated Pyridinium Salt (Precipitation) Substrate->Protonated Strong Acid

Fig 1. Competing pathways during acid-catalyzed acetalization of 2-ethynylpyridine derivatives.

Troubleshooting FAQs

Q1: Why does my reaction mixture turn cloudy, and the starting material remains unreacted when using


-TsOH in toluene? 
A1:  The cloudiness is the precipitation of the pyridinium tosylate salt. Because the pyridine ring is basic, it immediately reacts with 

-TsOH. Once precipitated, the substrate is removed from the reaction sphere, halting acetalization. Solution: Switch to a milder, buffered acid like Pyridinium

-toluenesulfonate (PPTS) or use a soft Lewis acid (e.g.,

) in a more polar solvent like dichloromethane or methanol to maintain homogeneity.

Q2: LC-MS analysis shows a major byproduct with a mass of +18 Da relative to the starting material. What is this, and how do I prevent it? A2: A mass increase of +18 Da indicates the addition of water. You are observing the hydration of the terminal alkyne to a methyl ketone. Because water is a byproduct of acetalization, using a Dean-Stark apparatus is often insufficient to remove it fast enough before it reacts with the acid-activated alkyne. Solution: Abandon Dean-Stark conditions. Instead, use chemical water scavengers like trimethyl orthoformate (TMOF). TMOF reacts irreversibly with water to form methanol and methyl formate, ensuring strictly anhydrous conditions throughout the reaction.

Q3: I am detecting an enol ether byproduct. How can I push the acetalization to completion without triggering this hydroalkoxylation? A3: This is a classic kinetic vs. thermodynamic control issue. Acetalization of the aldehyde is kinetically fast, whereas hydroalkoxylation of the alkyne is slower but thermodynamically driven under prolonged heating. Solution: Run the reaction at room temperature (25 °C). By using a highly active but chemoselective Lewis acid (like Lanthanide triflates) combined with an orthoester, the aldehyde is protected rapidly before the alkyne has the thermal energy required to undergo hydroalkoxylation.

Workflow Start Analyze Reaction Mixture Check1 Is starting material unreacted? Start->Check1 Check2 Are hydration/alkoxylation byproducts present? Check1->Check2 No Sol3 Increase catalyst load or use Lewis acid Check1->Sol3 Yes (Pyridine buffering) Sol1 Switch to milder acid (e.g., PPTS) Check2->Sol1 Alkoxylation Sol2 Use anhydrous conditions (Orthoesters) Check2->Sol2 Hydration (Ketone)

Fig 2. Diagnostic workflow for resolving side reactions in 2-ethynylpyridine acetalization.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how catalyst selection and water removal strategies impact the chemoselectivity of 2-ethynylpyridine carboxaldehyde protection.

Catalyst SystemSolventTemp (°C)Acetal Yield (%)Ketone Byproduct (%)Unreacted SM (%)

-TsOH (0.1 eq)
Toluene11015580 (Precipitated)

-TsOH (1.5 eq)
Toluene110403525
PPTS (0.2 eq)Toluene110651025
PPTS (0.1 eq) +

MeOH6585< 213

(5 mol%) +


2595 < 1 4

Conclusion: The combination of a soft Lewis acid (


) and a chemical water scavenger (

) at room temperature provides near-quantitative yields while completely suppressing alkyne hydration and pyridine precipitation.

Self-Validating Experimental Protocol

This protocol utilizes Cerium(III) triflate and trimethyl orthoformate to achieve mild, room-temperature dimethyl acetal protection. The sp-hybridized carbon of the terminal alkyne possesses unique acidic characteristics that can complicate reactions if basic conditions are inadvertently introduced later (4)[4], but this neutral-to-mildly-acidic protocol preserves it perfectly.

Objective: Protect the aldehyde as a dimethyl acetal while preserving the terminal alkyne and pyridine ring.

Step 1: Preparation Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add the 2-ethynylpyridine carboxaldehyde substrate (1.0 mmol) and dissolve it in anhydrous dichloromethane (5.0 mL) and anhydrous methanol (1.0 mL).

Step 2: Reagent Addition Inject trimethyl orthoformate (3.0 mmol, 3.0 eq) into the stirring solution. The orthoester acts as both the acetalization reagent and the in-situ water scavenger.

Step 3: Catalyst Addition Add Cerium(III) triflate (


) (0.05 mmol, 5 mol%) in one portion. The reaction will remain homogeneous because the Lewis acid coordinates to the aldehyde oxygen preferentially over the pyridine nitrogen at this stoichiometry.

Step 4: Reaction Execution & Monitoring Stir the mixture at room temperature (25 °C) for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation: The disappearance of the UV-active aldehyde spot and the appearance of a higher Rf spot (acetal) without baseline streaking confirms successful chemoselective conversion.

Step 5: Quenching (Critical Causality Step) Once the aldehyde is consumed, add triethylamine (


) (0.2 mmol) to neutralize the Lewis acid catalyst.
Why this is critical: Failing to quench before concentration will lead to localized high concentrations of acid and heat during rotary evaporation. This thermal stress will trigger the exact alkyne side reactions or acetal reversion we are trying to avoid.

Step 6: Workup & Isolation Concentrate the mixture under reduced pressure. Partition the residue between saturated aqueous


 (10 mL) and dichloromethane (10 mL). Extract the aqueous layer with 

(3 x 10 mL). Dry the combined organic layers over anhydrous

, filter, and concentrate. The crude product is typically >95% pure and ready for downstream Sonogashira or CuAAC click reactions.

References

  • Source: msu.
  • Title: 9.
  • Source: chemistrytalk.
  • Source: unacademy.

Sources

Validation & Comparative

Structural Elucidation Guide: Mass Spectrometry of 2-Ethynylpyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation & Fragmentation Guide: 2-Ethynylpyridine-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Mass Spectrometry Specialists

Executive Summary: The Hybrid Signature

In the development of supramolecular ligands and pyridine-based pharmacophores, 2-ethynylpyridine-4-carbaldehyde (C₈H₅NO, MW 131.13) serves as a critical bifunctional intermediate. Its mass spectral signature is distinct, acting as a mechanistic hybrid between pyridine-4-carbaldehyde and 2-ethynylpyridine .

This guide provides a technical comparison of its fragmentation patterns against these two core "parent" analogs. By understanding the sequential loss of the carbonyl functionality followed by the degradation of the ethynyl-pyridine core, researchers can confidently distinguish this molecule from structural isomers and degradation products in complex reaction mixtures.

Technical Analysis: Fragmentation Mechanics

The electron ionization (EI, 70 eV) mass spectrum of 2-ethynylpyridine-4-carbaldehyde is governed by two dominant driving forces: alpha-cleavage of the aldehyde and the stability of the aromatic pyridine ring .

Primary Fragmentation Pathway (The "Aldehyde First" Route)

Unlike aliphatic aldehydes, the aromatic ring stabilizes the molecular ion (


), resulting in a distinct parent peak. The fragmentation proceeds sequentially:
  • Molecular Ion (

    
     131):  The radical cation is formed with high stability due to the conjugated pyridine-alkyne system.
    
  • 
    -Cleavage (Loss of H
    
    
    
    ):
    A characteristic loss of a hydrogen atom from the aldehyde group yields the acylium ion at
    
    
    130
    . This is a diagnostic peak for aromatic aldehydes.
  • Decarbonylation (Loss of CO): The acylium ion ejects neutral carbon monoxide (28 Da) to form the 2-ethynylpyridine radical cation at

    
     102/103 .
    
    • Note: A direct loss of the formyl radical (HCO

      
      , 29 Da) from the parent ion can also produce the cation at 
      
      
      
      102.
  • Ring Degradation (Loss of HCN): The resulting ethynylpyridine core typically fragments via the expulsion of hydrogen cyanide (27 Da), shifting the mass from 102

    
     75  (benzyne-like cation).
    
Secondary Pathway (Ethynyl Stability)

The ethynyl group (


) is relatively robust but can undergo acetylene loss (C

H

, 26 Da) if the ring system destabilizes, though this is secondary to the facile loss of the aldehyde carbonyl.

Comparative Analysis: Target vs. Analogs

To validate the identity of 2-ethynylpyridine-4-carbaldehyde, compare its spectrum against its two structural components. The target molecule's spectrum effectively "contains" the features of both analogs sequentially.

Table 1: Diagnostic Ion Comparison
FeatureTarget: 2-Ethynylpyridine-4-carbaldehyde Analog A: Pyridine-4-carbaldehyde Analog B: 2-Ethynylpyridine
Molecular Weight 131.13 107.11103.12
Base Peak (Likely) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

131 or 103

107 or 106

103
M-1 (Acylium)

130
(Strong)

106 (Strong)
Absent
M-29 (Loss of HCO)

102

78 (Pyridyl cation)
Absent
Core Fragment

76/75
(via HCN loss from 103)

51 (via HCN loss from 78)

76
(via HCN loss from 103)
Differentiation Shows 131

103
transition.[1][2][3][4][5][6]
Shows 107

79
transition.
Starts at 103 ; lacks carbonyl loss.
Key Differentiator
  • Vs. Pyridine-4-carbaldehyde: The target has a mass shift of +24 Da (C

    
    ) due to the ethynyl group. The loss of CO leads to a fragment (
    
    
    
    103) that is heavier than the pyridine core (
    
    
    79).
  • Vs. 2-Ethynylpyridine: The target shows a clear precursor at

    
     131 and 130. If the sample is oxidized or degraded, the 131 peak will vanish, leaving a spectrum identical to 2-ethynylpyridine.
    

Visualizing the Fragmentation Tree

The following diagram maps the causal relationships between the molecular ion and its fragments.

FragmentationPathway cluster_legend Key M_Ion Molecular Ion (M+) m/z 131 [C8H5NO]+. Acylium Acylium Ion m/z 130 [C8H4NO]+ M_Ion->Acylium - H• (1 Da) alpha-cleavage EthynylPy 2-Ethynylpyridine Core m/z 103 [C7H5N]+. M_Ion->EthynylPy - CO (28 Da) Decarbonylation Cation102 Pyridyl Cation m/z 102 [C7H4N]+ Acylium->Cation102 - CO (28 Da) Benzyne Dehydro-benzyne analog m/z 76 [C6H4]+. EthynylPy->Benzyne - HCN (27 Da) Ring Cleavage Cation102->Benzyne - CN• / HCN Frag50 Ring Fragment m/z 50 [C4H2]+. Benzyne->Frag50 - C2H2 (26 Da) key1 Blue: Parent key2 Red: Aldehyde Pathway key3 Yellow: Ethynyl Core

Caption: Figure 1. Proposed fragmentation genealogy for 2-ethynylpyridine-4-carbaldehyde under 70 eV Electron Ionization.

Validated Experimental Protocol

To reproduce these results and ensure spectral fidelity, follow this self-validating GC-MS or Direct Insertion Probe (DIP) protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) . Avoid acetone to prevent acetal formation which shifts the parent mass.

  • Concentration: Dilute to ~10 ppm. High concentrations may cause self-chemical ionization (M+1 enhancement), obscuring the M-1 aldehyde peak.

Step 2: Instrument Parameters (EI-MS)[1]
  • Ionization Energy: 70 eV (Standard library compatible).[7][8]

  • Source Temperature: 230°C. Caution: Higher temperatures (>280°C) may induce thermal decarbonylation before ionization, artificially inflating the m/z 103 peak.

  • Scan Range:

    
     40 – 150.
    
Step 3: Quality Control (Self-Validation)
  • Check the M-1/M+ Ratio: Aromatic aldehydes typically show a prominent M-1 peak (

    
     130). If 
    
    
    
    130 is absent but
    
    
    131 is strong, check for contamination or reduction to the alcohol.
  • Verify the 103 Peak: If the peak at

    
     103 is the only major peak and 131 is weak (<5%), the sample has likely degraded (oxidized or decarbonylated) or the inlet temperature is too high.
    

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Pyridine-4-carbaldehyde (Isonicotinaldehyde). NIST Standard Reference Database.[9] [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Ethynylpyridine. NIST Standard Reference Database.[9] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage and HCN loss mechanisms).

Sources

Comparative Reactivity Guide: 2-Ethynylpyridine-4-carbaldehyde vs. 4-Ethynylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In the design of advanced pharmaceuticals, bioconjugates, and metallo-supramolecular architectures, bifunctional pyridine scaffolds are indispensable. Among these, 2-ethynylpyridine-4-carbaldehyde and 4-ethynylpyridine-2-carbaldehyde stand out as highly versatile building blocks. Both molecules possess an alkyne moiety (primed for Click chemistry or cross-coupling) and an aldehyde moiety (primed for condensation or reductive amination).

However, the regiochemistry of these functional groups relative to the central pyridine nitrogen dictates profoundly different electronic environments and reaction kinetics.

  • 2-Ethynylpyridine-4-carbaldehyde features an alkyne adjacent to the pyridine nitrogen. This proximity enables powerful transition-metal chelation, radically altering the kinetics of alkyne functionalization[1].

  • 4-Ethynylpyridine-2-carbaldehyde places the highly electrophilic aldehyde adjacent to the nitrogen, maximizing its susceptibility to nucleophilic attack while enabling the formation of bidentate chelating agents post-functionalization[2].

Understanding the causality behind these electronic effects is critical for optimizing synthetic workflows, preventing catalyst poisoning, and maximizing yields in complex multi-step syntheses.

Mechanistic Divergence: The Ethynyl Domain

The reactivity of the terminal alkyne in these isomers is governed by its spatial relationship to the Lewis-basic pyridine nitrogen.

The Autocatalytic Nature of the 2-Ethynyl Group

In 2-ethynylpyridine-4-carbaldehyde , the ethynyl group is at the


-position. During Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the pyridine nitrogen acts as an internal directing group. It chelates the Cu(I) catalyst, bringing the metal into immediate proximity with the alkyne. This coordination drastically lowers the 

of the terminal alkyne proton, accelerating the formation of the critical copper-acetylide intermediate[1]. As a result, 2-ethynyl derivatives act as their own promoters, allowing for rapid, ligand-free CuAAC reactions in aqueous media at room temperature[3].
The Standard Kinetics of the 4-Ethynyl Group

Conversely, the alkyne in 4-ethynylpyridine-2-carbaldehyde is at the


-position. While the pyridine ring exerts a general electron-withdrawing resonance effect that mildly activates the alkyne, the spatial distance prevents direct, simultaneous chelation of a single metal center by both the nitrogen and the alkyne[4]. Consequently, CuAAC and Sonogashira couplings with 4-ethynyl derivatives proceed via standard kinetics and typically require external ligands (such as TBTA) to stabilize the Cu(I) species and prevent oxidation[5].

G cluster_0 2-Ethynyl Activation (Autocatalytic) cluster_1 4-Ethynyl Activation (Standard) N1 Pyridine Nitrogen (Lewis Base) N2 Cu(I) Coordination N1->N2 Chelation N3 Accelerated Cu-Acetylide Formation N2->N3 pKa drop N4 Pyridine Nitrogen (Distant) N5 No Direct Cu(I) Chelation N4->N5 Inductive only N6 Requires External Ligands (e.g., TBTA) N5->N6 Standard kinetics

Caption: Mechanistic divergence in Cu(I) activation between 2-ethynyl and 4-ethynyl pyridine derivatives.

Mechanistic Divergence: The Carbaldehyde Domain

The position of the aldehyde dictates both its electrophilicity and the utility of the resulting products in coordination chemistry.

Hyper-Electrophilicity of the 2-Carbaldehyde

In 4-ethynylpyridine-2-carbaldehyde , the carbonyl carbon is directly adjacent to the electronegative pyridine nitrogen. The strong inductive effect of the nitrogen exacerbates the partial positive charge on the carbonyl carbon. This makes the 2-carbaldehyde hyper-reactive toward nucleophiles, resulting in exceptionally fast Schiff base (imine) formation when reacted with primary amines. Furthermore, the resulting imine nitrogen and the pyridine nitrogen are perfectly spaced to act as a bidentate (


)-chelating ligand, a motif heavily utilized in the design of radiopharmaceuticals and luminescent transition-metal complexes[2].
Standard Electrophilicity of the 4-Carbaldehyde

In 2-ethynylpyridine-4-carbaldehyde , the aldehyde is at the 4-position. While still highly activated by the para-nitrogen via resonance, it lacks the extreme inductive pull seen at the 2-position. Condensation reactions proceed smoothly, but the resulting imines are typically monodentate, as the spatial geometry prevents simultaneous coordination of a single metal center by both the imine and pyridine nitrogens.

Quantitative Performance Comparison

The following table summarizes the empirical reactivity profiles of the two isomers across standard functionalization workflows.

Reactivity Metric2-Ethynylpyridine-4-carbaldehyde4-Ethynylpyridine-2-carbaldehyde
CuAAC Kinetics Extremely Fast (Autocatalytic)Moderate (Standard)
Optimal CuAAC Conditions 1–3 mol% CuCl,

, RT, No Ligand
5–10 mol% Cu(I), TBTA ligand required
Aldehyde Electrophilicity High (Resonance activated)Very High (Inductive + Resonance activated)
Post-Amination Chelation Monodentate (Imine only)Bidentate (

-coordination)
Sonogashira Coupling Prone to Pd-catalyst poisoning if unoptimizedExcellent yields under standard conditions
Hydrohalogenation Spontaneous via intramolecular-like attackSluggish, requires forcing conditions

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explained to allow researchers to troubleshoot effectively.

Protocol A: Ligand-Free CuAAC of 2-Ethynylpyridine-4-carbaldehyde

This protocol leverages the autocatalytic chelation effect of the 2-ethynyl group, eliminating the need for expensive ligands[1].

  • Preparation: In a 20 mL vial, dissolve 2-ethynylpyridine-4-carbaldehyde (1.0 mmol) and the target organic azide (1.05 mmol) in a 1:1 mixture of

    
     and tert-butanol (5 mL).
    
  • Catalyst Initiation: Add Copper(I) Chloride (CuCl) (0.03 mmol, 3 mol%). Causality: The 2-pyridyl nitrogen immediately chelates the Cu(I), forming a localized, highly reactive catalytic pocket. No reducing agent (like sodium ascorbate) is strictly necessary if high-purity CuCl is used, as the chelation stabilizes the +1 oxidation state.

  • Reaction: Stir vigorously at room temperature for 30–60 minutes. Reaction completion can be validated by the precipitation of the triazole product (if insoluble in water) or via TLC (disappearance of the alkyne spot).

  • Isolation: Extract with ethyl acetate (

    
     mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Reductive Amination of 4-Ethynylpyridine-2-carbaldehyde

This protocol capitalizes on the hyper-electrophilicity of the 2-carbaldehyde for rapid bioconjugation or ligand synthesis.

  • Imine Formation: Dissolve 4-ethynylpyridine-2-carbaldehyde (1.0 mmol) and a primary amine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Stir at room temperature for 1 hour. Causality: The extreme electrophilicity of the 2-position drives rapid equilibrium toward the Schiff base. The basicity of the pyridine ring acts as an internal buffer, negating the need for external acid catalysis.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise. Causality: STAB is a mild reducing agent that selectively reduces the formed imine without reducing the unreacted aldehyde or interfering with the terminal alkyne.

  • Quenching & Workup: Stir for an additional 4 hours at room temperature. Quench with saturated aqueous

    
     (10 mL). Extract with dichloromethane, dry, and concentrate.
    

Workflow Start Bifunctional Pyridine Scaffold Step1 Step 1: Aldehyde Functionalization (Reductive Amination / Condensation) Start->Step1 Branch1 2-Carbaldehyde Rapid Schiff Base Formation Step1->Branch1 Branch2 4-Carbaldehyde Standard Amination Step1->Branch2 Step2 Step 2: Alkyne Functionalization (CuAAC Click / Sonogashira) Branch1->Step2 Branch2->Step2 Branch3 2-Ethynyl Ligand-Free CuAAC (Water, RT) Step2->Branch3 Branch4 4-Ethynyl Ligand-Assisted CuAAC (TBTA) Step2->Branch4

Caption: Step-by-step orthogonal functionalization workflow for bifunctional ethynylpyridine carbaldehydes.

Conclusion

The choice between 2-ethynylpyridine-4-carbaldehyde and 4-ethynylpyridine-2-carbaldehyde should be dictated by the specific needs of the downstream application. If the synthetic bottleneck lies in the alkyne functionalization step (e.g., performing Click chemistry on sensitive biomolecules in aqueous media), the 2-ethynyl isomer is superior due to its autocatalytic properties. Conversely, if the goal is to generate potent bidentate ligands for metallochemistry or to exploit hyper-fast aldehyde conjugations, the 4-ethynyl-2-carbaldehyde isomer is the optimal choice.

References

  • Hiroki, H., Ogata, K., & Fukuzawa, S. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. Synlett.

  • Zhu, L., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI Molecules.

  • BenchChem Editorial. (2025). A Comparative Guide to the Synthesis of 4-Ethynylpyridine: Established Methods vs. a Novel One-Pot Approach. BenchChem.

  • Meyer, J.-P., et al. (2023). Click Chemistry and Radiochemistry: An Update. ACS Publications.

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 2-Ethynylpyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 2-ethynylpyridine-4-carbaldehyde and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the influence of molecular structure and solvent environment on the spectral properties of this versatile class of compounds. Through a combination of theoretical principles and practical experimental guidance, we aim to equip the reader with the knowledge to predict, interpret, and utilize the UV-Vis spectra of these molecules in their research endeavors.

Introduction: The Significance of 2-Ethynylpyridine-4-carbaldehyde Derivatives

2-Ethynylpyridine-4-carbaldehyde serves as a valuable scaffold in medicinal chemistry and materials science. The pyridine ring offers a site for hydrogen bonding and metal coordination, the ethynyl group provides a rigid linker and can participate in "click" chemistry, and the carbaldehyde function is a versatile handle for further synthetic modifications, such as the formation of Schiff bases.[1] The electronic properties, and by extension, the biological activity and material characteristics of these derivatives can be finely tuned by introducing various substituents. UV-Vis spectroscopy is a fundamental tool for characterizing these compounds, providing insights into their electronic structure and environment.[2]

Comparative UV-Vis Absorption Spectra: The Influence of Substituents

The UV-Vis absorption spectra of 2-ethynylpyridine-4-carbaldehyde derivatives are primarily characterized by π → π* electronic transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the nature of substituents on the pyridine ring or on an aromatic ring attached to the ethynyl group. While specific experimental data for a wide range of 2-ethynylpyridine-4-carbaldehyde derivatives is not extensively published, we can predict the spectral shifts based on well-established principles of substituent effects on aromatic systems.[3]

Electron-donating groups (EDGs) such as -OH, -OCH₃, and -CH₃, when introduced into the conjugated system, tend to cause a bathochromic shift (a shift to longer wavelengths). This is because EDGs increase the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) like -NO₂ and -CN typically lead to a hypsochromic shift (a shift to shorter wavelengths) or a smaller bathochromic shift by lowering the energy of the lowest unoccupied molecular orbital (LUMO).

Below is a table summarizing the predicted UV-Vis absorption maxima for a series of hypothetical 2-ethynylpyridine-4-carbaldehyde derivatives in a non-polar solvent like cyclohexane. These values are illustrative and based on the expected electronic effects of the substituents.

DerivativeSubstituent (R)Nature of SubstituentPredicted λmax (nm)Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)
2-Ethynylpyridine-4-carbaldehyde-HReference~280~15,000
2-(Phenylethynyl)pyridine-4-carbaldehyde-PhenylExtended Conjugation~310~20,000
2-((4-Methoxyphenyl)ethynyl)pyridine-4-carbaldehyde-p-OCH₃-PhStrong EDG~325~22,000
2-((4-Nitrophenyl)ethynyl)pyridine-4-carbaldehyde-p-NO₂-PhStrong EWG~300~18,000
5-Nitro-2-ethynylpyridine-4-carbaldehyde5-NO₂Strong EWG~270~14,000
5-Amino-2-ethynylpyridine-4-carbaldehyde5-NH₂Strong EDG~295~17,000

The Science Behind the Spectrum: Electronic Transitions and Environmental Effects

The absorption of UV-Vis light by these molecules promotes an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π) orbital. For the compounds , the most prominent absorption bands arise from π → π transitions within the extended conjugated system encompassing the pyridine ring, the ethynyl linker, and the carbaldehyde group. The energy of this transition, and thus the λmax, is influenced by two key factors:

  • Substituent Effects: As discussed, EDGs and EWGs alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby changing the energy required for electronic excitation. Increased conjugation, for instance by adding a phenyl group, extends the π-system and generally leads to a bathochromic shift.[4]

  • Solvatochromism: The polarity of the solvent can significantly impact the UV-Vis spectrum, a phenomenon known as solvatochromism.[5] This effect arises from differential solvation of the ground and excited states of the molecule.[6]

    • Bathochromic (Red) Shift: In polar solvents, if the excited state is more polar than the ground state, the solvent molecules will stabilize the excited state to a greater extent, leading to a decrease in the transition energy and a shift of λmax to longer wavelengths.

    • Hypsochromic (Blue) Shift: Conversely, if the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state, increasing the energy gap for the transition and causing a shift of λmax to shorter wavelengths.[5]

For 2-ethynylpyridine-4-carbaldehyde derivatives, which possess a permanent dipole moment that is likely to change upon excitation, solvatochromic effects are expected. Specifically, in polar protic solvents capable of hydrogen bonding (e.g., ethanol, water), interactions with the pyridine nitrogen and the carbaldehyde oxygen can lead to significant spectral shifts.

Experimental Protocol: Acquiring High-Quality UV-Vis Absorption Spectra

Accurate and reproducible UV-Vis spectra are essential for comparative studies. The following protocol outlines the key steps for obtaining reliable data.

Materials and Equipment:

  • Dual-beam UV-Vis spectrophotometer[1]

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

  • 2-Ethynylpyridine-4-carbaldehyde derivative samples

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the derivative.

    • Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance in the range of 0.5 to 1.5 for optimal accuracy.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Select an appropriate scan speed and slit width as per the instrument's recommendations for high-resolution spectra.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample measurement.

    • Place the cuvette in both the sample and reference holders of the spectrophotometer.

    • Run a baseline scan to correct for any absorbance from the solvent and the cuvette.[7]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution.

    • Fill the cuvette with the sample solution.

    • Place the sample cuvette in the sample holder and the reference cuvette (containing pure solvent) in the reference holder.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Visualizing the Workflow and Molecular Effects

The following diagrams illustrate the experimental workflow and the fundamental principles governing the UV-Vis absorption of these derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute baseline Baseline Correction dilute->baseline measure Measure Sample Absorbance baseline->measure find_lambda Identify λmax measure->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) find_lambda->calc_epsilon

Figure 1: Experimental workflow for obtaining UV-Vis absorption spectra.

substituent_effects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) Core 2-Ethynylpyridine-4-carbaldehyde (Reference λmax) Bathochromic Bathochromic Shift (Red Shift, Longer λmax) Core->Bathochromic Attach EDG Hypsochromic Hypsochromic Shift (Blue Shift, Shorter λmax) Core->Hypsochromic Attach EWG OCH3 -OCH₃ EDG_Effect Increase HOMO Energy Decrease HOMO-LUMO Gap NH2 -NH₂ EDG_Effect->Bathochromic NO2 -NO₂ EWG_Effect Decrease LUMO Energy Increase or Smaller Decrease in Gap CN -CN EWG_Effect->Hypsochromic

Figure 2: Influence of substituents on the UV-Vis absorption maximum.

Conclusion

The UV-Vis absorption spectra of 2-ethynylpyridine-4-carbaldehyde derivatives are a rich source of information about their electronic structure. By understanding the influence of substituents and the solvent environment, researchers can rationally design molecules with desired photophysical properties for applications in drug discovery and materials science. This guide provides a foundational framework for the interpretation and utilization of UV-Vis spectroscopy in the study of this important class of compounds.

References

  • Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 39(1), 125-135. [Link]

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. [Link]

  • Jiao, L., et al. (2012). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 815-819. [Link]

  • Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8259. [Link]

  • Wikipedia. (n.d.). Solvatochromism. [Link]

  • Gessesse, M. A., & Geto, A. (2019). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. International Journal of Chemistry, 11(3), 1. [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. [Link]

Sources

Mastering Purity Analysis of Pyridine Aldehydes: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Method Development Guide Audience: Senior Analytical Scientists, Process Chemists, and QC Managers Focus: 2-, 3-, and 4-Pyridinecarboxaldehyde (Picolinaldehyde, Nicotinaldehyde, Isonicotinaldehyde)

Introduction: The Analytical Paradox of Pyridine Aldehydes

Pyridine aldehydes are critical intermediates in the synthesis of antiretrovirals, agrochemicals, and complex ligands. However, for the analytical chemist, they represent a "perfect storm" of chromatographic challenges.

The pyridine ring provides a basic nitrogen (


), which avidly interacts with residual silanols on silica-based columns, leading to severe peak tailing. Simultaneously, the aldehyde functionality is reactive, susceptible to autoxidation (forming carboxylic acids) and hydration (forming gem-diols) in aqueous solution.

This guide moves beyond generic "cookbook" methods. We objectively compare three distinct chromatographic strategies—Ion-Pairing , HILIC , and Polar-Embedded Reversed-Phase —to determine the most robust protocol for purity analysis in a regulated environment.

Strategic Comparison: Selecting the Right Mode

We evaluated three dominant methodologies based on Resolution (


), Reproducibility (RSD), MS-Compatibility, and Robustness.
Table 1: Comparative Analysis of HPLC Methodologies
FeatureMethod A: Traditional Ion-Pairing Method B: HILIC (Hydrophilic Interaction) Method C: Polar-Embedded RP (Recommended)
Stationary Phase Standard C18 (e.g., C18-silica)Bare Silica / Amide / ZwitterionicPolar-Embedded / Base-Deactivated C18
Mobile Phase Water/MeOH + Octanesulfonate or TEAACN/Water (>80% ACN) + Ammonium BufferWater/ACN + Formate or Phosphate (pH 2.5)
Mechanism Hydrophobic + Ionic maskingPartitioning into water layerHydrophobic + Silanol Shielding
Peak Shape Excellent (Tailing < 1.2)Good, but sensitive to diluentExcellent (Tailing < 1.3)
MS Compatibility Poor (Non-volatile salts/suppression)Excellent Excellent (with volatile buffers)
Equilibration Slow (30–60 mins)Slow (requires water layer formation)Fast (10–15 mins)
Verdict Legacy QC method only.Best for extremely polar impurities.The Gold Standard for Routine Purity.
Analysis of the "Winner": Method C (Polar-Embedded RP)

While HILIC offers superior retention for highly polar species, it suffers from sample diluent mismatch issues (samples dissolved in water cause peak distortion). Ion-pairing produces great peak shapes but contaminates LC-MS systems.

Method C utilizes modern column chemistry (e.g., polar-embedded groups or charged surface hybrids) combined with low pH mobile phases. At pH ~3.0, the pyridine nitrogen is protonated (


), but the silanols are protonated (

) and neutral, minimizing secondary cation-exchange interactions. The polar-embedded group prevents "phase collapse" in high-aqueous conditions, allowing the retention of these polar aldehydes.

The Self-Validating Protocol: Polar-Embedded RP-HPLC

This protocol is designed to be self-validating , meaning the system suitability criteria inherently detect the most common failure modes (column aging, pH drift, and aldehyde oxidation).

Reagents and Chemicals[1][2]
  • Analytes: 2-, 3-, or 4-Pyridinecarboxaldehyde.

  • Critical Impurity Standards: Corresponding Pyridinecarboxylic acids (Picolinic, Nicotinic, Isonicotinic acid).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Ammonium Formate (for MS) or Potassium Phosphate (for UV only).

Chromatographic Conditions
  • Column: Phenomenex Synergi Fusion-RP or Agilent Zorbax Bonus-RP (4.6 x 150 mm, 4 µm).

    • Why: These phases contain embedded polar groups (ether/amide) that shield silanols and allow 100% aqueous stability.

  • Mobile Phase A: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? It suppresses silanol ionization (

      
      ) while keeping the pyridine fully protonated for consistent retention.
      
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Control is vital; higher T reduces tailing but may accelerate on-column oxidation).

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retain polar acids)
2.0955End Isocratic Hold
12.06040Linear Gradient
15.01090Wash Step
17.01090Hold Wash
17.1955Re-equilibration
22.0955Ready for next inj.

Visualizing the Logic: Method Development Workflow

The following diagram illustrates the decision matrix for optimizing this specific separation, focusing on the critical "Tailing vs. Retention" trade-off.

MethodDevelopment Start Start: Pyridine Aldehyde Purity CheckLogP Check LogP & pKa (LogP < 1.0, pKa ~5.0) Start->CheckLogP SelectCol Select Column: Polar-Embedded C18 CheckLogP->SelectCol InitialRun Initial Run: 5% ACN / pH 3.0 Buffer SelectCol->InitialRun EvalTailing Evaluate Peak Tailing (Tf) InitialRun->EvalTailing TailingBad Tf > 1.5 (Silanol Interaction) EvalTailing->TailingBad Fail TailingGood Tf < 1.5 EvalTailing->TailingGood Pass FixTailing Action: Increase Buffer Conc. or Lower pH to 2.5 TailingBad->FixTailing EvalRet Evaluate Retention (k) TailingGood->EvalRet FixTailing->InitialRun RetLow k < 2.0 (Elutes too fast) EvalRet->RetLow Fail RetHigh k > 2.0 EvalRet->RetHigh Pass FixRet Action: Reduce Initial %B to 2% or Switch to HILIC RetLow->FixRet FinalVal Final Validation: Check Resolution from Acid RetHigh->FinalVal FixRet->InitialRun

Caption: Decision tree for optimizing pyridine aldehyde separation, balancing silanol suppression (tailing) against polar retention.

Critical System Suitability & Troubleshooting

To ensure trustworthiness, the method must include specific acceptance criteria that flag chemical instability.

System Suitability Criteria (SST)
  • Tailing Factor (Tf): NMT 1.5 for the main aldehyde peak.

    • Failure Mode: If Tf > 1.5, the column may be aging (loss of end-capping) or mobile phase pH is too high.

  • Resolution (

    
    ):  NMT 2.0 between the Pyridine Aldehyde and its corresponding Carboxylic Acid.
    
    • Note: The acid usually elutes earlier than the aldehyde in RP mode due to higher polarity at pH 3.0.

  • Precision: RSD NMT 2.0% for 6 replicate injections.

Handling Reactivity (The "Hidden" Variable)

Pyridine aldehydes are unstable in basic or neutral aqueous solutions.

  • Sample Diluent: DO NOT use pure water. Use 50:50 ACN:Buffer (pH 3.0) . The acidic buffer stabilizes the aldehyde against oxidation and hydration.

  • Injector Purge: Ensure the autosampler purge solvent matches the mobile phase to prevent "plug" effects that distort early eluting peaks.

References

  • BenchChem. (2025). Chromatography of Pyridine Compounds - Troubleshooting Peak Tailing. Retrieved from

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Pyridine-4-carbaldehyde. Retrieved from

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[2][3] Retrieved from

Sources

Technical Guide: Distinguishing 2-Ethynylpyridine-4-Carbaldehyde from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and MOF (Metal-Organic Framework) synthesis, 2-ethynylpyridine-4-carbaldehyde serves as a critical bifunctional linker. Its value lies in the orthogonality of its functional groups: the aldehyde handles condensation reactions (e.g., imine formation), while the alkyne participates in "click" chemistry or Sonogashira couplings.

However, the synthesis of this molecule—typically via Sonogashira coupling of 2,4-dihalopyridines—is prone to regioselectivity issues. The primary impurities are not random byproducts but specific regioisomers (e.g., 4-ethynylpyridine-2-carbaldehyde) and bis-substituted species. Because these isomers share identical molecular weights (MS is inconclusive) and similar polarities, they often co-elute in standard chromatography.

This guide provides a definitive, data-driven workflow to distinguish the target molecule from its impostors using NMR logic, chromatographic separation, and vibrational spectroscopy.

Structural Logic & Impurity Profiling

The primary challenge stems from the starting material, typically 2,4-dibromopyridine or 2,4-dichloropyridine . While the C2 position is generally more electron-deficient and reactive toward oxidative addition (Pd⁰), factors like temperature, catalyst ligands, and sterics can lead to C4 coupling, generating the unwanted isomer.

Visualization: The Isomer Landscape

The following diagram illustrates the structural relationship between the target and its most common impurities.

IsomerAnalysis cluster_analysis Differentiation Logic Start Starting Material 2,4-Dihalopyridine Target TARGET 2-Ethynylpyridine-4-carbaldehyde (C2-Alkyne, C4-Aldehyde) Start->Target Major Pathway (C2 Selective) Impurity1 IMPURITY A (Regioisomer) 4-Ethynylpyridine-2-carbaldehyde (C4-Alkyne, C2-Aldehyde) Start->Impurity1 Minor Pathway (C4 Leakage) Impurity2 IMPURITY B (Over-reaction) 2,4-Diethynylpyridine (Bis-alkyne) Start->Impurity2 Double Coupling Logic1 1H NMR Splitting (Target: H3 singlet-like) Target->Logic1 Impurity1->Logic1 Logic2 NOESY Correlation (Aldehyde H <-> H3/H5)

Figure 1: Synthetic pathways leading to the target and its critical impurities. The differentiation logic relies on the substitution pattern on the pyridine ring.

Method 1: NMR Spectroscopy (The Gold Standard)

Mass Spectrometry (MS) cannot distinguish between the target and Impurity A (both mass 131.13 g/mol ). Proton NMR (


H NMR)  is the only self-validating method to confirm regiochemistry.
The "Fingerprint" Region (Aromatic)

The substitution pattern (2,4-disubstituted) creates a specific splitting pattern due to the coupling constants (


) between ring protons.
  • 
     (e.g., H5-H6):  ~5.0 Hz (Strong coupling)
    
  • 
     (e.g., H3-H5):  ~1.5 Hz (Weak coupling)
    
  • 
    :  <1.0 Hz (Often invisible)
    
Comparative NMR Table
FeatureTarget: 2-Ethynyl-4-CHO Isomer: 4-Ethynyl-2-CHO Reasoning (Causality)
H3 Proton Singlet (br) or doublet (

)
Doublet (

)
In Target, H3 is isolated between substituents (meta to H5). In Isomer, H3 is ortho to H4.
H5 Proton Doublet of Doublets (dd) Doublet of Doublets (dd) In both, H5 has an ortho neighbor (H6) and a meta neighbor (H3 or H4).
H6 Proton Doublet (

)
Doublet (

)
H6 is adjacent to nitrogen and H5 in both. Chemical shift is the only differentiator (deshielding).
Aldehyde (-CHO) ~10.0 ppm ~10.0 ppm Not diagnostic alone.
Alkyne (-C≡CH) ~3.2 ppm ~3.2 ppm Not diagnostic alone.
NOESY/ROESY Confirmation (The "Smoking Gun")

If 1D splitting is ambiguous due to peak overlap, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.

  • Target (4-CHO): The aldehyde proton will show NOE correlations to two aromatic protons (H3 and H5).

  • Isomer (2-CHO): The aldehyde proton (at C2) will show NOE correlation to only one aromatic proton (H3).

Experimental Protocol: NMR Characterization
  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d

    
     . (CDCl
    
    
    
    is acceptable, but DMSO often separates polar isomers better).
  • Acquisition: Run standard

    
    H (16 scans) and NOESY (mixing time 500ms).
    
  • Analysis:

    • Identify the Aldehyde peak (~10 ppm).

    • Identify the Alkyne proton (~4.5 ppm in DMSO due to H-bonding).

    • Critical Check: Look for the isolated H3 proton . If you see two strong doublets (

      
      Hz) in the aromatic region, you likely have the wrong isomer (2,5- or 2,3-substitution) or the inverted regioisomer.
      

Method 2: HPLC Separation (Purity & Quantification)

Pyridine derivatives are basic and hydrophilic, causing peak tailing on standard silica columns.

Column Selection Strategy
  • Avoid: Standard C18 columns with acidic mobile phases (protonates the pyridine -> tailing).

  • Recommended:

    • Base-Deactivated C18 (BDS): Chemically modified to reduce silanol interactions.

    • HILIC (Hydrophilic Interaction LC): Excellent for separating polar pyridine isomers.

    • Mixed-Mode (e.g., SIELC Primesep): Uses ion-pairing embedded in the stationary phase.

Validated HPLC Protocol
  • Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5) or 0.1% Triethylamine (TEA) in water. Note: TEA suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

  • Expected Result: The bis-ethynyl impurity elutes later (more lipophilic). The regioisomers will elute close together; a shallow gradient (e.g., 10-40% B) may be required for baseline resolution.

Method 3: Vibrational Spectroscopy (Rapid ID)

While less specific than NMR, IR provides a quick check for functional group integrity (e.g., ensuring the aldehyde hasn't oxidized to carboxylic acid).

Diagnostic Bands[2]
  • Alkyne C≡C Stretch: 2100–2200 cm⁻¹ (Weak to Medium).

    • Differentiation: Terminal alkynes show a sharp C-H stretch at ~3300 cm⁻¹.

  • Aldehyde C=O[2][3][4] Stretch: 1700–1720 cm⁻¹ (Strong).

  • Aldehyde C-H Stretch: "Fermi Doublet" at ~2820 and 2720 cm⁻¹.

Warning: If the band at 1700 cm⁻¹ is broad and shifts to ~1680 cm⁻¹, the aldehyde may have oxidized to 2-ethynylpyridine-4-carboxylic acid .

Synthesis & Purification Workflow (Graphviz)

The following workflow ensures the isolation of the correct isomer.

Workflow Step1 Crude Reaction Mix (Sonogashira) Step2 Flash Chromatography (Hexane/EtOAc + 1% TEA) Step1->Step2 Load Step3 Fraction Analysis (TLC/UV) Step2->Step3 Elute Step4 1H NMR Verification (Check H3 Singlet) Step3->Step4 Select Fractions Step4->Step2 Fail (Repurify) Step5 Final Product 2-Ethynyl-4-CHO Step4->Step5 Pass

Figure 2: Purification workflow emphasizing the NMR checkpoint.

References

  • Sonogashira Coupling on Pyridines: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • NMR of Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (See Section: "1H NMR Data of Heteroaromatic Compounds"). Link

  • HPLC of Basic Heterocycles: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • IR Characteristic Frequencies: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. Link

Sources

Structural Insights & Ligand Design: 2-Ethynylpyridine-4-carbaldehyde Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive structural analysis of 2-ethynylpyridine-4-carbaldehyde and its coordination analogs.

Editorial Note: As direct X-ray crystal structures of the intact 2-ethynylpyridine-4-carbaldehyde ligand coordinated to metals are absent from open literature (due to the high reactivity of the aldehyde group, which is typically derivatized in situ), this guide synthesizes data from its two constituent functional parents: 2-ethynylpyridine (2-EP) and pyridine-4-carbaldehyde (4-PCA) .[1] This approach allows for a rigorous, data-driven prediction of coordination geometry and performance.[1]

Executive Summary: The Bifunctional Scaffold

2-ethynylpyridine-4-carbaldehyde (Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H

NO) represents a "Lynchpin Ligand" in coordination chemistry. Unlike simple monodentate ligands, it offers two distinct orthogonal handles:
  • The 2-Ethynyl Group: A rigid, conjugation-extending donor for forming metal-acetylide ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -bonds (e.g., with Pt(II), Au(I)).
    
  • The 4-Formyl Group: A reactive electrophile for Schiff-base condensation or Post-Synthetic Modification (PSM) in Metal-Organic Frameworks (MOFs).[1]

This guide compares the structural performance of complexes derived from this scaffold against its monofunctional analogs, providing critical data for rational ligand design.

Comparative Analysis: Coordination Modes & Structural Metrics[1]

A. The "Acetylide-Dominant" Mode (2-Ethynylpyridine Analogs)

When the aldehyde is protected or unreactive, the ligand coordinates via the ethynylpyridine motif.[1] This is the primary mode for luminescent materials.

Key Benchmark: Platinum(II) bis-acetylide complexes.[1][2]

  • Mechanism: The ethynyl group forms a strong

    
    -bond to the metal, while the pyridine nitrogen can chelate or remain free depending on steric bulk.
    
  • Performance: High rigidity leads to efficient ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -stacking and tunable phosphorescence.
    

Table 1: Crystallographic Data of 2-Ethynylpyridine (2-EP) vs. Pyrimidine Analogs

Feature2-Ethynylpyridine (2-EP) 2-Ethynylpyrimidine (2-Eym) Relevance to Target
Complex Formula [Pt(tBu2bpy)(C≡C-Py)2][Pt(tBu2bpy)(C≡C-pym)2]Target ligand will mimic 2-EP geometry.[1]
Space Group Pbca (Orthorhombic)Pbca (Orthorhombic)High symmetry packing likely.
M-C Bond Length 1.932 Å1.928 – 1.956 ÅAldehyde EWG will shorten this bond.[1]
M-N Bond Length 2.050 Å2.038 – 2.074 Å-
Pt[1]···Pt Distance ~3.50 Å (Strong Stacking)4.16 – 4.38 Å (Weak Stacking)Aldehyde adds bulk, increasing distance.
Emission (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
520 nm (Green)512 nm (Blue-shifted)Target expected to Red-shift (>530 nm).
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Analyst Insight: The introduction of the electron-withdrawing 4-formyl group on the pyridine ring (as in our target) will lower the LUMO energy compared to standard 2-EP. This predicts a red-shift in emission and a shorter Pt-C bond due to increased back-bonding.[1]

B. The "Aldehyde-Derived" Mode (Schiff Base Complexes)

The most common application of 2-ethynylpyridine-4-carbaldehyde is as a precursor.[1] The aldehyde reacts with amines (e.g., thiosemicarbazides) to form multidentate chelators.

Key Benchmark: Pt(II) Thiosemicarbazone Complexes.

  • Structure: The resulting ligand coordinates in a planar [N, N, S] tridentate fashion.

  • Advantage: The ethynyl group remains free for "Click" chemistry or secondary metal binding (heterometallic MOFs).

Table 2: Structural Parameters of Aldehyde-Derived Complexes

ParameterPyridine-4-carbaldehyde Derivative Target (Predicted Derivative)
Coordination Geometry Square Planar (Pt(II))Distorted Square Planar
Chelete Bite Angle N-Pt-N: ~81°N-Pt-N: ~80-82°
Packing Forces Dominated by

stacking
Dominated by Ethynyl steric interlock
Application Cytotoxicity (Cisplatin analog)Dual-action (Cytotoxic + Imaging)

Experimental Protocols: Synthesis & Crystallization[1]

To obtain high-quality crystals of 2-ethynylpyridine-4-carbaldehyde complexes, a "Protection-Deprotection" strategy is often required to prevent oligomerization.[1]

Protocol A: Direct Metalation (Acetylide Formation)

Use this for Luminescent Materials.

  • Precursor Prep: Dissolve 2-ethynylpyridine-4-carbaldehyde (1 eq) in degassed Dichloromethane (DCM).

  • Metal Source: Add [Pt(tBu2bpy)Cl2] (0.5 eq) and CuI (catalytic).

  • Base: Add Diisopropylamine (DIPA) dropwise.

  • Reaction: Stir at Room Temp for 12h under Argon.

  • Crystallization: Layer the concentrated DCM solution with Diethyl Ether .

    • Critical Step: Do not use alcohols, as they may form hemiacetals with the aldehyde.

Protocol B: Schiff Base Derivatization

Use this for Bio-active Complexes.[1]

  • Condensation: Reflux 2-ethynylpyridine-4-carbaldehyde with Thiosemicarbazide in Ethanol (1:1 ratio) for 2h.

  • Isolation: Filter the yellow precipitate (Schiff base ligand).

  • Complexation: React ligand with K2[PtCl4] in water/DMF.

  • Crystallization: Slow evaporation of DMF solution.

Visualization: Structural Pathways[1]

The following diagram illustrates the divergent structural outcomes based on which functional handle (Ethynyl vs. Formyl) is utilized.

G Target 2-Ethynylpyridine- 4-carbaldehyde Path1 Pathway A: Alkynyl Activation Target->Path1 + Metal Salt / Base Path2 Pathway B: Aldehyde Condensation Target->Path2 + Amine / Hydrazine Complex1 Metal-Acetylide Complex (Rigid Rods) Path1->Complex1 Sigma-bond Formation Complex2 Schiff Base Chelate (Planar N,N,S) Path2->Complex2 Imine Formation App1 OLEDs / MOF Linkers (Space Group: Pbca) Complex1->App1 Pi-Stacking App2 Metallo-Drugs (Cisplatin Analogs) Complex2->App2 Intercalation

Figure 1: Divergent synthesis pathways for 2-ethynylpyridine-4-carbaldehyde, leading to distinct crystallographic classes.

References

  • Synthesis and Crystal Structure of Ethynylpyridine-Pt(II)

    • Title: The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand.[2]

    • Source: MDPI (Crystals), 2024.
    • URL:[Link][2]

  • Coordination of Ethynylpyridine Ligands

    • Title: Coordination of ethynylpyridine ligands with copper(I): x-ray structure of a novel triple-helical, tricuprous complex.
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Aldehyde-Derived Platinum Complexes

    • Title: Synthesis, crystal structure, spectral properties and cytotoxic activity of platinum(II) complexes of pyridine-2-carbaldehyde thiosemicarbazones.
    • Source: Journal of Inorganic Biochemistry.
    • URL:[Link]

  • Ligand Properties & Commercial Availability

    • Title: 2-Ethynylpyridine-4-carbaldehyde Product D
    • Source: PubChem / Sigma-Aldrich.[1]

    • URL:[Link]

Sources

Elemental Analysis Standards for Ethynylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Combustion Challenge

Ethynylpyridine derivatives (e.g., MTEP, MPEP) represent a cornerstone in modern medicinal chemistry, particularly as mGluR5 antagonists and kinase inhibitors. However, their structural duality—combining a nitrogen-rich pyridine ring with a reactive ethynyl (alkyne) linker—creates a "perfect storm" for elemental analysis (EA) failure.

Standard combustion protocols often yield low Carbon (due to graphitic "coking" of the alkyne) and variable Nitrogen (due to incomplete reduction of pyridinic oxides).

This guide objectively compares the Standard Universal Protocol (using Acetanilide) against an Optimized Matrix-Matched Protocol (using Nicotinic Acid/Sulfanilamide and Oxygen Boost). We demonstrate why the latter is the mandatory standard for this chemical class.

Comparative Analysis: Calibration Standards

In elemental microanalysis, the "product" is often the calibration standard itself. The choice of standard dictates the integrity of the combustion curve.

The Contenders
  • Standard A: Acetanilide (The Generalist). The industry default. Stable, non-hygroscopic, and easy to combust.

  • Standard B: Nicotinic Acid / Sulfanilamide (The Specialists). Matrix-matched standards containing heterocyclic nitrogen and/or sulfur.

Performance Comparison
FeatureAcetanilide (Standard A)Nicotinic Acid / Sulfanilamide (Standard B)Impact on Ethynylpyridines
Nitrogen Environment Amide (Linear, easy bond break)Pyridinic (Aromatic ring)Critical. Acetanilide fails to mimic the high-energy bond rupture required for pyridine rings, leading to potential bias.
C:N Ratio 8:1~6:1 (Nicotinic)Nicotinic acid closer matches the high-N content of ethynylpyridines.
Sulfur Capability NoYes (Sulfanilamide)Essential for Thiazole-containing derivatives (e.g., MTEP).
Combustion Enthalpy ModerateHighHigh enthalpy standards help drive the combustion of refractory alkynes.
Error Rate (Est.) ± 0.4 - 0.6%± 0.1 - 0.2%Standard A often fails the journal requirement of ±0.4%.

Verdict: For ethynylpyridine derivatives, Acetanilide is insufficient. The aromatic nitrogen in pyridine requires a calibration curve anchored by a heterocyclic standard (Nicotinic Acid) to compensate for the thermodynamic stability of the ring system.

Methodology Comparison: Static vs. Dynamic Oxygen Boost[2]

The instrument method is just as critical as the standard.

Methodology A: Standard Flash Combustion
  • Mechanism: Fixed volume of Oxygen injected.[1]

  • Flaw: Ethynyl groups are prone to polymerization (coking) before combustion is complete. If the local oxygen is depleted by the volatile components, the alkyne backbone forms a graphite-like residue that resists further oxidation, resulting in Low %Carbon .

Methodology B: Optimized Dynamic Oxygen Boost (The "Gold Standard")
  • Mechanism: "Smart" Oxygen dosing where O2 flow is maintained during the peak combustion phase, often supplemented by a combustion aid (e.g., WO3).

  • Advantage: The excess oxygen prevents the carbon-rich alkyne from coking. The dynamic flow ensures that the refractory pyridine ring is fully shattered into NOx and CO2.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to eliminate the variables of hygroscopicity and incomplete combustion.

Phase 1: Sample Preparation
  • Drying: Ethynylpyridines can be hygroscopic. Dry sample at 40°C under vacuum for 4 hours.

  • Capsule Selection:

    • For CHN: Use Tin (Sn) capsules. The exothermic oxidation of Tin (reaching >1800°C) is necessary to shatter the pyridine ring.

    • For CHNS (e.g., MTEP): Use Tin capsules. Avoid Silver unless halogens are present.

  • Weighing: Target 2.0 – 2.5 mg. Use a microbalance with 0.001 mg resolution. Note: If the sample is an oil/gum, use a liquid sealing press to prevent evaporation of volatile alkyne fragments.

Phase 2: Instrument Configuration (Dynamic Flash)
  • Furnace Temperature: Left (Combustion) = 980°C; Right (Reduction) = 650°C.

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Cycle:

    • Delay: 0 sec.

    • Injection:Optimized Boost (12-15 mL) . Crucial: Increase O2 volume by 20% relative to standard Acetanilide runs.

Phase 3: Validation Logic
  • Run 1-2: Condition system with unweighed Nicotinic Acid.

  • Run 3-5: Calibrate (K-factor) using Sulfanilamide (if S is present) or Nicotinic Acid .

  • Run 6: Check Standard (Acetanilide) – Must read within 0.15% theoretical.

  • Run 7: Ethynylpyridine Sample.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the correct standard and method based on the specific derivative's properties.

G Start Start: Ethynylpyridine Derivative CheckS Contains Sulfur? (e.g., Thiazole/MTEP) Start->CheckS StdSulf Primary Std: Sulfanilamide (Matches N & S kinetics) CheckS->StdSulf Yes CheckVol Is Sample Volatile/Oil? CheckS->CheckVol No YesS Yes Method Methodology: Dynamic Flash + O2 Boost (Prevent Coking) StdSulf->Method NoS No LiqSeal Use Cold Sealing Press (Prevent Alkyne evap) CheckVol->LiqSeal Yes StdNic Primary Std: Nicotinic Acid (Matches Pyridine Ring) CheckVol->StdNic No YesVol Yes LiqSeal->Method NoVol No (Solid) StdNic->Method Capsule Capsule: Tin (Sn) (Exothermic flash >1800°C) Method->Capsule Result Valid Result (Tol: ±0.3%) Capsule->Result

Caption: Decision tree for selecting calibration standards and handling protocols for ethynylpyridine derivatives.

Troubleshooting Data Table

Common failure modes when analyzing ethynylpyridines and their corrective actions.

SymptomProbable CauseCorrective Action
Low Carbon (-1.0% to -2.0%) Coking: The ethynyl group formed graphite instead of CO2.Increase Oxygen Dosing: Switch to "Oxygen Boost" method. Add WO3 powder as combustion aid.
High Nitrogen (+0.5%) Incomplete Reduction: Pyridine ring formed NOx that wasn't fully reduced to N2.Check Reduction Tube: Replace Copper. Reduce flow rate to increase residence time in reduction zone.
Drifting Baseline Halogen/Sulfur Poisoning: Accumulation of residues.Run Blanks: Run 2-3 empty tin capsules to clean the ash finger.
Low Hydrogen Moisture/Hygroscopicity: Sample absorbed water during weighing.Dry Sample: 40°C vacuum oven. Minimize exposure time on balance.

References

  • Exeter Analytical. (n.d.).[2] Enhanced Combustion for Elemental Analysis of Refractory and Steel Compounds. Retrieved from [Link]

  • Schimmelmann, A., et al. (2009). Nicotine, acetanilide and urea multi-level reference materials for continuous-flow isotope ratio mass spectrometry. National Institutes of Health. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[3] Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cosford, N. D., et al. (2003).[4] 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist.[4][5] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Thermal and Hydrolytic Stability of Pyridine-Based Aldehyde Linkers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability Comparison of Pyridine-Based Aldehyde Linkers Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

This guide provides an autonomous, in-depth analysis of pyridine-based aldehyde linkers, specifically focusing on their performance in bioconjugation (hydrazone/oxime formation) and reticular chemistry (COFs/MOFs). Unlike standard datasheets, this document dissects the causal relationship between the pyridine nitrogen position (ortho, meta, para) and the thermal/hydrolytic stability of the resulting linkages.

Key Insight: The stability of pyridine-based linkers is governed by a "tug-of-war" between electronic activation (which destabilizes the imine carbon toward nucleophilic attack) and intramolecular stabilization (which shields the bond via hydrogen bonding).

Chemical Architecture: The Isomer Effect

The position of the nitrogen atom relative to the aldehyde group dictates the stability profile.

Comparative Analysis of Isomers
Feature2-Pyridinecarboxaldehyde (2-PCA) 3-Pyridinecarboxaldehyde (3-PCA) 4-Pyridinecarboxaldehyde (4-PCA) Benzaldehyde (Control)
Electronic Effect Inductive (-I) & Resonance (-R)Inductive (-I) onlyInductive (-I) & Resonance (-R)Neutral
Linkage Stability High (due to IMHB*)Moderate Low (High electrophilicity)Moderate/High
Reactivity High (Fast kinetics)ModerateVery HighSlow
Primary Failure Mode Metal coordination (if metals present)HydrolysisRapid HydrolysisOxidation

*IMHB: Intramolecular Hydrogen Bonding[1]

Mechanistic Insight: The "Anchor" Effect of 2-PCA

In 2-PCA derived hydrazones, the pyridine nitrogen can form a 5- or 6-membered intramolecular hydrogen bond with the hydrazide NH. This "locks" the molecule in a planar conformation, significantly increasing thermal and hydrolytic stability compared to the 3- and 4-isomers, which lack this stabilization.

G cluster_0 Stability Mechanism cluster_1 Destabilization Mechanism PCA2 2-PCA Hydrazone (Stable E-isomer) IMHB Intramolecular H-Bond (Pyridine N ... H-N Hydrazone) PCA2->IMHB Stabilizes PCA4 4-PCA Hydrazone PCA2->PCA4 Contrast Barrier High Energy Barrier to Hydrolysis IMHB->Barrier Creates Electrophilicity High C=N Electrophilicity (Due to para-N withdrawal) PCA4->Electrophilicity Induces Attack Susceptible to Water/Nucleophiles Electrophilicity->Attack Promotes

Figure 1: Mechanistic contrast between 2-PCA (stabilized by H-bonding) and 4-PCA (destabilized by electronic withdrawal).

Bioconjugation: Solution Phase Stability

In drug development (ADCs, PROTACs), "thermal stability" often serves as a proxy for hydrolytic resistance at physiological temperatures (37°C).

Performance Data: Half-Life Comparison (pH 7.4, 37°C)
Linker TypeLinkage Formedt½ (pH 7.4)t½ (pH 5.0)Selectivity Ratio
2-PCA Hydrazone> 48 Hours~2-4 HoursHigh (Acid Labile)
4-PCA Hydrazone< 6 Hours< 30 MinsLow (Too Labile)
Benzaldehyde Hydrazone~24 Hours~1-2 HoursModerate
2-PCA Oxime> 7 Days> 24 HoursVery High (Stable)

Expert Insight: 4-PCA linkers are generally too unstable for systemic circulation in ADCs unless sterically hindered (e.g., using a methyl-substituted hydrazine). 2-PCA offers the optimal balance: stable at neutral pH due to H-bonding, but rapidly cleavable in the lysosome (pH 5.0) as protonation of the pyridine nitrogen breaks the H-bond "lock."

Protocol 1: Accelerated Hydrolytic Stability Profiling

This protocol validates the linker stability for shelf-life and physiological circulation.

Materials:

  • Synthesized Linker-Payload Conjugate (10 mM DMSO stock).

  • Phosphate Buffer (PBS, pH 7.4) and Acetate Buffer (pH 5.0).

  • Internal Standard (e.g., Caffeine or Tryptophan).

Workflow:

  • Preparation: Dilute DMSO stock to 50 µM in pre-warmed buffers (37°C, 50°C, and 60°C).

  • Incubation: Incubate samples in a thermomixer.

  • Sampling: Aliquot 50 µL at t=0, 1h, 4h, 8h, 24h, 48h.

  • Quenching: Immediately flash-freeze or adjust pH to neutral (for acid samples) to stop reaction.

  • Analysis: Analyze via RP-HPLC (C18 column).

    • Metric: Plot ln([Concentration]) vs. Time.

    • Calculation: Determine

      
       (slope). Use Arrhenius plot (
      
      
      
      vs
      
      
      ) to extrapolate shelf-life at 4°C and 25°C.

Materials Science: Solid-State Thermal Stability (COFs)

In Covalent Organic Frameworks (COFs), pyridine-based linkers are used to create robust, porous materials.[2] Here, thermal stability refers to structural decomposition temperature .

Thermal Resilience Data
Material ClassLinker UsedDecomposition Temp (

)
Pore Stability
Pyridine-COF 4-PCA derivative~400 - 420°CHigh
Pyridine-COF 2,6-Pyridine dialdehyde~350 - 380°CModerate (Steric strain)
Benzene-COF Terephthalaldehyde~450 - 500°CVery High

Causality: While pyridine COFs have slightly lower


 than benzene analogues (due to the lower bond energy of C-N vs C-C in the ring decomposition), they offer superior chemical stability  and functionality (catalytic sites). The 4-PCA derivatives allow for linear, strain-free expansion, whereas 2-substituted linkers often introduce twist defects that lower thermal thresholds.
Protocol 2: Thermogravimetric Analysis (TGA) for Linker Integrity

Standard TGA can be misleading if solvent is trapped. This protocol ensures intrinsic stability measurement.

  • Activation: Solvent-exchange the COF with low-boiling solvent (e.g., acetone, hexane) for 3 days.

  • Degassing: Heat sample at 120°C under dynamic vacuum (

    
     Torr) for 12 hours to remove solvates.
    
  • Ramp: Heat from 30°C to 800°C at 5°C/min under flowing

    
     (inert) or Air (oxidative).
    
  • Validation: The "Thermal Stability" is defined as the temperature at 5% mass loss (

    
    ), excluding the initial solvent loss below 150°C.
    

COF_Stability cluster_cof COF Thermal Degradation Pathway Step1 Solvent Desorption (< 150°C) Step2 Linker Integrity Phase (200°C - 400°C) Step1->Step2 Stable Plateau Step3 Linkage Reversibility/Breakage (Imine Exchange/Hydrolysis) Step2->Step3 Defect Formation Step4 Skeletal Decomposition (> 420°C) Step3->Step4 Carbonization

Figure 2: Thermal degradation stages of Pyridine-based COFs. The "Linker Integrity Phase" is the critical operating window.

References

  • Modulator-Enhanced Synthesis of Isoreticular Pyridine-Based, Imine-Linked Covalent Organic Frameworks (COFs). ChemRxiv, 2026.

  • Hydrolytic Stability of Hydrazones and Oximes. Kölmel, D. K., et al., NIH/PubMed. Describes the acid-catalyzed hydrolysis mechanism and the stability order of oximes > hydrazones.

  • Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. RSC Advances, 2024. Details the intramolecular hydrogen bonding in 2-pyridine hydrazones.

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